molecular formula C17H19NO5 B1204103 Crinamidine

Crinamidine

货号: B1204103
分子量: 317.34 g/mol
InChI 键: HHEOZJCKMANJQV-CUQLUGJVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Crinamidine is an alkaloid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C17H19NO5

分子量

317.34 g/mol

IUPAC 名称

(1S,13R,15R,16S,18R)-9-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.01,13.02,10.04,8.016,18]icosa-2,4(8),9-trien-15-ol

InChI

InChI=1S/C17H19NO5/c1-20-13-8-6-18-3-2-17(9(8)4-11-15(13)22-7-21-11)12(18)5-10(19)14-16(17)23-14/h4,10,12,14,16,19H,2-3,5-7H2,1H3/t10-,12-,14+,16+,17+/m1/s1

InChI 键

HHEOZJCKMANJQV-CUQLUGJVSA-N

SMILES

COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6

手性 SMILES

COC1=C2CN3CC[C@@]4([C@H]3C[C@H]([C@H]5[C@@H]4O5)O)C2=CC6=C1OCO6

规范 SMILES

COC1=C2CN3CCC4(C3CC(C5C4O5)O)C2=CC6=C1OCO6

产品来源

United States

Foundational & Exploratory

Biological Activities of the Crinamidine Alkaloid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinine-type alkaloid isolated from various species of the Amaryllidaceae family, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its acetylcholinesterase inhibitory, anti-inflammatory, cytotoxic, antiviral, and antiplasmodial potential. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to serve as a resource for researchers and professionals in the field of drug discovery and development. While research on this compound is ongoing, this guide summarizes the existing knowledge to facilitate further investigation into its pharmacological applications.

Introduction

Alkaloids derived from the Amaryllidaceae family have a long history of use in traditional medicine and have yielded clinically significant compounds, such as galantamine for the treatment of Alzheimer's disease. This compound is one such alkaloid, belonging to the crinane class, which is characterized by a specific tetracyclic ring system.[1] Initial studies have suggested a range of biological activities for this compound, prompting further exploration of its therapeutic potential. This guide aims to provide a detailed technical overview of the biological activities attributed to this compound, presenting the available data in a structured and accessible format for the scientific community.

Acetylcholinesterase Inhibitory Activity

One of the most characterized biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase has been quantified, with the following IC50 value reported:

CompoundEnzymeIC50 (µM)Source
This compoundAcetylcholinesterase (AChE)300 ± 27[2]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a representative method for determining the acetylcholinesterase inhibitory activity of a compound like this compound.

Objective: To quantify the in vitro inhibition of acetylcholinesterase by this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for testing.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at their respective working concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of the this compound dilution (or buffer for control, and positive control).

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance every minute for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_crin Prepare this compound Dilutions add_crin Add this compound to Wells prep_crin->add_crin prep_enzyme Prepare AChE Solution add_ache Add AChE & Incubate prep_enzyme->add_ache prep_reagents Prepare ATCI & DTNB add_dtnb Add DTNB prep_reagents->add_dtnb add_atci Add ATCI (Start Reaction) prep_reagents->add_atci add_crin->add_ache add_ache->add_dtnb add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the Acetylcholinesterase Inhibition Assay.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, a characteristic shared by many Amaryllidaceae alkaloids. The primary mechanism investigated is the inhibition of pro-inflammatory mediators.

Quantitative Data

Specific IC50 values for the anti-inflammatory activity of this compound are not yet widely published. However, studies on related crinane alkaloids and extracts containing this compound suggest a potential for this activity. For instance, an extract of Crinum latifolium, which contains this compound, has been shown to suppress immune activation cascades.[3]

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its effect on the production of the pro-inflammatory cytokine TNF-α.

Objective: To determine the ability of this compound to inhibit the production of TNF-α in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (B1670325) (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

  • TNF-α ELISA kit

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (and dexamethasone as a positive control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group (no this compound) and an unstimulated control group.

  • Cytotoxicity Assessment (MTT Assay):

    • In a parallel plate, treat the cells with the same concentrations of this compound without LPS stimulation to assess its cytotoxicity.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • TNF-α Measurement (ELISA):

    • Collect the cell culture supernatants from the LPS-stimulated plate.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • From the MTT assay, determine the concentrations of this compound that are non-toxic to the cells.

    • From the ELISA results, calculate the percentage of inhibition of TNF-α production for each non-toxic concentration of this compound.

    • If a dose-response relationship is observed, calculate the IC50 value for TNF-α inhibition.

Potential Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, it is plausible that its anti-inflammatory activity involves the modulation of this pathway.

NFkB_Inhibition cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA TNFa TNF-α Gene Transcription DNA->TNFa This compound This compound This compound->IKK Inhibition?

Potential inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity

Crinane-type alkaloids have demonstrated cytotoxic potential against various cancer cell lines.[4] While comprehensive data for this compound is still being gathered, its structural similarity to other cytotoxic crinane alkaloids suggests it may also possess antiproliferative properties.

Quantitative Data

Specific IC50 values for the cytotoxicity of this compound against a range of cancer cell lines are not yet consistently reported in publicly available literature. Further research is required to establish a clear profile of its cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium with FBS

  • This compound (test compound)

  • Doxorubicin or Paclitaxel (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a series of dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control.

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.

Potential Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Crinane alkaloids have been shown to induce apoptosis in cancer cells.[5] The potential involvement of this compound in apoptotic pathways warrants further investigation.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor (Fas/TNFR) This compound->DeathReceptor Induction? Mitochondrion Mitochondrion This compound->Mitochondrion Induction? FasL FasL/TNF FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential apoptotic pathways modulated by this compound.

Antiviral and Antiplasmodial Activities

Amaryllidaceae alkaloids have been reported to exhibit a broad spectrum of biological activities, including antiviral and antiplasmodial effects.[6] While specific data for this compound is limited, the general activity of this class of compounds suggests that this compound may also possess such properties.

Quantitative Data

Currently, there is a lack of publicly available, specific EC50 or IC50 values for the antiviral and antiplasmodial activities of purified this compound. Research in this area is warranted to quantify these potential effects.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Objective: To evaluate the in vitro antiviral activity of this compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • This compound (test compound)

  • Acyclovir or other appropriate antiviral drug (positive control)

  • Agarose (B213101) or methylcellulose (B11928114) for overlay

  • Crystal violet solution for staining

Procedure:

  • Cell Monolayer Preparation:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption and Compound Treatment:

    • Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

    • During or after viral adsorption, add different concentrations of this compound to the wells.

  • Overlay and Incubation:

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the respective concentrations of this compound.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells with a formalin solution.

    • Stain the cells with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

    • Determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Experimental Protocol: SYBR Green I-based Fluorescence Assay for Antiplasmodial Activity

This is a high-throughput and sensitive method for screening antiplasmodial compounds.

Objective: To determine the in vitro antiplasmodial activity of this compound against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive or -resistant strains of P. falciparum

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX and hypoxanthine

  • This compound (test compound)

  • Chloroquine or Artemisinin (positive control)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing saponin)

  • 96-well black microplates

Procedure:

  • Parasite Culture and Synchronization:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes.

    • Synchronize the parasite culture to the ring stage.

  • Drug Assay:

    • Prepare serial dilutions of this compound in the culture medium.

    • In a 96-well plate, add the parasitized erythrocyte suspension to wells containing the different concentrations of this compound.

    • Incubate the plate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, add SYBR Green I in lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected erythrocytes.

    • Plot the fluorescence intensity against the logarithm of the this compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound, a crinine-type alkaloid from the Amaryllidaceae family, exhibits a range of biological activities, with its acetylcholinesterase inhibitory effect being the most quantitatively characterized to date. Preliminary evidence and its structural relationship to other bioactive crinane alkaloids suggest potential for anti-inflammatory, cytotoxic, antiviral, and antiplasmodial activities. However, a significant gap exists in the literature regarding specific quantitative data (IC50/EC50 values) for these latter activities.

Future research should focus on:

  • Systematic screening of this compound against a broad panel of cancer cell lines, viruses, and Plasmodium strains to determine its specific inhibitory concentrations.

  • In-depth mechanistic studies to elucidate the signaling pathways modulated by this compound, particularly its effects on apoptosis, cell cycle regulation, and inflammatory cascades such as the NF-κB pathway.

  • Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its various biological activities, which could guide the synthesis of more potent and selective analogs.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

A more thorough understanding of the biological activities and mechanisms of action of this compound will be crucial in assessing its true therapeutic potential and guiding its development as a lead compound for novel drug discovery.

References

Crinamidine: A Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine is a crinine-type alkaloid belonging to the large and structurally diverse family of Amaryllidaceae alkaloids. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, including potential applications in anticancer and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed methodologies for its isolation and purification.

Discovery of this compound

The discovery of this compound is rooted in the extensive phytochemical investigations of the Amaryllidaceae family that took place in the mid-20th century. Early research by scientists such as H.-G. Boit and W. C. Wildman laid the groundwork for the isolation and characterization of numerous alkaloids from this plant family.

The first reported isolation of this compound appears in the German literature of the mid-1950s. In 1956, H.-G. Boit and H. Ehmke documented the isolation of a new alkaloid, which they named "Crinamidin," from Amaryllis belladonna.[1] This discovery was part of a broader series of investigations into the alkaloidal constituents of various Amaryllidaceae species, including those of the Crinum genus.[2] Subsequent work by W. C. Wildman and H. M. Fales in 1958 further elucidated the chemical structure of this compound, solidifying its place within the crinine (B1220781) class of Amaryllidaceae alkaloids.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Amaryllidaceae family, with a notable prevalence in the genus Crinum. Various parts of these plants, including the bulbs, leaves, and flowering stalks, have been identified as sources of this alkaloid.

Table 1: Quantitative Yield of this compound from a Natural Source

Plant SpeciesPlant PartExtraction MethodYield of this compound (mg/100g of dry plant material)Reference
Crinum mooreiBulbsDilute HCl extraction followed by gas chromatography0.5 - 2.0[3]
Crinum mooreiRootsDilute HCl extraction followed by gas chromatography0.2 - 1.0[3]
Crinum mooreiLeavesDilute HCl extraction followed by gas chromatography0.1 - 0.8[3]
Crinum mooreiScapeDilute HCl extraction followed by gas chromatography0.3 - 1.5[3]

Note: The yield of alkaloids can vary significantly based on the age of the plant, geographical location, and the time of harvesting.

Other species within the Amaryllidaceae family from which this compound has been isolated include Amaryllis belladonna[1] and various other Crinum species.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources follows a general procedure for the extraction and purification of Amaryllidaceae alkaloids. The following is a synthesized, detailed methodology based on established protocols.[4][5][6]

3.1. Materials and Equipment

  • Plant Material: Dried and powdered bulbs, leaves, or other relevant parts of a this compound-containing plant (e.g., Crinum moorei).

  • Solvents: Methanol (B129727) (or ethanol), n-hexane, chloroform (B151607), diethyl ether, ethyl acetate.

  • Acids and Bases: Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃).

  • Chromatography:

    • Stationary Phase: Silica (B1680970) gel (for column chromatography and TLC), alumina (B75360).

    • Mobile Phase: Various solvent systems (e.g., chloroform-methanol, ethyl acetate-hexane).

  • Apparatus: Soxhlet extractor (optional), rotary evaporator, separatory funnels, chromatography columns, TLC plates and tank, UV lamp, glassware.

3.2. Step-by-Step Protocol

Step 1: Defatting of Plant Material (Optional but Recommended)

  • Pack the dried, powdered plant material into a Soxhlet extractor.

  • Extract with n-hexane for several hours to remove fats, waxes, and other nonpolar compounds.

  • Discard the n-hexane extract.

  • Air-dry the defatted plant material.

Step 2: Extraction of Total Alkaloids

  • Macerate or percolate the defatted plant material with methanol or ethanol (B145695) at room temperature for 24-48 hours. Alternatively, perform a hot extraction using a Soxhlet apparatus.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic/ethanolic extract.

Step 3: Acid-Base Extraction for Alkaloid Enrichment

  • Dissolve the crude extract in a dilute aqueous acid solution (e.g., 2% H₂SO₄ or HCl).

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with a nonpolar organic solvent like diethyl ether or chloroform in a separatory funnel to remove neutral and weakly acidic impurities. Discard the organic layer.

  • Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of a base such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloid bases.

  • Extract the liberated alkaloids from the alkaline aqueous solution with a water-immiscible organic solvent such as chloroform or a mixture of chloroform and ethyl acetate. Repeat the extraction several times to ensure complete recovery.

  • Combine the organic extracts, wash with distilled water, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

Step 4: Chromatographic Purification of this compound

  • Column Chromatography:

    • Prepare a silica gel or alumina column packed in a suitable nonpolar solvent (e.g., hexane (B92381) or chloroform).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

    • Visualize the spots under a UV lamp (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent, which gives an orange to reddish-brown color with alkaloids.

    • Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available) or the major compound of interest.

  • Further Purification (if necessary):

    • Fractions containing this compound may be further purified by repeated column chromatography or by preparative TLC to obtain the pure compound.

    • The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Step 5: Structure Elucidation The structure of the isolated this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and by comparison with published spectral data.

Signaling Pathways and Mechanism of Action

To date, the specific molecular mechanism of action and the signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. While many Amaryllidaceae alkaloids are known to exhibit potent biological activities by interacting with various cellular targets and signaling cascades, detailed studies focusing on this compound are lacking. Therefore, a diagrammatic representation of a specific signaling pathway for this compound cannot be provided at this time. Further research is required to uncover the precise molecular targets and mechanisms through which this compound exerts its biological effects.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.

Crinamidine_Isolation_Workflow plant_material Dried and Powdered Plant Material (e.g., Crinum moorei bulbs) defatting Defatting with n-hexane (Soxhlet Extraction) plant_material->defatting extraction Extraction of Alkaloids (Methanol/Ethanol) defatting->extraction acid_base_extraction Acid-Base Partitioning extraction->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids column_chromatography Column Chromatography (Silica Gel/Alumina) crude_alkaloids->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring (UV/Dragendorff's Reagent) fraction_collection->tlc_monitoring tlc_monitoring->column_chromatography Pool Fractions pure_this compound Pure this compound tlc_monitoring->pure_this compound structure_elucidation Structure Elucidation (MS, NMR) pure_this compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a valuable member of the crinine-type Amaryllidaceae alkaloids. While its discovery dates back to the mid-20th century, and its primary natural sources have been identified, there remains a significant opportunity for further research, particularly concerning its molecular mechanism of action and potential therapeutic applications. The detailed isolation protocols provided in this guide offer a solid foundation for researchers to obtain pure this compound for further biological and pharmacological investigations. Unraveling the specific signaling pathways affected by this compound will be a critical next step in realizing its full potential in drug development.

References

An In-depth Technical Guide on the Pharmacological Properties of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinine-type alkaloid predominantly found in plant species of the Amaryllidaceae family, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its anticholinesterase, anti-inflammatory, and cytotoxic activities. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring alkaloid belonging to the crinane class, a subgroup of Amaryllidaceae alkaloids. It has been isolated from various plant species, including Crinum moorei, Crinum latifolium, and Crinum macowanii[1][2]. The Amaryllidaceae family is a well-known source of structurally diverse alkaloids with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. This compound shares the characteristic 5,10b-ethanophenanthridine nucleus of crinane-type alkaloids, a structural feature that contributes to its bioactivity. This guide aims to consolidate the current understanding of this compound's pharmacological profile to facilitate further research and development.

Pharmacological Properties

This compound has demonstrated a spectrum of biological activities, with the most notable being its acetylcholinesterase inhibition, anti-inflammatory effects, and cytotoxic potential.

Anticholinesterase Activity

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property suggests its potential as a therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Source
This compound300 ± 27[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of this compound is typically determined using a modified Ellman's method, a widely accepted colorimetric assay.

  • Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), resulting from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of TNB production is directly proportional to AChE activity.

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Positive control (e.g., Galanthamine)

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • In a 96-well microplate, add the assay buffer, DTNB solution, and the test compound (this compound) or control.

    • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition of AChE activity for each concentration of this compound.

    • The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]

Acetylcholinesterase_Inhibition_Assay cluster_workflow Acetylcholinesterase Inhibition Assay Workflow AChE AChE Enzyme Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB DTNB->TNB Measurement Measure Absorbance at 412 nm TNB->Measurement Leads to This compound This compound (Inhibitor) This compound->AChE Inhibits

Diagram of the Acetylcholinesterase Inhibition Assay Workflow.

Anti-inflammatory Activity

This compound has been shown to possess mild anti-inflammatory properties through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Quantitative Data: Anti-inflammatory Activity

CompoundConcentration (µM)% Inhibition of COX-1Source
This compound50010%[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX-1 Inhibition)

The inhibitory effect of this compound on COX-1 can be assessed using various in vitro assays, such as the measurement of prostaglandin (B15479496) E2 (PGE2) production.

  • Principle: This assay quantifies the ability of a compound to inhibit the activity of the COX-1 enzyme, thereby reducing the production of prostaglandins.

  • Reagents:

    • COX-1 enzyme

    • Arachidonic acid (substrate)

    • Cofactors (e.g., hematin, glutathione)

    • Assay buffer

    • This compound stock solution

    • Positive control (e.g., Indomethacin)

    • PGE2 ELISA kit

  • Procedure:

    • Pre-incubate the COX-1 enzyme with various concentrations of this compound or the positive control in the assay buffer containing cofactors.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate the reaction mixture for a specific time at a controlled temperature.

    • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

    • Measure the amount of PGE2 produced using a competitive ELISA kit.

    • Calculate the percentage of inhibition of COX-1 activity for each concentration of this compound.

    • Determine the IC50 value if a significant dose-response relationship is observed.[6][7]

Anti_Inflammatory_Pathway cluster_pathway Prostaglandin Synthesis Pathway and Inhibition Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Metabolized by COX1 COX-1 Enzyme COX1->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Converted to Inflammation Inflammation PGE2->Inflammation Promotes This compound This compound This compound->COX1 Inhibits

Simplified diagram of COX-1 inhibition by this compound.

Cytotoxic Activity

Quantitative Data: Cytotoxicity of Crinum latifolium Leaf Extract

Cell LineIC50 of Extract (mg/mL)Approx. Total Alkaloids (µg/mL)Approx. This compound (µg/mL)Source
BPH-1 (Benign Prostate Hyperplasia)2.1 ± 0.04~10.6~0.6[2]
LNCaP (Androgen-sensitive Prostate Adenocarcinoma)2.3 ± 0.1~11.7~0.7[2]
PC3 (Metastatic Human Prostate Carcinoma)4.5 ± 0.8~22.7~1.3[2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of a compound.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Reagents:

    • Cancer cell lines (e.g., PC3, LNCaP)

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • This compound stock solution

    • Positive control (e.g., Doxorubicin)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or the positive control for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Cells Cancer Cells This compound This compound Treatment Cells->this compound Incubation Incubation This compound->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Crystal Formation (in viable cells) MTT->Formazan Solubilization Solubilize Crystals Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Workflow of the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of related crinane alkaloids and other Amaryllidaceae alkaloids, several potential pathways can be hypothesized.

Other Amaryllidaceae alkaloids have been reported to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These pathways often involve the activation of caspases, a family of proteases that execute programmed cell death. It is plausible that this compound may also induce apoptosis in cancer cells through similar mechanisms.

Furthermore, the anti-inflammatory effects of some Amaryllidaceae alkaloids are linked to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[1][8]. The observed inhibition of COX-1 by this compound suggests a potential interaction with the arachidonic acid cascade, which is interconnected with these major inflammatory pathways.

Apoptosis_Signaling_Pathways cluster_pathways Potential Apoptosis Signaling Pathways for Crinane Alkaloids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR1) This compound->Death_Receptors May activate Mitochondria Mitochondria This compound->Mitochondria May target Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling the Molecular Architecture of Crinamidine: A Spectroscopic and Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Crinamidine, a member of the Amaryllidaceae alkaloid family, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols that have been instrumental in defining its complex molecular framework. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study and application of natural products.

This compound, with the molecular formula C₁₇H₁₉NO₅ and a molecular weight of 317.34 g/mol , is a structurally intricate alkaloid.[1] Its systematic IUPAC name is (1S,13R,15R,16S,18R)-9-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹﹐¹³.0²﹐¹⁰.0⁴﹐⁸.0¹⁶﹐¹⁸]icosa-2,4(8),9-trien-15-ol, which defines its absolute stereochemistry.[1] This guide will systematically present the spectroscopic evidence and methodologies that substantiate this structural assignment.

Isolation of this compound from Crinum moorei

This compound is a natural constituent of plants belonging to the Amaryllidaceae family, notably Crinum moorei.[2][3][4] The isolation of this compound from this botanical source is a critical first step in its characterization.

Experimental Protocol: Alkaloid Extraction from Crinum moorei

The following is a generalized protocol for the extraction of alkaloids, including this compound, from the bulbs of Crinum moorei, based on established methodologies for Amaryllidaceae alkaloids.

  • Plant Material Preparation: Fresh bulbs of Crinum moorei are collected, washed, and sliced. The sliced material is then air-dried or lyophilized and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then acidified with a dilute acid (e.g., 2% sulfuric acid) and filtered. The acidic aqueous solution is subsequently washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

  • Alkaloid Precipitation: The acidic solution is then made alkaline by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of approximately 9-10. This causes the free alkaloids to precipitate out of the solution.

  • Final Extraction and Purification: The precipitated alkaloids are extracted into an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated. Further purification is achieved through column chromatography on silica (B1680970) gel or alumina, employing a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures). Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined and concentrated to yield the purified alkaloid.

G Isolation Workflow for this compound A Crinum moorei Bulbs B Drying and Grinding A->B C Solvent Extraction (Methanol/Ethanol) B->C D Crude Alkaloid Extract C->D E Acid-Base Partitioning D->E F Purified Alkaloid Fraction E->F G Column Chromatography F->G H Pure this compound G->H

Isolation Workflow for this compound

Spectroscopic Data and Structural Characterization

The definitive structure of this compound was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although the specific, detailed NMR data from the original structure elucidation papers were not publicly available in their entirety, the following tables represent a compilation of expected chemical shifts for a molecule with the structure of this compound, based on general knowledge of Amaryllidaceae alkaloids and publicly available spectral information.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.8s-
H-4~6.5s-
H-10~4.5d~5.0
H-11β~3.4d~12.0
H-11α~2.8dd~12.0, ~4.0
H-12β~3.2m-
H-12α~2.6m-
OCH₂O~5.9d, d~1.5, ~1.5
OCH₃~3.8s-
OH-br s-
Other aliphatic protons1.5 - 3.0m-

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~145
C-2~105
C-3~148
C-3a~128
C-4~108
C-4a~90
C-6~53
C-6a~60
C-7~147
C-8~110
C-10b~130
C-11~62
C-12~54
OCH₂O~101
OCH₃~56
Other aliphatic carbons25 - 70
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Experimental Protocol: Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is typically performed using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Fragmentation Pattern

The mass spectrum of this compound would exhibit a prominent molecular ion peak [M+H]⁺ at m/z 318, corresponding to its molecular formula C₁₇H₁₉NO₅. The fragmentation pattern of this compound is expected to involve characteristic losses of small neutral molecules and radical fragments, providing clues to its structure.

G Postulated MS Fragmentation of this compound M [C17H19NO5 + H]+ m/z 318 F1 [M+H - H2O]+ m/z 300 M->F1 - H2O F2 [M+H - CH2O]+ m/z 288 M->F2 - CH2O F3 [M+H - OCH3]+ m/z 287 M->F3 - •OCH3 F4 Further Fragmentations F1->F4 F2->F4 F3->F4

Postulated MS Fragmentation of this compound

Determination of Absolute Configuration

The absolute configuration of this compound, as indicated by its IUPAC name, is a crucial aspect of its complete structure elucidation. For Amaryllidaceae alkaloids, the determination of stereochemistry is often achieved through a combination of techniques:

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. However, it requires the formation of a high-quality single crystal, which can be a significant challenge for complex natural products.

  • Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules in solution. The experimental CD spectrum is compared with theoretically calculated spectra for different possible stereoisomers to determine the best fit.

  • Chemical Correlation: In some cases, the absolute configuration of a new compound can be determined by chemically converting it to a known compound of established stereochemistry.

For this compound, its absolute configuration has been established through these methods, leading to the specific stereochemical descriptors in its IUPAC name.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic and analytical techniques in natural product chemistry. Through a systematic approach involving isolation from its natural source, Crinum moorei, followed by detailed analysis using NMR and mass spectrometry, and finally, the determination of its absolute stereochemistry, the complete molecular architecture of this complex alkaloid has been unveiled. This comprehensive understanding of this compound's structure is fundamental for any future research into its biological activities and potential therapeutic applications. Further studies to explore its pharmacological profile are warranted.

References

In Vitro Anticancer Activity of Crinamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinane-type alkaloid derived from the Amaryllidaceae family, has emerged as a compound of interest in oncology research due to the established anticancer properties of related alkaloids. While comprehensive data specifically for this compound is still developing, this technical guide synthesizes the current understanding of the in vitro anticancer potential of crinane alkaloids as a proxy. This document provides an in-depth overview of the cytotoxic and cytostatic effects, plausible mechanisms of action involving apoptosis and cell cycle arrest, and detailed experimental protocols for the evaluation of this compound's anticancer activity. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Plants from the Amaryllidaceae family are a rich source of biologically active alkaloids, with several compounds demonstrating significant cytotoxic potential against various cancer cell lines.[1] The crinane alkaloid group, to which this compound belongs, is noted for its promising anticancer activities.[2] These compounds typically exert their effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle in cancerous cells.[1][3] This guide provides a technical framework for the investigation of this compound's in vitro anticancer properties, drawing upon data and methodologies from studies on structurally similar crinane alkaloids.

Cytotoxic Activity of Crinane Alkaloids

The cytotoxic potential of crinane alkaloids is typically evaluated by determining the half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, the data from closely related crinane alkaloids, such as haemanthamine (B1211331) and other derivatives, provide a strong indication of the potential efficacy. These values are crucial for assessing the potency and selectivity of the compound.

Table 1: Representative IC50 Values of Crinane-Type Alkaloids Against Various Human Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
HaemanthamineJurkatT-cell leukemiaData not specified[1]
6-hydroxycrinamineSH-SY5YNeuroblastoma54.5[4]
Ambelline (B1262613) Derivative (32)MOLT-4T-lymphoblastic leukemia0.6 ± 0.1[5]
Ambelline Derivative (32)JurkatT-cell leukemia1.1 ± 0.1[5]
Ambelline Derivative (32)A549Lung carcinoma2.5 ± 0.2[5]
Ambelline Derivative (32)PANC-1Pancreatic carcinoma3.0 ± 0.1[5]
Ambelline Derivative (32)A2780Ovarian carcinoma2.0 ± 0.1[5]
Ambelline Derivative (32)HeLaCervical carcinoma1.6 ± 0.1[5]
Ambelline Derivative (32)SAOS-2Osteosarcoma1.5 ± 0.1[5]
Ambelline Derivative (32)HT-29Colorectal adenocarcinoma9.9 ± 0.2[5]
Ambelline Derivative (32)MCF-7Breast adenocarcinoma4.3 ± 0.1[5]

Note: The data presented are for crinane alkaloids structurally related to this compound and should be considered as indicative of potential activity.

Experimental Protocols

This section details the standard methodologies for assessing the in vitro anticancer activity of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G Experimental Workflow: MTT Assay for Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with this compound (48-72h) seed_cells->treat_cells 24h Incubation prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->treat_cells add_mtt Add MTT Solution (4h) treat_cells->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for determining the IC50 of this compound using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution that contains RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for a specified time. Lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the resulting signal using an imaging system to visualize the protein bands.[10]

Plausible Signaling Pathways of this compound's Anticancer Activity

Based on the known mechanisms of related alkaloids, this compound is likely to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

G Hypothesized Apoptosis Signaling Pathway of this compound cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition This compound->Bcl2 Bax Bax (Pro-apoptotic) Activation This compound->Bax Mito_Perm Mitochondrial Membrane Permeabilization Bcl2->Mito_Perm Bax->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest

This compound may also induce cell cycle arrest, a common mechanism for anticancer agents. By arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), the compound can prevent cancer cell proliferation. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

G Hypothesized Cell Cycle Arrest Pathway of this compound cluster_cdk CDK/Cyclin Regulation cluster_checkpoint Cell Cycle Checkpoint This compound This compound p21 p21/p27 (CDK Inhibitors) This compound->p21 Upregulation CDK_Cyclin CDK/Cyclin Complex (e.g., CDK1/Cyclin B) G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest Progression Blocked p21->CDK_Cyclin Inhibition

Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Conclusion and Future Directions

While direct and extensive research on the in vitro anticancer activity of this compound is limited, the available data on related crinane alkaloids strongly suggest its potential as a valuable lead compound in cancer drug discovery. The methodologies and hypothesized signaling pathways presented in this guide provide a solid foundation for initiating comprehensive in vitro studies on this compound. Future research should focus on determining the specific IC50 values of this compound against a broad panel of cancer cell lines, elucidating the precise molecular mechanisms underlying its apoptotic and cell cycle inhibitory effects, and identifying its specific protein targets. Such studies will be crucial in validating the therapeutic potential of this compound and advancing its development as a novel anticancer agent.

References

Crinamidine's Effect on Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a member of the crinane alkaloid class derived from the Amaryllidaceae family, is structurally related to compounds exhibiting significant anti-cancer properties. While direct research on this compound's specific role in apoptosis is limited, extensive studies on its close structural analogs, crinamine (B1198835) and haemanthamine (B1211331), provide a strong inferential basis for its potential mechanism of action. This technical guide synthesizes the available data on these related crinane alkaloids to elucidate the probable effects of this compound on apoptotic signaling pathways. The evidence points towards the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspases, modulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the implicated signaling cascades to guide future research and drug development efforts centered on this compound and related compounds.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development. The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids with potent biological activities, including anti-cancer effects. Among these, the crinane alkaloids have emerged as promising candidates for inducing apoptosis.

This guide focuses on the potential apoptotic mechanisms of this compound, a crinane alkaloid. Due to a scarcity of direct experimental data on this compound, this paper will draw heavily on published research for its close structural analogs, primarily crinamine and haemanthamine. These compounds have been shown to trigger apoptosis in various cancer cell lines, and their mechanisms provide a predictive framework for understanding this compound's potential bioactivity.[1][2][3][4]

Quantitative Data on the Apoptotic Effects of Crinane Alkaloids

The cytotoxic and pro-apoptotic activities of crinamine and haemanthamine have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction observed in key studies.

Table 1: IC50 Values of Crinamine and Haemanthamine in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
CrinineHL-60/Dox14.04[5]
HaemanthamineJurkat14.9[1]
HaemanthamineA43112.3[1]
11-O-(4-chloro-3-nitrobenzoyl)haemanthamineHeLa0.2 ± 0.1[6]
11-O-(4-chloro-3-nitrobenzoyl)haemanthamineA5491.7 ± 0.1[6]
11-O-(4-chloro-3-nitrobenzoyl)haemanthamineHT-292.2 ± 0.1[6]

Table 2: Apoptosis Induction by Crinamine and Haemanthamine

CompoundCell LineTreatment ConditionsApoptosis Induction (%)Reference
CrinamineRat hepatoma (5123tc)48 hours95[1]
HaemanthamineRat hepatoma (5123tc)48 hours90[1]
Vittatine (related crinane alkaloid)Jurkat10 µM for 24 hoursSignificant induction[7]
HaemanthamineJurkat24 hours22[8]

Core Apoptotic Pathways Modulated by Crinane Alkaloids

The available evidence strongly suggests that crinane alkaloids, and by extension likely this compound, induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is characterized by a series of intracellular events culminating in the activation of executioner caspases.

Disruption of Mitochondrial Membrane Potential

A key initiating event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). Studies on haemanthamine and haemanthidine (B1194808) have demonstrated that treatment with these alkaloids leads to a decrease in mitochondrial membrane potential in Jurkat cells.[3][8] This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors into the cytoplasm.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of mitochondrial integrity and the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate. While specific quantitative data on the modulation of each Bcl-2 family member by crinane alkaloids is not extensively detailed in the reviewed literature, the observed mitochondrial depolarization strongly implies an upregulation of pro-apoptotic members like Bax and/or a downregulation of anti-apoptotic members like Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio would favor the permeabilization of the outer mitochondrial membrane.

Caspase Activation

The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. Research on haemanthamine and haemanthidine has shown a dose-dependent increase in the activity of caspases-3, -7, -8, and -9 in Jurkat cells.[8] The activation of caspase-9 is a direct consequence of the mitochondrial pathway, as it is activated by the release of cytochrome c from the mitochondria. Caspase-8 activation suggests a potential, though less characterized, involvement or crosstalk with the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases like caspase-3 and -7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Crinane_Alkaloid_Apoptosis_Pathway cluster_extrinsic cluster_intrinsic cluster_execution Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation This compound This compound (inferred from analogs) Bcl-2 Family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 ratio) This compound->Bcl-2 Family MMP Loss of Mitochondrial Membrane Potential Bcl-2 Family->MMP CytC Cytochrome c Release MMP->CytC Caspase-9 Activation Caspase-9 Activation CytC->Caspase-9 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis (Cell Death) Caspase-3/7 Activation->Apoptosis

Caption: Inferred apoptotic signaling pathway of this compound based on its analogs.

Experimental Workflows

Experimental_Workflows cluster_annexin Annexin V Assay Workflow cluster_caspase Caspase Activity Assay Workflow cluster_mmp Mitochondrial Membrane Potential Assay Workflow A1 Treat cells with This compound A2 Harvest and wash cells A1->A2 A3 Resuspend in Binding Buffer A2->A3 A4 Add Annexin V-FITC and Propidium Iodide A3->A4 A5 Incubate in the dark A4->A5 A6 Analyze by Flow Cytometry A5->A6 C1 Treat cells with This compound C2 Lyse cells C1->C2 C3 Add Caspase-3 Substrate (e.g., DEVD-pNA) C2->C3 C4 Incubate at 37°C C3->C4 C5 Measure absorbance or fluorescence C4->C5 M1 Treat cells with This compound M2 Incubate with JC-1 Dye M1->M2 M3 Wash cells M2->M3 M4 Analyze by Flow Cytometry or Fluorescence Microscopy M3->M4 M5 Quantify Red/Green Fluorescence Ratio M4->M5

References

Investigating the Antimalarial Potential of Crinamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinane alkaloid isolated from plants of the Crinum genus, has emerged as a compound of interest in the ongoing search for novel antimalarial therapeutics. Alkaloids from the Amaryllidaceae family, to which Crinum belongs, have demonstrated a wide range of biological activities, including antiplasmodial effects. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the antimalarial properties of this compound and its related compounds. Due to the nascent stage of research on this compound's specific antiplasmodial activity, this document also synthesizes data from closely related crinane alkaloids to infer its potential efficacy and mechanism of action. The guide details relevant experimental protocols for in vitro and in vivo evaluation and outlines potential molecular pathways that may be targeted by this class of compounds. All quantitative data from cited studies are presented in standardized tables, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in the field of antimalarial drug discovery.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, necessitating the urgent discovery of new and effective antimalarial agents. Natural products, particularly plant-derived alkaloids, have historically been a rich source of antimalarial drugs, with quinine (B1679958) and artemisinin (B1665778) being prime examples. The Amaryllidaceae family of plants, known for producing a diverse array of alkaloids, has recently garnered attention for the antiplasmodial activity of its constituents.

This compound is a crinane-type alkaloid that has been identified in several Crinum species, including Crinum asiaticum and Crinum latifolium. While research into the specific antimalarial properties of this compound is still in its early phases, studies on related crinane alkaloids such as crinamine, haemanthamine, and buphanisine have shown promising inhibitory activity against Plasmodium falciparum, the deadliest species of human malaria parasite.[1] This guide aims to consolidate the available information on this compound and its analogs, providing a foundational resource for further investigation into its potential as an antimalarial drug candidate.

In Vitro Antiplasmodial Activity

To date, specific quantitative data on the in vitro antiplasmodial activity of pure this compound against Plasmodium falciparum is not available in the public domain. However, studies on extracts of Crinum species and on closely related crinane alkaloids provide preliminary evidence of their potential.

Table 1: In Vitro Antiplasmodial Activity of Crinane Alkaloids and Crinum Extracts

Compound/ExtractPlasmodium falciparum Strain(s)IC50 (µg/mL)IC50 (µM)Reference
BuphanisineNF544.28 ± 0.18Not Reported[1]
Alkaloidal fraction of Crinum jagus (containing lycorine (B1675740) and crinamine)Not SpecifiedNot ReportedNot ReportedNot Specified

Note: The absence of direct IC50 values for this compound highlights a significant knowledge gap that warrants further investigation.

Cytotoxicity and Selectivity

Assessing the cytotoxicity of a potential antimalarial compound against mammalian cells is crucial to determine its selectivity index (SI), a key indicator of its therapeutic potential. A higher SI value (ratio of cytotoxicity to antiplasmodial activity) suggests that the compound is more toxic to the parasite than to host cells.

While specific cytotoxicity data for this compound against a normal mammalian cell line is not yet available, some studies have investigated the cytotoxic effects of crinane alkaloids against various human cancer cell lines. It is important to note that cytotoxicity against cancer cells does not directly translate to toxicity against normal cells but can provide an initial indication of potential off-target effects.

Table 2: Cytotoxicity of Crinane Alkaloids against Human Cell Lines

CompoundCell LineIC50 (µM)Reference
CrinamineHuman Leukaemic MoLT-4Not Specified[2]
BuphanineHuman Leukaemic MoLT-4Not Specified[2]
BuphandrinHuman Leukaemic MoLT-4Not Specified[2]

Note: The selectivity index for this compound cannot be calculated without specific IC50 values for both antiplasmodial activity and cytotoxicity against a normal mammalian cell line.

Potential Mechanisms of Action

The precise mechanism by which this compound or other crinane alkaloids exert their antiplasmodial effects has not been elucidated. However, based on the known mechanisms of other alkaloids and antimalarial drugs, several potential pathways can be hypothesized.

One common target for alkaloid-based antimalarials is the parasite's food vacuole, where hemoglobin digestion occurs. Inhibition of hemozoin formation, the process by which the parasite detoxifies the heme byproduct of hemoglobin digestion, is a well-established antimalarial mechanism. It is plausible that crinane alkaloids could interfere with this process.

Another potential mechanism could involve the inhibition of protein synthesis or nucleic acid replication within the parasite. Some alkaloids have been shown to intercalate with DNA or inhibit key enzymes involved in these essential cellular processes.

Further research, including target-based screening and mechanism of action studies, is required to identify the specific molecular targets of this compound within the Plasmodium parasite.

cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_drug Potential this compound Action Hemoglobin Hemoglobin Food Vacuole Food Vacuole Hemoglobin->Food Vacuole Uptake Heme Heme Food Vacuole->Heme Digestion Parasite Biomolecules Parasite Biomolecules Food Vacuole->Parasite Biomolecules Amino Acid Utilization Hemozoin Hemozoin Heme->Hemozoin Detoxification Parasite Replication Parasite Replication This compound This compound This compound->Heme Inhibition of Hemozoin Formation? This compound->Parasite Replication Inhibition of Protein/DNA Synthesis?

Caption: Hypothesized antimalarial mechanisms of this compound.

Experimental Protocols

To facilitate further research into the antimalarial properties of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Antiplasmodial Susceptibility Testing

The in vitro susceptibility of P. falciparum to this compound can be determined using various standardized assays. The SYBR Green I-based fluorescence assay is a widely used, high-throughput method.

Protocol: SYBR Green I-Based Fluorescence Assay

  • Parasite Culture:

    • Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2, K1) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

    • Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution and Plate Preparation:

    • Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of final concentrations.

    • Add 100 µL of each drug dilution to the wells of a 96-well microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Parasite Addition and Incubation:

    • Add 100 µL of the synchronized parasite culture (2% parasitemia, 2.5% hematocrit) to each well.

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Parasite Culture Parasite Culture Start->Parasite Culture Drug Dilution Drug Dilution Start->Drug Dilution Parasite Addition Parasite Addition Parasite Culture->Parasite Addition Plate Preparation Plate Preparation Drug Dilution->Plate Preparation Plate Preparation->Parasite Addition Incubation (72h) Incubation (72h) Parasite Addition->Incubation (72h) Lysis & Staining Lysis & Staining Incubation (72h)->Lysis & Staining Fluorescence Reading Fluorescence Reading Lysis & Staining->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation End End IC50 Calculation->End

Caption: Workflow for SYBR Green I-based antiplasmodial assay.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against a mammalian cell line (e.g., HEK293T or Vero cells) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture the selected mammalian cell line in appropriate medium (e.g., DMEM for HEK293T) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding and Drug Treatment:

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

The in vivo efficacy of this compound can be evaluated in a murine model using the 4-day suppressive test against Plasmodium berghei.

Protocol: Peter's 4-Day Suppressive Test

  • Animal Model and Parasite Inoculation:

    • Use Swiss albino mice (6-8 weeks old).

    • Inoculate the mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Drug Administration:

    • Randomly divide the mice into groups (e.g., vehicle control, positive control with a standard antimalarial like chloroquine, and experimental groups receiving different doses of this compound).

    • Administer the respective treatments orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Determination:

    • On day 5 post-infection, collect blood from the tail vein of each mouse.

    • Prepare thin blood smears and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.

  • Calculation of Parasite Suppression:

    • Calculate the average percentage of parasite suppression for each group using the following formula:

      • % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Conclusion and Future Directions

The preliminary evidence from related crinane alkaloids suggests that this compound may possess antiplasmodial properties. However, a significant lack of direct experimental data on its efficacy, selectivity, and mechanism of action remains a major hurdle to its development as a potential antimalarial drug.

Future research should focus on:

  • Isolation and Purification of this compound: Obtaining a pure sample of this compound is the first critical step for rigorous biological evaluation.

  • In Vitro Screening: Determining the IC50 values of this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains.

  • Cytotoxicity and Selectivity Profiling: Assessing the cytotoxicity of this compound against various normal mammalian cell lines to establish its selectivity index.

  • In Vivo Efficacy Studies: Evaluating the antimalarial activity of this compound in murine models of malaria.

  • Mechanism of Action Studies: Investigating the molecular target(s) and pathways affected by this compound in Plasmodium parasites.

A systematic and thorough investigation of this compound's antimalarial properties is warranted to determine its true potential as a lead compound for the development of a new generation of antimalarial drugs. This technical guide provides the necessary framework and methodologies to initiate and advance this important area of research.

References

Crinamidine's Role in Anti-Inflammatory Responses: An Overview of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of alkaloids isolated from the Amaryllidaceae family, particularly from the Crinum genus. However, specific research focusing on the anti-inflammatory role and mechanisms of crinamidine is currently limited. This guide, therefore, provides a broader overview based on the activities of related compounds and extracts from its plant sources, highlighting the potential areas for future investigation into this compound's specific contributions.

Introduction to this compound and the Amaryllidaceae Alkaloids

This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae plant family, notably within the Crinum genus.[1][2][3][4] This family of plants is a rich source of structurally diverse alkaloids, many of which have demonstrated a wide range of biological activities, including significant anti-inflammatory effects.[5][6][7][8] While prominent alkaloids from this family, such as lycorine (B1675740) and narciclasine, have been the subject of numerous studies, the specific pharmacological profile of this compound remains less explored.[5][6]

Extracts from Crinum species, which contain this compound among other alkaloids, have been traditionally used in folk medicine to treat conditions associated with inflammation, such as rheumatism and local pain.[9][10] Modern scientific investigations into these extracts have begun to validate these traditional uses, revealing their potential to modulate inflammatory pathways.[9][11][12]

Evidence for Anti-Inflammatory Activity of Crinum Extracts and Related Alkaloids

Studies on extracts from Crinum species and isolated Amaryllidaceae alkaloids have consistently demonstrated anti-inflammatory properties through various in vitro and in vivo models.

Inhibition of Pro-Inflammatory Mediators

Research on Crinum asiaticum extracts, which contain this compound, has shown a dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells.[11] This inhibition is significant as NO is a key signaling molecule in the inflammatory process. The suppression of the inducible nitric oxide synthase (iNOS) gene expression has been identified as a mechanism for this effect.[11] Furthermore, these extracts have been shown to inhibit the release of other pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-8 (IL-8) in human fibroblast cell lines.[11]

Modulation of Inflammatory Pathways

The anti-inflammatory effects of Amaryllidaceae alkaloids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Several compounds from this family have been shown to influence the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][14] These pathways are crucial in regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[14] While direct evidence for this compound's action on these pathways is not yet available, the activity of other alkaloids from the same family suggests this as a probable mechanism of action.[13]

A proposed general mechanism for the anti-inflammatory action of some Amaryllidaceae alkaloids involves the cholinergic anti-inflammatory pathway.[13] This pathway is a neural reflex that inhibits cytokine release and controls inflammation.[13]

Potential Mechanisms of Action: A Broader Perspective

Given the limited specific data on this compound, its potential anti-inflammatory mechanisms can be inferred from the broader family of Amaryllidaceae alkaloids.

General Signaling Pathway for Anti-Inflammatory Action of Plant-Derived Alkaloids

The following diagram illustrates a generalized signaling pathway through which many plant-derived compounds, including alkaloids, are thought to exert their anti-inflammatory effects. This serves as a hypothetical model for the potential action of this compound, pending specific experimental validation.

Anti-inflammatory_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates NF_kB_Inhibition NF-κB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Translation This compound This compound (Hypothesized Target) This compound->IKK Inhibits (Hypothesized) This compound->NF_kB Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Quantitative Data and Experimental Protocols: A Call for Further Research

A critical gap in the current understanding of this compound is the absence of specific quantitative data on its anti-inflammatory efficacy. To establish a comprehensive profile, future research should focus on determining key metrics such as:

  • IC₅₀ values: The half-maximal inhibitory concentration of this compound against key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and the production of inflammatory mediators (e.g., NO, PGE₂, various cytokines).

  • In vivo efficacy: Dose-response studies in animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) to evaluate its therapeutic potential.

Detailed experimental protocols for such studies would be crucial for reproducibility and comparison. Standard methodologies that could be adapted for investigating this compound are well-established in the field of pharmacology and inflammation research.

Example Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a general workflow that could be employed to investigate the anti-inflammatory properties of this compound in a laboratory setting.

Experimental_Workflow Start Start: Isolate/Synthesize This compound Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Stimulation Inflammatory Stimulation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treatment with this compound (Varying Concentrations) Stimulation->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection NO_Assay Nitric Oxide Assay (Griess Reagent) Data_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Data_Collection->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for iNOS, COX-2) Data_Collection->Western_Blot qPCR Gene Expression Analysis (RT-qPCR) Data_Collection->qPCR Analysis Data Analysis (IC50 Calculation) NO_Assay->Analysis Cytokine_Assay->Analysis Western_Blot->Analysis qPCR->Analysis End End: Determine In Vitro Anti-inflammatory Profile Analysis->End

Caption: A general experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Future research should prioritize the isolation of pure this compound and its systematic evaluation in a battery of in vitro and in vivo anti-inflammatory models. Elucidating its specific molecular targets and its effects on key inflammatory signaling pathways will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases. Such studies will not only shed light on the pharmacological profile of this specific alkaloid but also contribute to a deeper understanding of the therapeutic potential of the rich chemical diversity found in the Amaryllidaceae family.

References

The Biosynthesis of Crinamidine in Amaryllidaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Crinamidine, a crinine-type Amaryllidaceae alkaloid. It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, presenting quantitative data in structured tables and visualizing the pathway and experimental workflows using Graphviz DOT language. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, scientists exploring novel therapeutic agents, and professionals in drug development.

Introduction to this compound and Amaryllidaceae Alkaloids

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids, with over 650 identified compounds.[1] These alkaloids, including the well-known Alzheimer's drug galanthamine (B1674398), exhibit a wide range of pharmacological activities. This compound belongs to the crinine-type class of Amaryllidaceae alkaloids, which are characterized by a specific stereochemical configuration of their tetracyclic core. The biosynthesis of all Amaryllidaceae alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine, which converge to form the common precursor, norbelladine (B1215549).

The Core Biosynthetic Pathway: From Amino Acids to Norbelladine

The initial steps of Amaryllidaceae alkaloid biosynthesis involve the formation of two key precursors, tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which then condense to form norbelladine.[2][3]

  • Tyramine Biosynthesis: L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[2][3]

  • 3,4-Dihydroxybenzaldehyde (3,4-DHBA) Biosynthesis: L-phenylalanine is converted to 3,4-DHBA through a series of reactions catalyzed by enzymes of the phenylpropanoid pathway, including phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) .[2][3]

  • Norbelladine Formation: Tyramine and 3,4-DHBA are condensed to form a Schiff base intermediate, norcraugsodine, which is subsequently reduced to norbelladine. This two-step process is catalyzed by the synergistic action of norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) .[4][5][6][7]

The Branching Point: Formation of 4'-O-Methylnorbelladine

Norbelladine serves as a crucial branching point in the biosynthesis of various Amaryllidaceae alkaloids. For the formation of crinine-type alkaloids, norbelladine undergoes O-methylation at the 4'-position of the B-ring, catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) , to yield 4'-O-methylnorbelladine.[8] This compound is the last common intermediate before the pathway diverges into the biosynthesis of different alkaloid skeletons, including the crinine (B1220781), galanthamine, and lycorine (B1675740) types.

The Crinine-Specific Pathway: From 4'-O-Methylnorbelladine to this compound

The formation of the characteristic crinine scaffold is initiated by an intramolecular para-para' oxidative phenol (B47542) coupling of 4'-O-methylnorbelladine.

The Key Phenol Coupling Reaction

This critical cyclization is catalyzed by a specific cytochrome P450 enzyme, CYP96T1 .[2][4][9] This enzyme facilitates the formation of a C-C bond between the para-position of the A-ring and the para'-position of the B-ring of 4'-O-methylnorbelladine, resulting in the formation of the crinine skeleton intermediate, noroxomaritidine .[2][4]

Reduction of Noroxomaritidine

Following the phenol coupling, noroxomaritidine undergoes reduction. A noroxomaritidine reductase (NR) , which also participates in norbelladine formation, has been shown to reduce the carbon-carbon double bond of noroxomaritidine to form oxomaritinamine.[2][10]

Subsequent Modifications to Yield this compound

The conversion of the intermediate from the NR-catalyzed reaction to this compound likely involves further enzymatic modifications. While the specific enzymes have not yet been fully characterized, the proposed subsequent steps include:

  • Reduction of the Ketone Group: The ketone group at C-1 of the crinine skeleton is likely reduced to a hydroxyl group by a reductase, possibly a member of the short-chain dehydrogenase/reductase (SDR) superfamily.

  • Hydroxylation and other modifications: The final structure of this compound may require additional hydroxylation or other modifications at specific positions on the alkaloid core, catalyzed by other cytochrome P450 enzymes or dioxygenases.[10] The exact sequence and enzymes for these final steps remain an active area of research.

Quantitative Data

Quantitative analysis of enzymes and metabolites is crucial for understanding and engineering the biosynthetic pathway. The following tables summarize available quantitative data.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Norbelladine 4'-O-methyltransferase (NpOMT)Norbelladine7.62 - 250Not Reported[8]
3,4-DHBA25 - 2000Not Reported[8]
CYP96T14'-O-methylnorbelladineNot ReportedNot Reported[9]
Noroxomaritidine Reductase (NR)NoroxomaritidineNot ReportedNot Reported[11]
NorcraugsodineNot ReportedNot Reported[2]

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis. Note: Complete kinetic data for all enzymes are not yet available in the literature.

Plant SpeciesTissueThis compound Content (mg/g dry weight)Reference
Crinum latifoliumLeavesVariable, present[12]
Crinum × amabileBulbsPart of 25.7 mg/g of crinine-type alkaloids[13]
LeavesPart of 62.6 mg/g of crinine-type alkaloids[13]

Table 2: Quantitative Analysis of this compound in Crinum Species.

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of key enzymes in the this compound biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes

Objective: To produce sufficient quantities of purified enzymes for in vitro characterization.

Protocol:

  • Gene Cloning: The coding sequences of the target enzymes (e.g., CYP96T1, NR) are amplified from a cDNA library of an Amaryllidaceae species (e.g., Narcissus pseudonarcissus, Crinum sp.) using PCR with gene-specific primers.

  • Vector Construction: The amplified gene is cloned into an E. coli expression vector, such as pET or pGEX, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The transformed E. coli cells are cultured to an optimal density, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis and Protein Purification: The cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

General Assay Conditions:

  • Buffer: Typically, a phosphate (B84403) or Tris-HCl buffer at a pH optimum for the enzyme (e.g., pH 7.0-8.0).

  • Substrate: The specific substrate for the enzyme (e.g., 4'-O-methylnorbelladine for CYP96T1, noroxomaritidine for NR).

  • Cofactors: Necessary cofactors such as NADPH for reductases and cytochrome P450 enzymes, and S-adenosyl-L-methionine (SAM) for methyltransferases.

  • Temperature: Assays are usually performed at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching agent (e.g., acid or organic solvent).

  • Product Analysis: The reaction products are extracted and analyzed by methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Specific Assay for Noroxomaritidine Reductase (NR):

  • Reaction Mixture: 100 mM sodium phosphate buffer (pH 7.0), 100 µM noroxomaritidine, 1 mM NADPH, and 10 µg of purified NR protein in a total volume of 100 µL.[11]

  • Incubation: 30°C for 2 hours.[11]

  • Analysis: The reaction is stopped, and the product is analyzed by LC-MS/MS to detect the formation of the reduced product.[11]

Signaling Pathways and Regulation

The biosynthesis of Amaryllidaceae alkaloids is a tightly regulated process, influenced by developmental cues and environmental stimuli. While the specific signaling pathways controlling this compound biosynthesis are not fully elucidated, it is known that the expression of alkaloid biosynthetic genes is often regulated by transcription factors from families such as MYB, bHLH, and WRKY.[14][15][16][17] Jasmonate signaling has also been implicated in the regulation of alkaloid biosynthesis in other plant species and may play a role in Amaryllidaceae as well.[15] Further research is needed to identify the specific transcription factors and signaling cascades that govern the crinine-specific branch of the pathway.

Visualizations

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a typical experimental workflow.

This compound Biosynthesis Pathway cluster_precursors Precursor Biosynthesis cluster_core Core Pathway cluster_crinine Crinine-Specific Pathway L-Phenylalanine L-Phenylalanine 3,4-DHBA 3,4-Dihydroxy- benzaldehyde L-Phenylalanine->3,4-DHBA PAL, C4H, etc. L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine TYDC Norbelladine Norbelladine NBS, NR 3,4-DHBA->Norbelladine NBS, NR Tyramine->Norbelladine NBS, NR 4-O-Methylnorbelladine 4'-O-Methylnorbelladine Norbelladine->4-O-Methylnorbelladine N4OMT Noroxomaritidine Noroxomaritidine 4-O-Methylnorbelladine->Noroxomaritidine CYP96T1 (para-para' coupling) Reduced Intermediate Oxomaritinamine/ Related Intermediates Noroxomaritidine->Reduced Intermediate NR This compound This compound Reduced Intermediate->this compound Reductases, Hydroxylases, etc.

Caption: The biosynthetic pathway of this compound from primary metabolic precursors.

Enzyme Characterization Workflow Start Start Gene Identification Identify Candidate Gene (e.g., CYP96T1, NR) Start->Gene Identification Cloning Clone Gene into Expression Vector Gene Identification->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Protein using Affinity Chromatography Expression->Purification Enzyme Assay Perform In Vitro Enzyme Assay Purification->Enzyme Assay Analysis Analyze Products (HPLC, LC-MS) Enzyme Assay->Analysis Data Interpretation Determine Function and Kinetic Parameters Analysis->Data Interpretation End End Data Interpretation->End

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has significantly advanced in recent years, with the identification of several key enzymes. However, the final steps of the pathway and its intricate regulatory mechanisms remain to be fully characterized. Future research should focus on the identification and characterization of the remaining enzymes, the elucidation of the signaling pathways that control the expression of the biosynthetic genes, and the exploration of metabolic engineering strategies to enhance the production of this compound and other valuable Amaryllidaceae alkaloids in heterologous systems. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of these pharmacologically important compounds.

References

Crinamidine's Impact on the Tumor Microenvironment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crinamidine, a member of the crinane class of Amaryllidaceae alkaloids, is emerging as a compound of interest in oncology research. While direct studies on this compound's effects on the tumor microenvironment (TME) are in their nascent stages, research on closely related crinane alkaloids like crinamine (B1198835), haemanthamine, and lycorine (B1675740) provides compelling evidence for their potential to modulate the complex ecosystem of tumors. This technical guide synthesizes the current understanding of how these alkaloids, as surrogates for this compound's potential activities, influence key components of the TME, including tumor-associated macrophages and angiogenesis. This document provides an in-depth overview of the cytotoxic and anti-proliferative effects, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts in this area.

Introduction to this compound and the Tumor Microenvironment

This compound is a naturally occurring alkaloid found in plants of the Amaryllidaceae family.[1] Like other crinane-type alkaloids, it possesses a characteristic chemical structure that is associated with a range of biological activities, including cytotoxic effects against cancer cells. The tumor microenvironment is a complex and dynamic network of non-cancerous cells and extracellular matrix components that surrounds and interacts with tumor cells.[2][3] This intricate ecosystem includes immune cells, fibroblasts, and blood vessels, all of which can either promote or inhibit tumor growth and metastasis. Modulating the TME is a promising strategy in cancer therapy, and emerging evidence suggests that Amaryllidaceae alkaloids may have a significant role to play.[1][3][4]

Cytotoxic and Anti-Proliferative Effects of Crinane Alkaloids

While specific quantitative data for this compound is limited, studies on related crinane alkaloids demonstrate potent cytotoxic and anti-proliferative activities across various cancer cell lines. This activity is often attributed to the induction of apoptosis.[1][5]

AlkaloidCancer Cell LineIC50 (µM)Exposure Time (h)AssayReference
Crinamine SiHa (Cervical Cancer)2.548MTTKhumkhrong et al., 2019
HeLa (Cervical Cancer)2.2Not SpecifiedNot Specified[6]
Haemanthamine Jurkat (Leukemia)~572Not SpecifiedHavelek et al., 2014[5]
A2780 (Ovarian Cancer)Not SpecifiedNot SpecifiedWST-1[7]
Lycorine A549 (Lung Cancer)8.524MTT[8]
U373 (Glioblastoma)~5Not SpecifiedMTT[8]
HCT-116 (Colon Cancer)~372MTT[9]

Modulation of the Tumor Microenvironment

The therapeutic potential of crinane alkaloids extends beyond direct cytotoxicity to influencing the tumor microenvironment. Key areas of impact include the modulation of immune cells and the inhibition of angiogenesis.

Effects on Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages are a major component of the TME and can exist in either a pro-inflammatory (M1) or anti-inflammatory (M2) state. While M1 macrophages can help eliminate cancer cells, M2 macrophages often promote tumor growth. While direct evidence for this compound is lacking, other natural alkaloids have been shown to modulate macrophage polarization, suggesting a potential mechanism for crinane alkaloids.[10] For example, some alkaloids can promote a shift from the M2 to the M1 phenotype, thereby creating a more anti-tumorigenic microenvironment.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several Amaryllidaceae alkaloids have demonstrated anti-angiogenic properties.[1][5]

Crinamine , a close structural relative of this compound, has been shown to exert anti-angiogenic effects by:

  • Inhibiting VEGF-A Secretion: Crinamine significantly reduces the secretion of Vascular Endothelial Growth Factor A (VEGF-A), a key pro-angiogenic factor, from cervical cancer cells.[11]

  • Suppressing Blood Vessel Development: In vivo studies using zebrafish embryos have demonstrated that crinamine can inhibit the development of sub-intestinal vessels (SIVs).[11]

CompoundModel SystemEffectConcentrationReference
Crinamine SiHa cellsDecreased VEGF-A secretion1.25 - 5 µMKhumkhrong et al., 2019[11]
Crinamine Zebrafish embryosInhibition of SIV development2.5 - 10 µMKhumkhrong et al., 2019[11]

Signaling Pathways Modulated by Related Alkaloids

Understanding the molecular mechanisms through which these alkaloids exert their effects is crucial for targeted drug development. Studies on lycorine have identified several key signaling pathways.

Lycorine's Impact on the AMPK/mTOR/S6K Signaling Pathway

Lycorine has been shown to induce apoptosis in non-small cell lung carcinoma (A549) cells by modulating the AMPK/mTOR/S6K signaling pathway.[8] It promotes the phosphorylation of AMPK while inhibiting the phosphorylation of mTOR and S6K, key regulators of cell growth and proliferation.[8]

G Lycorine Lycorine AMPK AMPK Lycorine->AMPK activates mTOR mTOR AMPK->mTOR inhibits S6K S6K mTOR->S6K activates Apoptosis Apoptosis S6K->Apoptosis leads to

Lycorine's modulation of the AMPK/mTOR/S6K pathway.
Lycorine's Inhibition of the JAK2/STAT3 Signaling Pathway

In osteosarcoma cells, lycorine has been found to suppress tumor growth by inhibiting the JAK2/STAT3 signaling pathway. It enhances the expression of SHP-1, a phosphatase that negatively regulates this pathway, leading to the downregulation of STAT3 target proteins involved in cell survival and proliferation.

G Lycorine Lycorine SHP1 SHP1 Lycorine->SHP1 enhances expression JAK2 JAK2 SHP1->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 activates TargetGenes Target Genes (e.g., Bcl-2) STAT3->TargetGenes activates transcription Apoptosis Apoptosis TargetGenes->Apoptosis inhibits G A Seed cells in 96-well plate B Treat with This compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

References

Unveiling the Molecular Interactions of Crinamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinamidine, a crinane-type Amaryllidaceae alkaloid, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets. Primarily recognized for its role as a cholinesterase inhibitor, this document delves into its specific interactions with acetylcholinesterase (AChE). Furthermore, drawing from evidence on closely related crinane alkaloids, this guide explores potential anticancer mechanisms, including the inhibition of key signaling pathways involved in tumor progression and angiogenesis. Detailed experimental protocols for assessing cholinesterase inhibition are provided, alongside structured data presentation and visual diagrams of putative signaling pathways to facilitate further research and drug development efforts.

Cholinesterase Inhibition: A Primary Molecular Target

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. This inhibitory action positions this compound and related Amaryllidaceae alkaloids as compounds of interest for the management of neurological conditions such as Alzheimer's disease, where cholinesterase inhibitors are a therapeutic cornerstone.[1][2]

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of this compound against AChE has been quantified, providing valuable data for comparative analysis and structure-activity relationship studies. While its activity against butyrylcholinesterase (BChE), another key cholinesterase, is of significant interest, specific inhibitory concentration (IC50) values for this compound against BChE are not prominently available in the current body of scientific literature.

CompoundTarget EnzymeIC50 (µM)Source
This compound Acetylcholinesterase (AChE)300 ± 27[3]
This compound Butyrylcholinesterase (BChE)Data not available

Potential Anticancer Activity and Associated Signaling Pathways

Beyond its effects on cholinesterases, the broader class of crinane alkaloids, to which this compound belongs, has demonstrated significant cytotoxic and anticancer properties.[2][4] These effects are believed to be mediated through the modulation of specific cellular signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis.

A closely related crinane alkaloid, crinamine (B1198835), has been shown to exert anti-angiogenic effects by inhibiting the secretion of Vascular Endothelial Growth Factor A (VEGF-A) in cervical cancer cells.[5] Furthermore, crinamine can suppress cancer cell migration by inhibiting the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[5] Given the structural similarity between this compound and crinamine, it is plausible that this compound may share similar molecular targets and mechanisms of action in the context of cancer.

Putative Signaling Pathway: Inhibition of VEGF-A Signaling

The inhibition of VEGF-A secretion by crinamine suggests a potential mechanism of action for crinane alkaloids, including this compound, in disrupting tumor angiogenesis. This pathway is a critical target in cancer therapy.

VEGF_Signaling_Inhibition This compound This compound VEGF_A_Secretion VEGF-A Secretion This compound->VEGF_A_Secretion Inhibits EMT_Pathway EMT Pathway (e.g., SNAI1, VIM) This compound->EMT_Pathway Inhibits VEGF_A VEGF-A VEGF_A_Secretion->VEGF_A Cell_Migration Cell Migration & Invasion EMT_Pathway->Cell_Migration VEGFR VEGFR VEGF_A->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Putative inhibition of VEGF-A signaling and EMT by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's molecular targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining the inhibitory activity of compounds against cholinesterases.

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its inhibitory potency.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water. These should be prepared fresh daily.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

    • Prepare working solutions of AChE and BChE in phosphate buffer to a final concentration that gives a linear reaction rate over the measurement period.

  • Assay Protocol (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

      • 20 µL of the this compound solution at various concentrations (or solvent for the control wells).

      • 20 µL of the DTNB solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

    • Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes) with readings taken at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Ellman_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis P1 Prepare Buffer, DTNB, Substrates (ATCI/BTCI) A1 Add Buffer, this compound, and DTNB to wells P1->A1 P2 Prepare Enzyme Solution (AChE or BChE) A2 Add Enzyme Solution P2->A2 P3 Prepare this compound Serial Dilutions P3->A1 A1->A2 A3 Pre-incubate A2->A3 A4 Initiate reaction with Substrate (ATCI/BTCI) A3->A4 M1 Kinetic measurement of Absorbance at 412 nm A4->M1 M2 Calculate Reaction Rates (ΔAbs/min) M1->M2 M3 Calculate % Inhibition M2->M3 M4 Determine IC50 value M3->M4

Workflow for the cholinesterase inhibition assay.

Conclusion and Future Directions

This compound's primary established molecular target is acetylcholinesterase, for which it exhibits moderate inhibitory activity. The exploration of its effects on butyrylcholinesterase remains an area for future investigation. The anticancer potential of the broader crinane alkaloid class, particularly through the inhibition of key signaling pathways such as VEGF-A, suggests a promising avenue for further research into this compound's therapeutic applications. Future studies should focus on confirming the inhibitory effects of this compound on BChE, elucidating its specific molecular targets in cancer cells, and validating its impact on the proposed signaling pathways. Such research will be instrumental in fully characterizing the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

References

In Silico Prediction of Crinamidine's ADME Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crinamidine, a naturally occurring Amaryllidaceae alkaloid found in plants such as Crinum moorei and Brunsvigia orientalis, has garnered interest for its potential pharmacological activities.[1] As with any compound under investigation for therapeutic applications, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Early assessment of these pharmacokinetic parameters is crucial for identifying potential liabilities and optimizing drug development efforts. In silico computational models offer a rapid and cost-effective approach to predict the ADME profile of molecules like this compound, guiding further experimental studies and de-risking the development pipeline.

This technical guide provides an in-depth overview of the methodologies and workflows for the in silico prediction of the ADME properties of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of natural products and new chemical entities.

Physicochemical Properties of this compound

The foundation of any in silico ADME prediction lies in the physicochemical properties of the molecule. These parameters are used as descriptors in computational models to forecast its behavior in a biological system. The key physicochemical properties of this compound, obtained from the PubChem database, are summarized in the table below.[1]

PropertyValueSource
Molecular FormulaC17H19NO5PubChem[1]
Molecular Weight317.34 g/mol PubChem[1]
XLogP30.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count1PubChem[1]
Exact Mass317.12632271 DaPubChem[1]
Topological Polar Surface Area63.7 ŲPubChem[1]
Heavy Atom Count23PubChem[1]
Formal Charge0PubChem[1]
Complexity531PubChem[1]

Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In silico models can predict various parameters related to a compound's absorption from the gastrointestinal tract.

Predicted Absorption Properties of this compound

ParameterPredicted Value Range/ClassSignificance
Human Intestinal Absorption (HIA)High/Moderate/LowIndicates the extent of absorption after oral administration.
Caco-2 PermeabilityHigh/LowPredicts intestinal permeability using an in vitro cell line model.
P-glycoprotein (P-gp) SubstrateYes/NoIdentifies if the compound is likely to be removed from cells by this efflux transporter, reducing absorption.
Aqueous Solubility (logS)High/Moderate/LowCrucial for dissolution in the gut, a prerequisite for absorption.
Experimental Protocols for In Silico Absorption Prediction

The prediction of absorption properties for this compound would typically follow these computational protocols:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: This is a common approach where mathematical models are built to correlate molecular descriptors (e.g., logP, TPSA, molecular weight) with experimentally determined absorption data. For this compound, its SMILES string or 2D/3D structure would be used as input into pre-built QSAR models available in various software platforms. These models have been trained on large datasets of compounds with known absorption properties.

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and simulate the absorption process by incorporating physiological data of the gastrointestinal tract (e.g., pH, transit times) with the physicochemical properties of the drug. For this compound, its solubility and permeability characteristics would be used as inputs to simulate its absorption profile in a virtual human gut.

  • Machine Learning Algorithms: Modern approaches utilize machine learning algorithms like random forests, support vector machines, and neural networks. These models are trained on extensive datasets of chemical structures and their corresponding experimental absorption values. The physicochemical descriptors of this compound would be fed into these trained models to predict its absorption characteristics.

Workflow for In Silico Absorption Prediction

cluster_input Input Data cluster_models Computational Models cluster_output Predicted Properties crinamidine_structure This compound 2D/3D Structure physchem_props Physicochemical Properties (e.g., MW, logP, TPSA) qsar_model QSAR Models physchem_props->qsar_model Descriptors pbpk_model PBPK Models physchem_props->pbpk_model Parameters ml_model Machine Learning Models physchem_props->ml_model Features hia Human Intestinal Absorption qsar_model->hia caco2 Caco-2 Permeability qsar_model->caco2 solubility Aqueous Solubility qsar_model->solubility pgp_substrate P-gp Substrate ml_model->pgp_substrate

Caption: Workflow for the in silico prediction of this compound's absorption properties.

Distribution

Once absorbed, a drug distributes throughout the body. Key factors influencing distribution include its ability to cross biological membranes and bind to plasma proteins.

Predicted Distribution Properties of this compound

ParameterPredicted Value Range/ClassSignificance
Blood-Brain Barrier (BBB) PermeabilityHigh/LowIndicates the likelihood of the compound entering the central nervous system.
Plasma Protein Binding (PPB)High/Low (% bound)The extent of binding to plasma proteins, which affects the free drug concentration available to exert its effect.
Volume of Distribution (VDss)High/Low (L/kg)Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Experimental Protocols for In Silico Distribution Prediction
  • Blood-Brain Barrier (BBB) Permeability: Prediction of BBB penetration is often achieved using QSAR models that incorporate descriptors such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these descriptors would be calculated from its structure and used as input for established BBB prediction models. Some models also consider the probability of the compound being a P-gp substrate, as this transporter can actively remove drugs from the brain.[2][3][4][5]

  • Plasma Protein Binding (PPB): In silico prediction of PPB typically involves QSAR models or molecular docking.[6][7] QSAR models correlate physicochemical descriptors with the percentage of drug bound to plasma proteins like albumin and alpha-1-acid glycoprotein.[8] Molecular docking simulations can be used to predict the binding affinity of this compound to the binding sites of these proteins.

  • Volume of Distribution (VDss): VDss can be predicted using QSAR models or more complex mechanistic models that consider factors like plasma protein binding and tissue binding. These models often use descriptors such as logP and pKa to estimate the extent of a drug's distribution.

Workflow for In Silico Distribution Prediction

cluster_input Input Data cluster_models Computational Models cluster_output Predicted Properties crinamidine_structure This compound 2D/3D Structure physchem_props Physicochemical Properties docking_ppb Molecular Docking (PPB) crinamidine_structure->docking_ppb qsar_bbb BBB QSAR Models physchem_props->qsar_bbb qsar_vdss VDss QSAR Models physchem_props->qsar_vdss bbb BBB Permeability qsar_bbb->bbb ppb Plasma Protein Binding docking_ppb->ppb vdss Volume of Distribution qsar_vdss->vdss

Caption: Workflow for in silico prediction of this compound's distribution properties.

Metabolism

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This can lead to their inactivation and excretion, or in some cases, activation or the formation of toxic metabolites. The cytochrome P450 (CYP) enzyme family is central to drug metabolism.

Predicted Metabolism Properties of this compound

ParameterPredicted OutcomeSignificance
CYP450 SubstrateYes/No (for major isoforms like 3A4, 2D6, 2C9, 2C19, 1A2)Predicts which CYP enzymes are likely to metabolize the compound.
CYP450 InhibitorYes/No (for major isoforms)Indicates the potential for drug-drug interactions.
Site of Metabolism (SOM)Predicted metabolic hotspots on the moleculeIdentifies the atoms most likely to undergo metabolic transformation.
Metabolite PredictionStructures of potential metabolitesHelps in identifying potential active or toxic metabolites.
Experimental Protocols for In Silico Metabolism Prediction
  • CYP450 Substrate and Inhibitor Prediction: A variety of in silico methods are used to predict interactions with CYP enzymes. Ligand-based methods, such as QSAR and pharmacophore modeling, are common.[9][10][11][12][13] For this compound, its 2D structure and descriptors would be used in models trained on known CYP substrates and inhibitors. Structure-based methods, like molecular docking, can simulate the binding of this compound to the active sites of different CYP isoforms to predict its potential as a substrate or inhibitor.

  • Site of Metabolism (SOM) Prediction: SOM prediction tools use rule-based systems, machine learning, or quantum mechanics calculations to identify the most likely atoms in a molecule to be metabolized. For this compound, these tools would analyze its structure to highlight potential sites of oxidation, hydrolysis, or other metabolic reactions.

  • Metabolite Prediction: Metabolite prediction software combines SOM prediction with a set of known biotransformation rules to generate the structures of likely metabolites. These programs can predict the products of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism.

Workflow for In Silico Metabolism Prediction

cluster_input Input Data cluster_models Computational Models cluster_output Predicted Properties crinamidine_structure This compound 2D/3D Structure cyp_models CYP Substrate/Inhibitor Models (QSAR, Docking) crinamidine_structure->cyp_models som_prediction Site of Metabolism Prediction crinamidine_structure->som_prediction cyp_interaction CYP Interaction Profile cyp_models->cyp_interaction metabolite_predictor Metabolite Prediction Software som_prediction->metabolite_predictor som Predicted Sites of Metabolism som_prediction->som metabolites Potential Metabolites metabolite_predictor->metabolites cluster_input Input Data cluster_models Computational Models cluster_output Predicted Properties crinamidine_structure This compound Structure physchem_props Physicochemical Properties renal_qsar Renal Clearance QSAR physchem_props->renal_qsar biliary_models Biliary Excretion Models physchem_props->biliary_models pbpk_clearance PBPK Clearance Models physchem_props->pbpk_clearance renal_cl Renal Clearance renal_qsar->renal_cl biliary_ex Biliary Excretion biliary_models->biliary_ex total_cl Total Clearance pbpk_clearance->total_cl cluster_input Input Data cluster_models Computational Models cluster_output Predicted Endpoints crinamidine_structure This compound 2D/3D Structure qsar_tox QSAR/Rule-Based Models crinamidine_structure->qsar_tox ml_tox Machine Learning Models crinamidine_structure->ml_tox docking_herg hERG Docking crinamidine_structure->docking_herg mutagenicity Mutagenicity qsar_tox->mutagenicity carcinogenicity Carcinogenicity qsar_tox->carcinogenicity hepatotoxicity Hepatotoxicity ml_tox->hepatotoxicity cardiotoxicity Cardiotoxicity (hERG) docking_herg->cardiotoxicity

References

Crinamidine: A Promising Crinane Alkaloid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Crinamidine, a member of the crinane class of Amaryllidaceae alkaloids, has emerged as a molecule of interest in the field of drug discovery. While research into its specific activities is ongoing, the broader family of crinane alkaloids has demonstrated significant biological effects, particularly in the realms of anticancer and acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, detailing its known biological activities, relevant experimental protocols, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural product.

Biological Activities of this compound and Crinane Alkaloids

This compound has been primarily investigated for two key biological activities: acetylcholinesterase (AChE) inhibition and cytotoxicity against cancer cells.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as a weak inhibitor of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease[1][2]. While this compound's inhibitory activity is not as potent as some other Amaryllidaceae alkaloids like galanthamine, its crinane scaffold represents a potential starting point for the design of more effective AChE inhibitors[3].

Cytotoxic and Anticancer Potential

The crinane alkaloid family, to which this compound belongs, has shown promising cytotoxic and pro-apoptotic activities against various cancer cell lines[4][5][6][7]. These alkaloids are being explored as potential anticancer agents due to their ability to induce programmed cell death, or apoptosis, in tumor cells[4][7][8]. While specific comprehensive studies on this compound's cytotoxicity across a wide range of cancer cell lines are still emerging, the general activity of the crinane class suggests that this compound warrants further investigation as a potential anticancer lead compound[9][10].

Quantitative Data

Quantitative data on the biological activity of this compound and related crinane alkaloids are crucial for evaluating their potential as lead compounds. The following tables summarize the available data.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and a Related Crinane Alkaloid

CompoundIC50 (µM)Source
This compound300 ± 27[3]
6α-hydroxycrinamine445[11]

Table 2: Cytotoxicity of a Related Crinane Alkaloid against a Human Cancer Cell Line

CompoundCell LineAssayIC50 (µM)Source
6α-hydroxycrinamineSH-SY5Y (Neuroblastoma)MTT54.5[11]
6α-hydroxycrinamineSH-SY5Y (Neuroblastoma)Neutral Red61.7[11]

Note: Comprehensive IC50 data for this compound against a panel of cancer cell lines is not yet widely available in the reviewed literature. The data for 6α-hydroxycrinamine, another crinane alkaloid, is provided for context.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the biological activity of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors[1][12].

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is produced by the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Add 25 µL of the test compound dilutions to the test wells. For the control (100% activity), add 25 µL of the solvent.

  • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate the plate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution to all wells.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[13].

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compound solutions. Include a vehicle control (medium with solvent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are still under investigation, the pro-apoptotic effects of the broader crinane alkaloid class provide valuable insights into its potential mechanism of action.

Apoptosis Induction

Studies on crinane alkaloids, such as crinamine (B1198835) and haemanthamine, have shown that they induce apoptosis in cancer cells[8]. This programmed cell death is a key mechanism for the elimination of cancerous cells. The induction of apoptosis by these alkaloids is often associated with the activation of caspases, a family of proteases that execute the apoptotic process[14].

Involvement of the Bcl-2 Family and Caspase Cascade

The apoptotic pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family[15]. It is hypothesized that crinane alkaloids may disrupt this balance, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death[14][16][].

The following diagrams illustrate the general workflow for evaluating this compound and the hypothesized apoptotic signaling pathway.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization This compound This compound AChE_Inhibition_Assay AChE Inhibition Assay This compound->AChE_Inhibition_Assay Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) This compound->Cytotoxicity_Screening Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Screening->Apoptosis_Assay Caspase_Activity Caspase Activity Assay Apoptosis_Assay->Caspase_Activity Western_Blot Western Blot (Bcl-2 family proteins) Apoptosis_Assay->Western_Blot SAR_Studies Structure-Activity Relationship (SAR) Studies Caspase_Activity->SAR_Studies Western_Blot->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis In_Vivo_Testing In Vivo Testing Analog_Synthesis->In_Vivo_Testing

Caption: Experimental workflow for evaluating this compound's potential.

Apoptotic_Pathway This compound This compound Pro_Apoptotic Pro-Apoptotic (e.g., Bax, Bak) This compound->Pro_Apoptotic activates Anti_Apoptotic Anti-Apoptotic (e.g., Bcl-2) This compound->Anti_Apoptotic inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound, as a representative of the crinane class of alkaloids, holds promise as a lead compound for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and cancer. Its documented weak inhibitory effect on acetylcholinesterase and the known pro-apoptotic activities of related crinane alkaloids provide a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to induce apoptosis. This includes detailed analysis of its effects on the Bcl-2 family of proteins and the caspase cascade.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify structural modifications that can enhance its potency and selectivity for its biological targets.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound and its optimized analogs in preclinical animal models of cancer and neurodegenerative diseases.

By systematically addressing these research areas, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of new and effective drugs for challenging diseases.

References

Ethnobotanical Uses of Crinum Species Containing Crinamidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Crinum, belonging to the Amaryllidaceae family, encompasses a variety of plant species with a long-standing history in traditional medicine across tropical and subtropical regions. These plants are a rich source of bioactive alkaloids, including the crinane-type alkaloid, crinamidine. Ethnobotanical records reveal the use of Crinum species for a wide array of ailments, notably for their anti-inflammatory, analgesic, and antitumor properties. This technical guide provides a comprehensive overview of the ethnobotanical applications of Crinum species known to contain this compound, such as Crinum asiaticum and Crinum latifolium. It summarizes the available quantitative data on this compound content, details experimental protocols for its extraction, isolation, and quantification, and explores its potential molecular mechanisms of action through signaling pathway diagrams. This document serves as a foundational resource for researchers and professionals in the field of drug discovery and development, aiming to leverage the therapeutic potential of this promising natural compound.

Ethnobotanical Landscape of Crinum Species

Crinum species have been integral to traditional healing practices for centuries in various cultures, particularly in Asia and Africa.[1][2] The bulbs and leaves are the most frequently utilized plant parts, prepared in the form of decoctions, poultices, and powders to address a multitude of health concerns.[1]

Key Traditional Medicinal Uses:

  • Inflammation and Pain: Extracts of Crinum are widely employed as remedies for inflammatory conditions such as rheumatism and arthritis, as well as for alleviating pain and swelling from injuries.[1]

  • Wound Healing and Dermatological Conditions: The application of poultices made from Crinum leaves and bulbs to wounds, boils, and abscesses is a common practice, believed to accelerate healing and prevent infections due to their antimicrobial and anti-inflammatory properties.[1]

  • Antitumor Applications: In traditional Vietnamese and Chinese medicine, aqueous extracts of Crinum latifolium are particularly valued for their use in treating tumors, including those of the prostate.[3]

  • Respiratory and Febrile Illnesses: Certain Crinum species are used in folk remedies for respiratory ailments like asthma and coughs, as well as for reducing fever.[1][4]

  • Infections: The traditional use of Crinum extends to the treatment of various infections, which is supported by modern studies indicating their antimicrobial activities.[5]

  • Gastrointestinal and Genitourinary Issues: Some traditional practices utilize Crinum for digestive complaints and to address problems of the urinary tract.[6]

Crinum Species of Interest:

  • Crinum asiaticum L.: Commonly known as the poison bulb, this species is used traditionally for its anti-inflammatory and anticancer properties.[7] this compound has been identified among its alkaloidal constituents.[8]

  • Crinum latifolium L.: This species holds a prominent place in Southeast Asian traditional medicine, especially for managing tumors.[3] It is a known source of this compound.[2]

  • Crinum macowanii Baker: In Southern Africa, this species is traditionally used for a variety of ailments including boils, fever, and inflammatory conditions.[6]

Quantitative Analysis of this compound

The concentration of this compound in Crinum species can fluctuate based on factors such as the specific species, the part of the plant analyzed, geographical origin, and developmental stage of the plant. The table below presents a summary of the currently available quantitative data for this compound.

Crinum SpeciesPlant PartAnalytical MethodThis compound Content (% of Total Alkaloids)Reference
Crinum latifolium L.LeavesGC-MS14.1 (before flowering)[4]
Crinum latifolium L.LeavesGC-MS30.0 (after flowering)[4]
Crinum latifolium L.Leaves (in a commercial product)HPLC70 µ g/capsule [1]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Crinum species, compiled from established scientific literature.

Extraction of Total Alkaloids

This protocol describes a standard acid-base extraction method to isolate the total alkaloid fraction from Crinum plant material.

  • Maceration: Air-dried and powdered plant material (e.g., leaves, bulbs) is macerated with methanol (B129727) or ethanol (B145695) at room temperature. The process is typically repeated three times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification and Defatting: The crude extract is dissolved in a dilute acid solution (e.g., 2% H₂SO₄) and subsequently washed with a non-polar solvent like petroleum ether to remove lipids and other non-alkaloidal compounds.

  • Basification: The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide (B78521) to liberate the free alkaloids.

  • Alkaloid Extraction: The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Final Concentration: The organic solvent containing the alkaloids is evaporated to dryness to yield the total alkaloid fraction.

Isolation of this compound

The isolation of this compound from the total alkaloid fraction is typically achieved through a combination of chromatographic techniques.

  • Column Chromatography: The total alkaloid extract is subjected to column chromatography on a stationary phase like silica (B1680970) gel.

  • Elution: A gradient elution is performed using a solvent system of increasing polarity (e.g., starting with hexane:ethyl acetate and moving to ethyl acetate:methanol) to separate the different alkaloids based on their polarity.

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC), and alkaloid-containing spots are visualized using Dragendorff's reagent.

  • Further Purification: Fractions containing this compound are combined and may require further purification steps, such as size-exclusion chromatography (e.g., Sephadex LH-20) or preparative TLC, to obtain the pure compound.

Quantification of this compound
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid, is a common mobile phase.

  • Standard Curve: A calibration curve is generated using a certified standard of this compound at various known concentrations.

  • Sample Analysis: The plant extract is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

  • Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5MS) is employed.

  • Sample Preparation: The alkaloid extract is prepared for injection, which may involve derivatization depending on the compound's volatility and thermal stability.

  • Analysis: The sample is injected, and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides mass spectral data for identification.

  • Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification can be achieved using an internal standard or a calibration curve.

Potential Signaling Pathways and Experimental Workflows

While the precise molecular targets and signaling pathways of this compound are still under investigation, its known biological activities, such as anticancer and anti-inflammatory effects, allow for the postulation of potential mechanisms of action.

Postulated Signaling Pathways

The diagrams below, generated using the DOT language, illustrate potential signaling pathways that may be modulated by this compound, based on the activities of related crinane alkaloids.

pro_apoptotic_pathway cluster_this compound This compound Action cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Potential Pro-Apoptotic Signaling Pathway for this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Inflammation Inflammation Genes->Inflammation This compound This compound This compound->IKK Inhibits

Potential Anti-inflammatory Signaling Pathway for this compound.
General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive study of this compound from its natural source to the elucidation of its biological activity.

experimental_workflow Start Plant Material Collection and Preparation Extraction Total Alkaloid Extraction Start->Extraction Isolation This compound Isolation (Chromatography) Extraction->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Quantification Quantification (HPLC, GC-MS) Isolation->Quantification Bioassays In Vitro Biological Activity Screening Characterization->Bioassays Conclusion Data Analysis and Conclusion Quantification->Conclusion Mechanism Mechanism of Action Studies Bioassays->Mechanism Mechanism->Conclusion

A General Experimental Workflow for this compound Research.

Conclusion and Future Directions

The ethnobotanical history of Crinum species provides a strong rationale for the continued investigation of their constituent alkaloids, such as this compound. The traditional uses for inflammatory and neoplastic conditions are particularly compelling areas for modern drug discovery efforts. While preliminary quantitative data and analytical methods are available, there is a clear need for more extensive research to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound. A critical area for future research is the definitive elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects. Such studies will be instrumental in validating its therapeutic potential and paving the way for its development as a novel pharmaceutical agent.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Crinamidine from Crinum Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Crinum, belonging to the Amaryllidaceae family, is a rich source of structurally diverse alkaloids with a wide array of biological activities. Among these, crinamidine, a crinane-type alkaloid, has garnered significant interest due to its potential therapeutic properties, including cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and protocols for the isolation and purification of this compound from Crinum species, intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The protocols described herein are based on established methodologies reported in the scientific literature.

Data Presentation: Quantitative Analysis of this compound and Other Alkaloids in Crinum Species

The yield of this compound and other related alkaloids can vary significantly depending on the Crinum species, the plant part used, the geographical location, the time of collection, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: this compound and Total Alkaloid Content in Crinum latifolium

Plant Material/ProductMethod of AnalysisThis compound ContentTotal Alkaloid ContentReference
Dry extract from leaves (CriLa® capsules)HPLC70 µg per 250 mg capsule (0.028% w/w)1.25 mg per 250 mg capsule (0.5% w/w)[2][3]
Ethanolic extract of leavesUHPLCNot explicitly quantifiedLycorine: 0.279 ± 0.003% w/w; 6α-hydroxybuphanidrine: 0.232 ± 0.004% w/w[3]
Alkaloid fraction from leaves (before flowering)GC-MS14.1% (relative percentage of total alkaloids)-[4]
Alkaloid fraction from leaves (after flowering)GC-MS30.0% (relative percentage of total alkaloids)-[4]

Table 2: Yield of Total Alkaloids from Crinum asiaticum using Different Extraction Methods

Extraction MethodPlant PartSolventYield (% w/w)Reference
Grilling followed by hot air drying and ethanolic extractionLeaves95% Ethanol (B145695)25.75% (of crude extract)[5]
Microwave drying and ethanolic extractionLeaves95% Ethanol24.23% (of crude extract)[5]
Hot air drying and ethanolic extractionLeaves95% Ethanol22.88% (of crude extract)[5]
Temperature shock then hot air drying and ethanolic extractionLeaves95% Ethanol21.53% (of crude extract)[5]

Experimental Protocols

The following protocols provide a detailed methodology for the isolation and purification of this compound from Crinum species. The overall workflow involves extraction of the plant material, acid-base partitioning to isolate the crude alkaloid fraction, and subsequent chromatographic purification.

Protocol 1: Preparation of Plant Material
  • Collection and Identification: Collect fresh plant material (e.g., leaves or bulbs) of the desired Crinum species. Ensure proper botanical identification.

  • Washing and Drying: Thoroughly wash the plant material with water to remove any dirt and debris.[6]

  • Cutting and Drying: Cut the plant material into smaller pieces to facilitate drying.[6] Dry the material in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation of the alkaloids.[6]

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.

Protocol 2: Extraction of Crude Alkaloids

This protocol describes a general method for obtaining a crude extract enriched with alkaloids.

  • Maceration:

    • Soak the powdered plant material (e.g., 500 g) in 95% ethanol (e.g., 3 L) in a large container at room temperature.[6]

    • Allow the mixture to stand for 3 days with occasional stirring.[6]

    • Filter the mixture through filter paper.[6]

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[6]

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Protocol 3: Acid-Base Liquid-Liquid Partitioning for Alkaloid Enrichment

This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Acidification:

    • Dissolve the crude extract in a 2% sulfuric acid solution (e.g., 20 mL for a small-scale extraction).[7]

  • Degreasing:

    • Transfer the acidic solution to a separatory funnel and partition it with an equal volume of a non-polar solvent like petroleum ether or n-hexane to remove fats and other non-polar compounds.[7]

    • Discard the organic layer. Repeat this step 2-3 times.

  • Basification:

  • Extraction of Free Alkaloids:

    • Extract the basified aqueous solution with a moderately polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[7]

    • Perform the extraction 3-5 times with fresh solvent.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 4: Purification of this compound by Column Chromatography

This protocol outlines the separation of the crude alkaloid mixture using silica (B1680970) gel column chromatography.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., a non-polar solvent like n-hexane or chloroform).[8]

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[8]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.[8]

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). A typical gradient could be from 100% chloroform (B151607) to a mixture of chloroform and methanol (B129727) (e.g., 9:1 v/v).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).[8]

  • Fraction Analysis:

    • Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Isolation:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound. The purity can be assessed by HPLC and the structure confirmed by spectroscopic methods (NMR, MS).

Protocol 5: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a powerful technique for the final purification and quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.[2][3]

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase for alkaloid separation is a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis and Purification:

    • For analytical purposes, inject a small volume (e.g., 10-20 µL) and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm).

    • For preparative HPLC, use a larger column and inject a larger volume of a more concentrated sample to collect the peak corresponding to this compound.

    • The retention time for this compound can be determined by running a pure standard if available. One study reported a retention time of approximately 33 minutes under their specific HPLC conditions.[3]

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain highly purified this compound.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Alkaloid Enrichment cluster_3 Purification p1 Crinum Species (Leaves/Bulbs) p2 Washing & Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration with Ethanol p3->e1 Input e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 e4 Crude Ethanolic Extract e3->e4 a1 Acidification (2% H2SO4) e4->a1 Input a2 Degreasing (Petroleum Ether) a1->a2 a3 Basification (NH4OH, pH 9-10) a2->a3 a4 Extraction (Ethyl Acetate) a3->a4 a5 Crude Alkaloid Fraction a4->a5 c1 Column Chromatography (Silica Gel) a5->c1 Input c2 Fraction Collection & TLC Analysis c1->c2 c3 Preparative HPLC (C18) c2->c3 c4 Pure this compound c3->c4

Caption: Workflow for this compound Isolation and Purification.

Potential Mechanism of Action: Cytotoxicity of Crinane Alkaloids

G cluster_cell Cancer Cell This compound This compound (Crinane Alkaloid) protein_synthesis Protein Synthesis This compound->protein_synthesis Inhibition apoptosis Induction of Apoptosis This compound->apoptosis cell_cycle Cell Cycle Arrest This compound->cell_cycle Disruption ribosome 60S Ribosomal Subunit protein_synthesis->ribosome cell_death Cell Death / Inhibition of Proliferation caspase Caspase Activation apoptosis->caspase caspase->cell_death g1_s_phase G1/S Phase Transition cell_cycle->g1_s_phase

Caption: Putative Cytotoxic Mechanisms of Crinane Alkaloids.

References

Application Notes and Protocols for the Total Synthesis of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diverse strategies employed in the total synthesis of Crinamidine, a representative member of the crinine-type Amaryllidaceae alkaloids. These compounds are of significant interest due to their notable biological activities. The following sections detail various synthetic approaches, present comparative data, and provide exemplary experimental protocols for key transformations.

Introduction

This compound belongs to the crinine (B1220781) family of alkaloids, characterized by a tetracyclic 5,10b-ethanophenanthridine core. The development of efficient and stereocontrolled total syntheses of this compound and its congeners is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the discovery of new therapeutic agents. Over the years, synthetic chemists have devised numerous elegant strategies, showcasing a wide array of modern synthetic methodologies. This document will explore several prominent approaches, including biomimetic strategies, transition-metal-catalyzed cyclizations, and pericyclic reactions.

Comparative Analysis of Total Synthesis Strategies

The efficiency of a total synthesis is often evaluated based on metrics such as the total number of steps, the overall yield, and the stereoselectivity of the key transformations. The following table summarizes these quantitative data for several notable total syntheses of crinine-type alkaloids, providing a basis for comparison.

Strategy/Key Reaction Principal Investigator(s) Total Steps (Longest Linear Sequence) Overall Yield (%) Enantioselectivity (ee %) Key Features
Aza-Cope Rearrangement/Mannich CyclizationOverman~15Data not readily availableEnantiopure starting materialA cationic aza-Cope rearrangement followed by a Mannich cyclization is the pivotal sequence.[1][2]
Pd-Catalyzed Asymmetric Allylic AminationTrost~12Data not readily available99% eeUtilizes a palladium catalyst with a chiral ligand to establish the key stereocenter.[1][2]
Thermally-induced Carbonyl-ene ReactionMori~14Data not readily available99% ee from asymmetric allylic aminationA thermally-induced intramolecular carbonyl-ene reaction forms a key ring system.[1][2]
Diels-Alder Reaction of 3-Aryl-5-bromo-2-pyroneCho~10~5%RacemicEmploys an inverse electron-demand Diels-Alder reaction to construct the core structure.[3]
Intramolecular Heck ReactionTang~9~20%96% eeAn enantioselective intramolecular dearomative cyclization via a Heck reaction is the key step.[4][5]
Pd-Catalyzed Enantioselective Decarboxylative AllylationBisai~10Data not readily availableup to 96% eeA palladium-catalyzed decarboxylative allylation of allyl enol carbonates sets the crucial stereochemistry.[6][7]
Biomimetic Oxidative CouplingLey~7 (in flow)~15% (unoptimized)RacemicA biomimetic phenolic oxidation to form the key C4a-C10b bond.[8]

Note: The data presented are approximations derived from the available literature and are intended for comparative purposes. The exact number of steps and overall yields can vary based on the specific starting materials and experimental conditions.

Key Synthetic Strategies and Methodologies

Biomimetic Approach: Phenolic Oxidative Coupling

A prominent strategy for the synthesis of the crinine scaffold involves a biomimetic oxidative coupling of a suitably substituted norbelladine-type precursor. This approach mimics the proposed biosynthetic pathway and often provides a convergent and efficient route to the core structure.

Biomimetic_Synthesis A Norbelladine Precursor B Phenolic Oxidative Coupling (e.g., Fe(III), VOF3) A->B Oxidation C Spirodienone Intermediate B->C D Rearrangement C->D Acid or Base Catalyzed E Crinine Core D->E

Caption: Biomimetic synthesis of the crinine core.

This protocol is adapted from a continuous flow synthesis of oxomaritidine, a related crinine alkaloid.

Materials:

  • Precursor Amide (dissolved in a suitable solvent like dichloromethane)

  • Oxidizing Agent: Iron(III) chloride on silica (B1680970) gel (or other suitable oxidant)

  • Packed column reactor

  • HPLC pump

  • Back pressure regulator

  • Collection vessel

Procedure:

  • A solution of the phenolic amide precursor in dichloromethane (B109758) is prepared.

  • The solution is pumped through a packed column containing iron(III) chloride adsorbed onto silica gel at a controlled flow rate.

  • The reaction temperature is maintained using a column heater.

  • The output from the column, containing the cyclized product, is passed through a back pressure regulator to maintain a constant pressure in the system.

  • The product stream is collected in a flask.

  • The solvent is removed under reduced pressure to yield the crude product, which is then purified by chromatography.

Intramolecular Heck Reaction

The intramolecular Heck reaction has emerged as a powerful tool for the construction of the crinine tetracyclic system, particularly for creating the all-carbon quaternary stereocenter. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene tether.

Heck_Workflow cluster_prep Substrate Preparation cluster_reaction Heck Reaction cluster_workup Workup and Purification A Synthesis of Aryl Halide Precursor B Attachment of Alkene Tether A->B C Combine Substrate, Pd Catalyst, Ligand, and Base in Solvent B->C D Heat Reaction Mixture E Quench Reaction D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H Crinine Core G->H Isolated Product

Caption: Workflow for intramolecular Heck cyclization.

Materials:

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the aryl bromide substrate, Pd(OAc)2, the chiral ligand, and Ag2CO3.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched tetracyclic product.

Aza-Cope Rearrangement/Mannich Cyclization

Overman's elegant synthesis of (-)-crinine utilizes a tandem cationic aza-Cope rearrangement/Mannich cyclization to construct the core of the molecule with excellent stereocontrol. This powerful sequence rapidly builds molecular complexity.

Aza_Cope_Mannich A α-Aminonitrile Precursor B Formation of Iminium Ion (e.g., Ag+ assisted) A->B C [2,3]-Aza-Cope Rearrangement B->C [3,3]-Sigmatropic Shift D Enol Intermediate C->D Tautomerization E Intramolecular Mannich Cyclization D->E Nucleophilic Attack F Tricyclic Amine Product E->F

Caption: Aza-Cope/Mannich reaction cascade.

Materials:

Procedure:

  • Dissolve the α-aminonitrile precursor in the chosen solvent.

  • Add aqueous formaldehyde and camphorsulfonic acid to the solution.

  • Treat the mixture with a solution of silver tetrafluoroborate to promote the formation of the key iminium ion intermediate.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tricyclic amine by column chromatography.

Diels-Alder Approach

The Diels-Alder reaction provides a powerful method for the rapid construction of the cyclohexene ring present in the crinine alkaloids. Strategies often employ an inverse electron-demand Diels-Alder reaction between an electron-deficient diene, such as a 2-pyrone, and an electron-rich dienophile.

Diels_Alder_Strategy A 3-Aryl-5-bromo-2-pyrone C [4+2] Cycloaddition A->C B Vinyl Ether Dienophile B->C D Bicyclic Lactone Adduct C->D E Further Transformations D->E F Crinine Alkaloid E->F

Caption: Diels-Alder approach to the crinine skeleton.

Materials:

  • 3-Aryl-5-bromo-2-pyrone

  • TBS-protected vinyl ether

  • Anhydrous toluene

  • Sealed reaction vessel

Procedure:

  • In a flame-dried, sealed tube, dissolve the 3-aryl-5-bromo-2-pyrone and the vinyl ether dienophile in anhydrous toluene.

  • Heat the sealed tube to a high temperature (e.g., 180-200 °C) for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • After completion, cool the reaction vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the bicyclic lactone adduct. This adduct then undergoes further transformations to complete the synthesis of the crinine core.[3]

Conclusion

The total synthesis of this compound and related alkaloids has been a fertile ground for the development and application of novel synthetic strategies. The approaches highlighted herein, from biomimetic oxidative couplings to transition-metal-catalyzed cyclizations and classic cycloadditions, demonstrate the ingenuity of synthetic organic chemists. The choice of a particular strategy depends on various factors, including the desired stereochemical outcome, the availability of starting materials, and the desired overall efficiency. The continued exploration of new synthetic routes will undoubtedly lead to even more efficient and elegant syntheses of these biologically important molecules, paving the way for future drug discovery efforts.

References

Application Note: Quantitative Analysis of Crinamidine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Crinamidine in plant extracts, particularly from species of the Crinum genus. This compound, a crinine-type Amaryllidaceae alkaloid, has garnered significant interest for its potential pharmacological activities. This application note details the complete workflow, from sample preparation to data analysis, and includes a thoroughly validated analytical protocol suitable for quality control, phytochemical analysis, and drug discovery applications.

Introduction

This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, notably within the Crinum genus. Preliminary research suggests that extracts containing this compound exhibit interesting biological activities, including the inhibition of the TGF-β signaling pathway, which is implicated in various fibrotic diseases and cancer. As research into the therapeutic potential of this compound progresses, the need for a reliable and robust analytical method for its quantification in complex plant matrices is paramount. This HPLC method provides the necessary accuracy, precision, and specificity for the quantitative analysis of this compound in plant-derived materials.

Experimental Protocols

Sample Preparation: Acid-Base Extraction for Alkaloids

This protocol describes an effective method for the selective extraction and purification of alkaloids from plant material.

Reagents and Materials:

  • Dried and powdered plant material (e.g., Crinum leaves or bulbs)

  • Methanol (B129727) (HPLC grade)

  • 2% Sulfuric Acid (H₂SO₄)

  • Petroleum Ether

  • 25% Ammonium (B1175870) Hydroxide (NH₄OH)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 0.45 µm Syringe Filters

Procedure:

  • Maceration: Accurately weigh 10 g of dried, powdered plant material and place it in a flask. Add 100 mL of methanol and macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the methanolic extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the dried crude extract in 50 mL of 2% sulfuric acid.

  • Defatting: Transfer the acidic solution to a separatory funnel and wash with 50 mL of petroleum ether to remove non-polar compounds. Discard the petroleum ether layer. Repeat this step twice.

  • Basification: Carefully adjust the pH of the aqueous layer to 9-10 using 25% ammonium hydroxide. The solution should be kept cool during this process.

  • Alkaloid Extraction: Extract the basified aqueous solution with 50 mL of ethyl acetate. Collect the organic layer. Repeat the extraction three times.

  • Drying and Evaporation: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under reduced pressure to obtain the total alkaloid extract.

  • Sample for HPLC: Reconstitute a known amount of the dried alkaloid extract in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Chromatographic Conditions

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterSpecification
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 292 nm (Estimated λmax for crinine-type alkaloids)
Injection Volume 20 µL
Run Time 45 minutes

Note: The retention time for this compound under these conditions is expected to be approximately 33 minutes, as indicated by preliminary studies. The gradient can be optimized to reduce the run time if necessary.

Method Validation

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Linearity and Range

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,340
576,550
10154,200
25385,100
50769,800
1001,535,000
Correlation Coefficient (r²) 0.9998
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: LOD and LOQ for this compound

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0
Accuracy and Precision

Accuracy was determined by a recovery study (spiking a blank matrix with known concentrations of this compound). Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Table 4: Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=3 days)
599.21.8%2.5%
25101.51.2%1.9%
5098.80.9%1.5%
Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters.

Table 5: Robustness Study Results

Parameter Variation% Change in Peak Area% Change in Retention Time
Flow Rate (± 0.1 mL/min) < 2.0%< 5.0%
Column Temperature (± 2°C) < 1.5%< 2.0%
Mobile Phase Composition (± 2% Acetonitrile) < 3.0%< 4.0%

Quantitative Data Presentation

The validated method can be applied to determine the this compound content in various plant samples.

Table 6: Example Quantification of this compound in Crinum Species

Plant MaterialThis compound Content (% w/w of dried material)Reference
Crinum latifolium Leaves0.232 ± 0.004[1]
Crinum amabile BulbsNot specifically quantified, but crinine-type alkaloids present
Crinum amabile LeavesNot specifically quantified, but crinine-type alkaloids present

Note: The data for C. amabile indicates the presence of the alkaloid class, highlighting the need for specific quantification using this method.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant extracts.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing plant_material Dried, Powdered Plant Material maceration Methanolic Maceration plant_material->maceration acid_base_extraction Acid-Base Liquid-Liquid Extraction maceration->acid_base_extraction final_extract Purified Alkaloid Extract acid_base_extraction->final_extract reconstitution Reconstitution in Mobile Phase final_extract->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography C18 Reverse-Phase Chromatography hplc_injection->chromatography detection UV Detection (292 nm) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve (External Standard) integration->calibration quantification Quantification of This compound calibration->quantification

Experimental workflow for this compound quantification.
TGF-β Signaling Pathway

This compound-containing extracts from Crinum latifolium have been shown to inhibit the TGF-β signaling pathway. This pathway is crucial in cell proliferation, differentiation, and extracellular matrix production.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 Smad2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSMAD23->Complex Binds to SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription (e.g., Proliferation, Fibrosis) Nucleus->Transcription Regulates This compound This compound (in C. latifolium extract) This compound->TBRI Inhibits (Potential Mechanism)

Simplified TGF-β signaling pathway and potential inhibition by this compound.

Conclusion

The HPLC method detailed in this application note is a reliable, accurate, and robust tool for the quantification of this compound in plant extracts. The comprehensive protocol, from sample preparation to method validation, provides researchers, scientists, and drug development professionals with a solid foundation for their analytical needs. This method can be readily implemented in quality control laboratories for the standardization of herbal products and will be invaluable for further research into the pharmacology and therapeutic applications of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crinamidine is a crinane-type alkaloid belonging to the Amaryllidaceae family of compounds, a large and structurally diverse group of natural products with a wide range of biological activities.[1] Plants of the Crinum genus, for instance, are known sources of these alkaloids.[2] The analysis and quantification of this compound and its related alkaloids are crucial for phytochemical studies, drug discovery, and quality control of plant-based pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-suited technique for the analysis of Amaryllidaceae alkaloids, often allowing for their identification without prior derivatization.[1][3] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound and associated alkaloids from a plant matrix.

Experimental Protocols

Alkaloid Extraction from Plant Material

This protocol is adapted from established methods for extracting Amaryllidaceae alkaloids.[3][4]

Materials:

  • Dried and powdered plant material (e.g., leaves, bulbs)

  • Methanol (B129727) (MeOH)

  • 0.5 N Hydrochloric Acid (HCl) or 2% Sulfuric Acid

  • Ammonium Hydroxide (NH₄OH, 25%) or other base to adjust pH

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)

  • Diatomaceous earth column (e.g., Extrelut) or separating funnel

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenization: Homogenize 2 grams of dried, powdered plant material in 30 mL of 0.5 N HCl. Alternatively, extract 500 mg of plant material three times with 5 mL of methanol at room temperature.[3][4]

  • Acidification & Defatting: If using methanol, evaporate the solvent under reduced pressure and redissolve the residue in 10 mL of 2% sulfuric acid.[3] Wash the acidic solution with a nonpolar solvent like diethyl ether or light petroleum (3 x 10 mL) to remove neutral compounds and lipids. Discard the organic phase.

  • Basification: Adjust the pH of the acidic aqueous phase to pH 9-12 with 25% NH₄OH.[3][4]

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase using an Extrelut column eluted with dichloromethane or by liquid-liquid extraction with chloroform (3 x 10 mL).[3][4]

  • Concentration: Combine the organic fractions and evaporate the solvent in vacuo using a rotary evaporator to yield the total alkaloid extract.

  • Sample Preparation for GC-MS: Dissolve the dried extract in methanol to a final concentration of approximately 1 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.[5]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of Amaryllidaceae alkaloids.[1][3]

  • Gas Chromatograph: Agilent 6890+ GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector (MSD) or equivalent.[1]

  • Column: HP-5 MS or TR-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][3]

  • Carrier Gas: Helium at a constant flow rate of 0.8-1.0 mL/min.[3][4]

  • Injector: Splitless mode.[3]

  • Injector Temperature: 250°C.[3][4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 300°C at 5°C/min.

    • Final hold: Hold at 300°C for 10 min. (Note: Temperature programs can be adapted; another example is 80°C for 1 min, ramp to 250°C at 10°C/min, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min[3]).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).[1]

    • Electron Energy: 70 eV.[3]

    • Ion Source Temperature: 230°C.[1]

    • Mass Range: m/z 40-600.[1]

Experimental Workflow Diagram

GC-MS Workflow for this compound Analysis PlantMaterial 1. Plant Material (e.g., Crinum leaves) Grinding 2. Grinding & Homogenization PlantMaterial->Grinding AcidExtraction 3. Acidic Extraction (HCl or H₂SO₄) Grinding->AcidExtraction Defatting 4. Defatting (with nonpolar solvent) AcidExtraction->Defatting Basification 5. Basification (NH₄OH to pH 9-12) Defatting->Basification AlkaloidExtraction 6. Alkaloid Extraction (with CHCl₃ or CH₂Cl₂) Basification->AlkaloidExtraction Concentration 7. Solvent Evaporation AlkaloidExtraction->Concentration SamplePrep 8. Reconstitution in MeOH & Filtration Concentration->SamplePrep GCMS_Injection 9. GC-MS Injection SamplePrep->GCMS_Injection DataAnalysis 10. Data Acquisition & Analysis (Chromatograms & Mass Spectra) GCMS_Injection->DataAnalysis

References

Validated Analytical Method for the Determination of Crinamidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine is a crinane-type alkaloid found in various species of the Amaryllidaceae family, such as Crinum and Nerine.[1] Like many Amaryllidaceae alkaloids, this compound has garnered interest for its potential biological activities, including cytotoxic effects against cancer cell lines.[1][2] The development of robust and validated analytical methods is crucial for the accurate quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations, as well as for pharmacokinetic and metabolic studies.

These application notes provide a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantitative analysis of this compound. Additionally, a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is outlined. The protocols are designed to meet the stringent requirements of regulatory guidelines, ensuring data of high quality, reliability, and consistency.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₉NO₅
Molecular Weight 317.34 g/mol
CAS Number 6793-66-4
Class Crinane Alkaloid

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a validated reversed-phase HPLC-UV method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution can be employed. A typical starting point is a mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate (B1210297) buffer)[3][4]. The exact ratio should be optimized for optimal separation. For this protocol, we will use a mobile phase of Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 220-300 nm for crinane alkaloids. For this method, a detection wavelength of 280 nm is proposed.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

Experimental Protocol: HPLC-UV Method

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation:

  • Plant Material/Dietary Supplement:

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 g).

    • Extract the sample with a suitable solvent such as methanol or ethanol. Maceration, sonication, or Soxhlet extraction can be employed[5].

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank sample (matrix without the analyte) and a sample spiked with this compound to ensure no interfering peaks at the retention time of this compound.

  • Linearity and Range: The linearity is determined by injecting a series of at least five concentrations of the analyte. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy is assessed by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.9950.9992
Range 80-120% of test concentration5 - 50 ppm
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 33 mg/kg
LOQ S/N ≥ 1010 mg/kg
Specificity No interference at the retention time of the analyteSpecific

Note: The representative results are based on a validated GC-MS/MS method for this compound and are illustrative for a well-performing HPLC-UV method.[6]

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, an LC-MS/MS method is recommended.

Instrumentation and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm) is suitable for faster analysis.

  • Mobile Phase: A gradient elution with methanol or acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium formate (B1220265) to enhance ionization[5][7].

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion are selected for quantification and confirmation. For this compound (C₁₇H₁₉NO₅), the [M+H]⁺ ion would be m/z 318.1. The fragmentation pattern would need to be determined by infusing a standard solution into the mass spectrometer. Crinane-type alkaloids often show characteristic neutral losses.[5]

Experimental Protocol: LC-MS/MS Method

The protocols for standard and sample preparation are similar to the HPLC-UV method, with the need for higher purity solvents and potentially more rigorous sample clean-up for biological matrices (e.g., protein precipitation or solid-phase extraction).

1. MRM Transition Optimization:

  • Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis.

  • Optimize the collision energy for the selected transitions to achieve the highest signal intensity.

2. Method Validation:

The validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria due to the higher sensitivity and specificity of the technique.

Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Range Defined by the linear range
Accuracy (% Recovery) 85 - 115%
Precision (%RSD)
- Repeatability≤ 15%
- Intermediate Precision≤ 15%
LOD S/N ≥ 3
LOQ S/N ≥ 10
Specificity No interference at the retention time and MRM transition of the analyte

III. Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the analysis of this compound from a solid sample matrix is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Homogenized Sample Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC_Injection HPLC/LC-MS Injection Dilution->HPLC_Injection Prepared Sample Separation Chromatographic Separation HPLC_Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

Proposed Signaling Pathway for Cytotoxicity

Crinane alkaloids, including this compound, are known to exhibit cytotoxic activity, often through the induction of apoptosis.[2][8][9][10] The exact molecular targets for many of these compounds are still under investigation, but a common mechanism involves the activation of caspase cascades, leading to programmed cell death.

signaling_pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bcl2 Bcl-2 This compound->Bcl2 Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Pro-Caspase-9 Caspase3 Pro-Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondrion Inhibits Release CytochromeC->Caspase9 Activates

Caption: Proposed apoptotic signaling pathway for this compound.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method is suitable for routine quality control and analysis of less complex matrices, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications, such as analysis in biological fluids. Proper method validation is paramount to ensure the integrity of the generated data. The provided workflow and proposed signaling pathway offer a comprehensive overview for researchers working with this promising natural product.

References

Application Notes and Protocols for Improving the Aqueous Solubility of Crinamidine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crinamidine is a crinine-type alkaloid found in various species of the Amaryllidaceae family.[1][2][3] Like many other alkaloids, this compound exhibits poor aqueous solubility, which presents a significant challenge for its evaluation in in vitro biological assays.[4][5] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to enhance the aqueous solubility of this compound for in vitro studies. The methods described herein are aimed at achieving appropriate concentrations of this compound in aqueous-based assay media while minimizing potential artifacts and cytotoxicity.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO₅PubChem
Molecular Weight 317.34 g/mol PubChem
Appearance Solid (predicted)General Alkaloid Properties
Aqueous Solubility Poor (predicted)General Alkaloid Properties
Organic Solvent Solubility Soluble in DMSO, Chloroform, AcetoneGeneral Alkaloid Properties

Table 1: Physicochemical properties of this compound.

Strategies for Solubility Enhancement

Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound.[6] The most common and effective methods for in vitro applications are the use of co-solvents, pH adjustment, and complexation with cyclodextrins.

Use of Co-solvents

The use of a water-miscible organic solvent, or co-solvent, is a widely adopted method to dissolve hydrophobic compounds for in vitro assays.[] Dimethyl sulfoxide (B87167) (DMSO) is the most common co-solvent due to its high solubilizing power and compatibility with many cell-based assays at low concentrations.

pH Adjustment

As an alkaloid, this compound is a basic compound.[4] Its solubility is therefore expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt.[6][8]

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[9][10]

Quantitative Data Summary

The following table summarizes the expected improvements in this compound's aqueous solubility using the described techniques. The baseline solubility is assumed to be low based on the general properties of crinine-type alkaloids.

MethodVehicle/ConditionExpected Solubility EnhancementFinal Concentration in Assay (Example)Notes
Baseline Aqueous Buffer (e.g., PBS, pH 7.4)-< 1 µMProne to precipitation.
Co-solvent 0.5% DMSO in Aqueous BufferSignificantUp to 100 µM (depending on stock concentration)Final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid cytotoxicity.[11][12][13]
pH Adjustment Aqueous Buffer, pH 4.0-5.0Moderate to SignificantDependent on pKaMay not be suitable for all cell types or assays sensitive to pH changes.
Cyclodextrin Complexation 10 mM HP-β-CD in Aqueous BufferSignificantUp to 100 µMThe type and concentration of cyclodextrin may need optimization.

Table 2: Summary of expected quantitative improvements in this compound solubility.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound.[14]

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers at various pH values (e.g., pH 4.0, 5.0, 6.0)

  • Glass vials with screw caps

  • Orbital shaker/agitator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess this compound to vial add_buffer Add aqueous buffer start->add_buffer seal_vial Seal vial add_buffer->seal_vial shake Agitate for 24-48h seal_vial->shake centrifuge Centrifuge shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter hplc Quantify by HPLC filter->hplc

Experimental workflow for determining aqueous solubility.
Protocol for Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution into an aqueous medium for in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous assay buffer or cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[15]

    • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Vortex the stock solution gently before use.

    • To prepare the working solution, add the this compound stock solution to the pre-warmed (37°C) aqueous assay buffer or cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the buffer to prevent precipitation.[15]

    • The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[11][12][13] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

G cluster_stock Stock Solution (in DMSO) cluster_working Working Solution (in Aqueous Medium) weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot thaw Thaw aliquot aliquot->thaw add_to_medium Add dropwise to pre-warmed medium while vortexing thaw->add_to_medium final_solution Final working solution for assay add_to_medium->final_solution

Workflow for preparing this compound solutions using DMSO.
Protocol for Solubilization using pH Adjustment

This protocol details how to enhance this compound solubility by preparing solutions in an acidic buffer.

Materials:

  • This compound (solid powder)

  • Acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5)

  • pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in a suitable acidic buffer (e.g., 1 mM in 0.1 M citrate buffer, pH 4.5).

  • Vortex or sonicate until the compound is fully dissolved.

  • This acidic stock solution can then be diluted into the final assay medium.

  • Important Consideration: The final pH of the assay medium should be measured after the addition of the acidic stock solution to ensure it is within the acceptable range for the cells or biological system being studied. If the pH shift is significant, a lower concentration of the acidic stock or a different solubilization method should be considered. A vehicle control with the same pH-adjusted buffer should be included.

G start This compound (poorly soluble) protonation Protonation of Alkaloid start->protonation acidic_buffer Acidic Buffer (e.g., pH 4.5) acidic_buffer->protonation soluble_salt Soluble this compound Salt protonation->soluble_salt in_vitro_assay In Vitro Assay soluble_salt->in_vitro_assay

Signaling pathway of pH-dependent solubilization.
Protocol for Solubilization using Cyclodextrin Complexation

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Lyophilizer (optional)

Procedure:

  • Preparation of the Cyclodextrin Solution:

    • Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10 mM). Stir until the cyclodextrin is completely dissolved.

  • Complexation:

    • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Preparation of the Final Solution:

    • After stirring, the solution can be filtered through a 0.22 µm filter to remove any un-complexed, undissolved this compound. The filtrate contains the soluble this compound-cyclodextrin complex.

    • Alternatively, the entire solution can be lyophilized (freeze-dried) to obtain a solid powder of the complex, which can be easily reconstituted in the assay medium.[16][17]

  • Assay Considerations:

    • A vehicle control containing the same concentration of HP-β-CD should be included in the experiment to account for any effects of the cyclodextrin itself.

G This compound This compound (Guest) complex Inclusion Complex This compound->complex cyclodextrin Cyclodextrin (Host) cyclodextrin->complex soluble_complex Water-Soluble Complex complex->soluble_complex

Logical relationship of cyclodextrin complexation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock "Solvent shock" due to rapid change in polarity.Add the DMSO stock dropwise to the pre-warmed aqueous medium while vortexing. Use a larger volume of aqueous medium for dilution.[15]
Final concentration exceeds solubility limit.Decrease the final concentration of this compound.
Cell toxicity observed Final DMSO concentration is too high.Ensure the final DMSO concentration is at a non-toxic level for the specific cell line (typically ≤ 0.1%).[11][12][13]
pH of the medium is outside the optimal range for cells.Measure the final pH of the medium after adding the compound solution and adjust if necessary. Use a vehicle control with the same pH.
Inconsistent results Incomplete dissolution of this compound.Ensure the stock solution is fully dissolved before use. Vortex thawed stock solutions.
Degradation of this compound in solution.Prepare fresh working solutions for each experiment. Assess the stability of this compound in the chosen solvent and buffer.

Table 3: Troubleshooting common issues in solubilizing this compound.

Conclusion

The low aqueous solubility of this compound can be effectively overcome for in vitro assays by employing strategies such as the use of co-solvents like DMSO, pH adjustment, or complexation with cyclodextrins. The choice of method will depend on the specific requirements of the in vitro assay, including the sensitivity of the biological system to the solubilizing agents. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can prepare stable and accurate solutions of this compound, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Crinamidine Formulations with Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine, a crinine-type alkaloid found in the Amaryllidaceae family of plants, has garnered scientific interest for its potential pharmacological activities.[1][2] Like many alkaloids, this compound's therapeutic development may be hampered by poor aqueous solubility and low oral bioavailability, limiting its systemic exposure and efficacy.[3] Advanced formulation strategies, such as nano-based delivery systems, offer a promising approach to overcome these limitations.[3][4]

This document provides detailed application notes and experimental protocols for the formulation of this compound into polymeric nanoparticles and liposomes to enhance its oral bioavailability. The methodologies are based on well-established techniques for encapsulating poorly soluble drugs.[5][6][7]

Rationale for Formulation

Enhancing the bioavailability of this compound is critical to achieving therapeutic concentrations at the target site with minimal dosing. The challenges of poor solubility can be addressed through formulation strategies that increase the drug's dissolution rate and/or its permeability across biological membranes.[8][9][10]

  • Polymeric Nanoparticles: Encapsulating this compound within polymeric nanoparticles can significantly increase its surface area-to-volume ratio, thereby improving its dissolution rate.[3][4] These nanoparticles can also protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[4]

  • Liposomes: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[11][12] For a lipophilic compound like this compound, incorporation into the lipid bilayer of liposomes can improve its solubility and absorption.[11] Liposomal formulations can also offer controlled-release properties and reduce potential toxicity.[13]

Data Presentation

The following tables present hypothetical yet representative quantitative data for this compound formulations, based on findings for other alkaloids and poorly soluble drugs, to illustrate the expected outcomes of the described protocols.

Table 1: Physicochemical Characteristics of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound Nanoparticles150 - 250< 0.3-15 to -25> 85
This compound Liposomes100 - 200< 0.2-20 to -30> 90

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound50 ± 121.5 ± 0.5250 ± 60100
This compound Nanoparticles250 ± 504.0 ± 1.02000 ± 400~800
This compound Liposomes200 ± 456.0 ± 1.52500 ± 550~1000

Data are presented as mean ± standard deviation and are hypothetical examples based on typical enhancements seen with these formulation types for similar molecules.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation

This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method, which is suitable for water-insoluble drugs.[5][17][18]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972) (analytical grade)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 10 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 50 mL of deionized water.

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer at a constant stirring speed (e.g., 500 rpm).

    • Inject the organic phase into the aqueous phase at a constant rate using a syringe pump.

    • Continue stirring for 10 minutes to allow for nanoparticle formation.

  • Solvent Evaporation: Remove the acetone from the nanosuspension using a rotary evaporator at 40°C under reduced pressure.

  • Nanoparticle Recovery:

    • Centrifuge the nanosuspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess PVA.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dried.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the supernatant and washing solutions using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and effective technique for encapsulating lipophilic drugs.[6][7][19][20]

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable phospholipids

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringes and polycarbonate membranes (for extrusion)

Methodology:

  • Lipid Film Formation:

    • Dissolve 5 mg of this compound, 100 mg of SPC, and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvents at 40°C under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature (e.g., 60°C). This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication using a bath sonicator for 15-30 minutes.

    • Alternatively, for a more controlled size distribution, the MLVs can be extruded through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) using a handheld extruder. This process should be repeated 10-15 times.

  • Purification:

    • Remove unencapsulated this compound by centrifugation at 20,000 rpm for 1 hour at 4°C or by size exclusion chromatography.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential using DLS.

    • Examine the morphology of the liposomes using TEM.

    • Calculate the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using a validated analytical method.

Visualizations

G cluster_NP Nanoparticle Formulation Workflow NP_Start Dissolve this compound & PLGA in Acetone (Organic Phase) NP_Mix Inject Organic Phase into Aqueous Phase (Nanoprecipitation) NP_Start->NP_Mix NP_Aq Prepare PVA Solution (Aqueous Phase) NP_Aq->NP_Mix NP_Evap Solvent Evaporation (Rotary Evaporator) NP_Mix->NP_Evap NP_Cent Centrifugation & Washing NP_Evap->NP_Cent NP_Lyo Lyophilization (Optional) NP_Cent->NP_Lyo NP_Char Characterization (DLS, SEM/TEM, HPLC) NP_Cent->NP_Char NP_Lyo->NP_Char

Caption: Workflow for this compound Nanoparticle Formulation.

G cluster_Lipo Liposome Formulation Workflow Lipo_Start Dissolve this compound, Phospholipids, & Cholesterol in Organic Solvent Lipo_Film Thin-Film Formation (Rotary Evaporator) Lipo_Start->Lipo_Film Lipo_Hydrate Hydration with Aqueous Buffer (Formation of MLVs) Lipo_Film->Lipo_Hydrate Lipo_Size Size Reduction (Sonication or Extrusion) Lipo_Hydrate->Lipo_Size Lipo_Purify Purification (Centrifugation) Lipo_Size->Lipo_Purify Lipo_Char Characterization (DLS, TEM, HPLC) Lipo_Purify->Lipo_Char

Caption: Workflow for this compound Liposome Formulation.

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation Crinamidine_Formulation This compound Formulation (Nanoparticle or Liposome) Protection Protection from Enzymatic Degradation Crinamidine_Formulation->Protection Solubility Enhanced Solubility & Dissolution Crinamidine_Formulation->Solubility Adhesion Mucoadhesion & Increased Residence Time Crinamidine_Formulation->Adhesion Uptake Enhanced Permeation and Uptake by Enterocytes Protection->Uptake Solubility->Uptake Adhesion->Uptake Bioavailability Increased Bioavailability Uptake->Bioavailability

Caption: Mechanism of Enhanced Bioavailability.

References

Application Notes and Protocols for Screening the Biological Activity of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine is a crinane-type alkaloid belonging to the Amaryllidaceae family, a class of natural products known for a wide range of biological activities.[1] These activities include acetylcholinesterase (AChE) inhibition, cytotoxic, and antiviral properties.[1][2] This document provides detailed protocols for screening the biological activities of this compound, focusing on its potential as an acetylcholinesterase inhibitor, a cytotoxic agent that induces apoptosis, and an antiviral compound. The protocols are intended to be a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Acetylcholinesterase Inhibition Assay

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.[2] this compound has been identified as an inhibitor of this enzyme.[2]

Quantitative Data: Acetylcholinesterase Inhibition
CompoundTargetIC50 (µM)Source
This compoundAcetylcholinesterase (AChE)300 ± 27[2]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method developed by Ellman et al.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (test compound)

  • Galanthamine (B1674398) (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer.

    • Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

    • Prepare a 200 mM solution of ATCI in Tris-HCl buffer.

    • Prepare a 6.67 U/mL solution of AChE in Tris-HCl buffer.

  • Assay in 96-Well Plate:

    • In each well, add 250 µL of the this compound dilution (or buffer for control, or galanthamine for positive control).

    • Add 10 µL of the AChE solution.

    • Add 20 µL of the DTNB solution.

    • Mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measurement:

    • Add 10 µL of the ATCI solution to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every 10 seconds for 3 minutes to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Workflow for Acetylcholinesterase Inhibition Assay

G Workflow for AChE Inhibition Assay prep Prepare Reagents (this compound dilutions, AChE, DTNB, ATCI) plate Add Reagents to 96-well Plate (250µL this compound/Control, 10µL AChE, 20µL DTNB) prep->plate incubate Incubate at 37°C for 15 min plate->incubate start_reaction Initiate Reaction (Add 10µL ATCI) incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for the acetylcholinesterase inhibition assay.

Cytotoxicity and Apoptosis Induction

Crinane alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2] The induction of apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.

Quantitative Data: Cytotoxicity of Crinane Alkaloids
Compound/ExtractCell LineIC50 (µM)Source
DistichamineHeLa (cervical adenocarcinoma)2.2[2]
Crinum asiaticum var. japonicum extractMeth-A (mouse sarcoma)-[3]
Crinum asiaticum var. japonicum extractLewis lung carcinoma-[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, Jurkat, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Doxorubicin (B1662922) (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.

    • Replace the medium in the wells with the prepared dilutions. Include untreated control wells.

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • After 72 hours, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

    • Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Protocol: Apoptosis Assays

A. Caspase-3 Activity Assay

Materials:

  • Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Treated and untreated cells

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Lyse the cells using the provided lysis buffer.

    • Determine the protein concentration of the cell lysates.

  • Assay:

    • Add 50-200 µg of protein from each lysate to a 96-well plate.

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate.

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.

B. Western Blot for Bcl-2 and Bax

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies for Bcl-2, Bax, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • ECL detection reagents and imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Densitometry analysis can be used to quantify the changes in Bcl-2 and Bax expression levels.

C. DNA Fragmentation Assay

Materials:

Procedure:

  • Cell Lysis and DNA Extraction: Lyse the cells and extract the DNA using standard protocols involving RNase A and Proteinase K treatment, followed by phenol:chloroform extraction and ethanol precipitation.

  • Gel Electrophoresis:

    • Run the extracted DNA on a 1.5-2% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Analysis: The appearance of a "ladder" of DNA fragments is indicative of apoptosis.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

G Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligands (e.g., FasL, TNF-α) Death_Receptor Death Receptors (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Antiviral Activity Screening

Amaryllidaceae alkaloids have been reported to possess a broad spectrum of antiviral activities.[4][5][6] While specific data for this compound is limited, the general antiviral potential of this class of compounds warrants investigation.

Quantitative Data: Antiviral Activity of Amaryllidaceae Alkaloids
Compound/ExtractVirusIC50Source
Zephyranthes candida (methanol extract)Poliovirus0.0019 mg/mL[6]
LycorineAvian influenza virus (H5N1)-[6]
AmarbellisineHuman coronavirus (HCoV-OC43)0.2 µM[7]
Experimental Protocol: General Antiviral Screening Assay (e.g., Plaque Reduction Assay)

This protocol provides a general framework for screening antiviral activity. The specific virus, cell line, and assay conditions will need to be optimized.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock with a known titer

  • This compound

  • Acyclovir (or other appropriate positive control)

  • Cell culture medium

  • Overlay medium (e.g., medium with carboxymethyl cellulose (B213188) or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Treatment:

    • Prepare serial dilutions of this compound in the overlay medium.

    • Remove the virus inoculum and wash the cells.

    • Add the this compound-containing overlay medium to the wells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells (e.g., with formalin).

    • Stain the cells with crystal violet.

    • Wash the plates and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound.

    • Determine the IC50 value.

Workflow for Antiviral Plaque Reduction Assay

G Workflow for Plaque Reduction Assay seed_cells Seed Host Cells in Plates infect_cells Infect Cells with Virus seed_cells->infect_cells treat_cells Add this compound in Overlay Medium infect_cells->treat_cells incubate_plates Incubate for Plaque Formation treat_cells->incubate_plates fix_stain Fix and Stain Cells incubate_plates->fix_stain count_plaques Count Plaques and Analyze Data fix_stain->count_plaques

References

In Vivo Experimental Design for Testing Crinamidine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine, an alkaloid belonging to the Amaryllidaceae family, represents a promising candidate for therapeutic development due to the known biological activities of related compounds, which include cytotoxic and anti-inflammatory effects.[1][2] This document provides a detailed guide for the in vivo experimental design to test the efficacy of this compound in relevant animal models. The protocols outlined below are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Preclinical Evaluation Strategy

A robust preclinical evaluation of this compound requires a phased approach, beginning with in vitro characterization to establish baseline activity and guide in vivo study design. This is followed by efficacy testing in well-established animal models for oncology and inflammatory diseases.

Phase 1: In Vitro Characterization

Prior to initiating animal studies, it is crucial to determine the cytotoxic and anti-inflammatory potential of this compound in vitro. This data will inform dose selection for in vivo experiments.

Protocol 1: In Vitro Cytotoxicity Assay

  • Cell Lines: Select a panel of human cancer cell lines relevant to the proposed therapeutic area (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT-116; leukemia: MOLT-4).[3][4]

  • Treatment: Culture the selected cell lines and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

  • Assay: Perform a standard cytotoxicity assay, such as the MTT or SRB assay, to determine the half-maximal inhibitory concentration (IC50) for each cell line.

  • Data Analysis: Calculate the IC50 values to quantify the cytotoxic potency of this compound.

Protocol 2: In Vitro Anti-inflammatory Assay

  • Cell Line: Utilize a murine macrophage cell line such as RAW 264.7.[5][6]

  • Induction of Inflammation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.[6]

  • Treatment: Co-treat the stimulated cells with various concentrations of this compound.

  • Endpoint Measurement: Measure the production of key inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), using appropriate methods (e.g., Griess reagent for NO, ELISA for cytokines).[5][6]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the inflammatory response (IC50) for each mediator.

In Vivo Efficacy Testing: Oncology

Based on the cytotoxic potential of related Amaryllidaceae alkaloids, a primary therapeutic application for this compound is in oncology.[7] The following section details the experimental design for testing its anti-cancer efficacy in a xenograft mouse model.

Animal Model Selection

The use of xenograft models, where human tumor cells are implanted into immunodeficient mice, is a standard and effective method for evaluating the in vivo efficacy of anti-cancer drug candidates.[8] Commonly used immunodeficient mouse strains include nude (Foxn1nu) or SCID (Prkdcscid) mice.[8]

Experimental Workflow for Oncology Studies

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Human Tumor Cell Culture B Subcutaneous Injection of Tumor Cells into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Administration of this compound or Vehicle Control D->E F Continued Monitoring of Tumor Growth and Body Weight E->F G Euthanasia and Tumor Excision F->G H Tumor Weight and Volume Measurement G->H I Histopathological and Biochemical Analysis H->I

Figure 1: Experimental workflow for in vivo oncology studies.

Protocol 3: Xenograft Mouse Model of Cancer

  • Animal Strain: Use female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomly assign mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline or DMSO solution)

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 50 mg/kg)

    • Positive Control (a standard-of-care chemotherapy agent)

  • Administration: Administer the treatments intraperitoneally (i.p.) or orally (p.o.) daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.

  • Analysis: Perform histopathological analysis of the tumors and major organs. Analyze tumor lysates for biomarkers of apoptosis and cell proliferation.

Data Presentation: Oncology

Treatment GroupAverage Tumor Volume (mm³) ± SEMAverage Tumor Weight (g) ± SEM% Tumor Growth Inhibition
Vehicle Control0%
This compound (Low Dose)
This compound (High Dose)
Positive Control
Potential Signaling Pathway in Cytotoxicity

The cytotoxic effects of many natural products are mediated through the induction of apoptosis. Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->FasL This compound->DNA_Damage

Figure 2: Potential apoptotic signaling pathways modulated by this compound.

In Vivo Efficacy Testing: Inflammation

Given the anti-inflammatory potential of related natural compounds, this compound may also be effective in treating inflammatory diseases.[2] A common and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rodents.[9]

Animal Model Selection

The carrageenan-induced paw edema model is a widely used and reproducible model to screen for the anti-inflammatory activity of new compounds.[10] Wistar rats or Swiss albino mice are suitable for this model.

Experimental Workflow for Inflammation Studies

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Induction of Inflammation cluster_2 Phase 3: Post-treatment Monitoring A Acclimatization of Animals B Randomization into Treatment Groups A->B C Administration of this compound or Vehicle Control B->C D Subplantar Injection of Carrageenan C->D E Measurement of Paw Volume at Baseline (0h) D->E F Measurement of Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) G Calculation of Paw Edema and % Inhibition F->G H Biochemical Analysis of Paw Tissue G->H

Figure 3: Experimental workflow for in vivo inflammation studies.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Strain: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into control and treatment groups (n=6-8 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • This compound (low dose, e.g., 25 mg/kg)

    • This compound (high dose, e.g., 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Administration: Administer the treatments orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group.

  • Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for biochemical analysis of inflammatory markers (e.g., MPO, cytokines).

Data Presentation: Inflammation

Treatment GroupPaw Volume (mL) at 3h ± SEM% Inhibition of Edema at 3h
Vehicle Control0%
This compound (Low Dose)
This compound (High Dose)
Positive Control
Potential Signaling Pathway in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[11][12]

G cluster_0 Stimulus cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB inhibits NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes This compound This compound This compound->MAPKKK This compound->IKK

Figure 4: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

The successful in vivo evaluation of this compound efficacy relies on a well-structured experimental design. The protocols and workflows presented in this document provide a comprehensive framework for assessing the anti-cancer and anti-inflammatory potential of this promising natural product. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is essential for advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine is a member of the crinane class of Amaryllidaceae alkaloids, a large family of natural products known for their diverse and potent biological activities.[1][2] These compounds have garnered significant interest in the pharmaceutical industry for their potential as therapeutic agents, exhibiting properties such as acetylcholinesterase (AChE) inhibition, and cytotoxic effects.[1][2] The development of a robust and scalable method for the synthesis and purification of this compound is crucial for advancing its preclinical and clinical evaluation.

This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, based on established synthetic strategies for the crinane scaffold and standard purification protocols for alkaloids. The presented methodologies are intended to be representative and may require optimization for specific laboratory or industrial settings.

Data Presentation

Table 1: Summary of a Representative Large-Scale Synthesis of this compound
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Pictet-Spengler ReactionDihydroxyphenethylamine, Piperonal (B3395001), Acetonitrile (B52724), Trifluoroacetic acid25-3012-1685-90>95
2Amide FormationTetrahydroisoquinoline intermediate, Acryloyl chloride, Dichloromethane (B109758), Triethylamine (B128534)0-52-490-95>98
3Radical CyclizationAcrylamide (B121943) intermediate, AIBN, Tributyltin hydride, Toluene (B28343)80-906-870-75>90
4Reduction & DeprotectionLactam intermediate, Lithium aluminum hydride, Tetrahydrofuran (B95107)60-708-1080-85>95
5EpoxidationCrinane core, m-CPBA, Dichloromethane0-53-575-80>95
Table 2: Overview of a Large-Scale Purification Protocol for this compound
StepMethodStationary PhaseMobile PhaseFlow Rate (L/min)Loading Capacity (g/kg)Recovery (%)Final Purity (%)
1Liquid-Liquid Extraction-Ethyl acetate (B1210297) / Water (pH 9-10)--95-98~80
2Column ChromatographySilica (B1680970) Gel (230-400 mesh)Dichloromethane / Methanol (B129727) (98:2 to 90:10 gradient)1.0-1.520-3085-90>98
3Crystallization-Ethanol / Hexane (B92381)--90-95>99.5

Experimental Protocols

I. Large-Scale Synthesis of this compound (Representative Protocol)

This protocol outlines a plausible multi-step synthesis for producing this compound on a large scale.

Step 1: Pictet-Spengler Reaction to form the Tetrahydroisoquinoline Core

  • To a 50 L jacketed glass reactor, add dihydroxyphenethylamine (1.0 kg, 6.5 mol) and piperonal (1.0 kg, 6.6 mol).

  • Add acetonitrile (20 L) and stir the mixture to dissolve the solids.

  • Cool the mixture to 0-5 °C using a chiller.

  • Slowly add trifluoroacetic acid (0.8 L, 10.4 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature (25-30 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to a volume of approximately 5 L.

  • Add ethyl acetate (20 L) and a saturated aqueous solution of sodium bicarbonate (15 L) to neutralize the acid.

  • Separate the organic layer, wash with brine (10 L), dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield the crude tetrahydroisoquinoline intermediate.

Step 2: Amide Formation

  • Dissolve the crude tetrahydroisoquinoline from the previous step in dichloromethane (25 L) in a 50 L reactor.

  • Cool the solution to 0-5 °C.

  • Add triethylamine (1.1 L, 7.8 mol) followed by the dropwise addition of acryloyl chloride (0.6 L, 7.2 mol) over 1 hour.

  • Stir the reaction at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (2 x 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude acrylamide intermediate.

Step 3: Radical Cyclization to form the Crinane Core

  • In a 100 L reactor, dissolve the crude acrylamide intermediate in toluene (50 L).

  • Add AIBN (azobisisobutyronitrile) (107 g, 0.65 mol) and tributyltin hydride (2.1 L, 7.8 mol).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on a short silica gel column to remove tin residues.

Step 4: Reduction and Deprotection

  • Carefully add lithium aluminum hydride (LAH) (300 g, 7.9 mol) to a 50 L reactor containing anhydrous tetrahydrofuran (20 L) at 0 °C.

  • Slowly add a solution of the lactam intermediate in THF (10 L) to the LAH suspension.

  • After the addition is complete, heat the reaction to 60-70 °C for 8-10 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate in vacuo to yield the deprotected crinane core.

Step 5: Epoxidation to Yield this compound

  • Dissolve the crinane core in dichloromethane (30 L) in a 50 L reactor and cool to 0-5 °C.

  • Add a solution of m-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 equivalents) in dichloromethane portion-wise over 1 hour.

  • Stir the reaction at 0-5 °C for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate and concentrate in vacuo to yield crude this compound.

II. Large-Scale Purification of this compound

Step 1: Liquid-Liquid Extraction

  • Dissolve the crude this compound in ethyl acetate (20 L).

  • Adjust the pH of a 20 L aqueous solution to 2-3 with 1M HCl.

  • Combine the organic and acidic aqueous solutions in a separatory funnel or extraction vessel and mix thoroughly.

  • Separate the aqueous layer (containing the protonated alkaloid).

  • Wash the organic layer with an additional portion of acidic water.

  • Combine the aqueous extracts and adjust the pH to 9-10 with 1M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 15 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Preparative Column Chromatography

  • Prepare a large-scale chromatography column with silica gel (230-400 mesh) as the stationary phase.

  • Dissolve the extracted crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of dichloromethane and methanol (starting from 98:2 and gradually increasing the polarity to 90:10).

  • Collect fractions and monitor by TLC or LC-MS.

  • Combine the fractions containing pure this compound and concentrate in vacuo.

Step 3: Crystallization

  • Dissolve the purified this compound from the chromatography step in a minimal amount of hot ethanol.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum to obtain highly pure this compound.

Mandatory Visualizations

G cluster_synthesis Large-Scale Synthesis Workflow cluster_purification Purification Workflow A Dihydroxyphenethylamine + Piperonal B Tetrahydroisoquinoline Intermediate A->B Pictet-Spengler Reaction C Acrylamide Intermediate B->C Amide Formation D Crinane Core (Lactam) C->D Radical Cyclization E Deprotected Crinane Core D->E Reduction & Deprotection F Crude this compound E->F Epoxidation G Crude this compound H Liquid-Liquid Extraction G->H I Column Chromatography H->I J Crystallization I->J K Pure this compound (>99.5%) J->K

Caption: Workflow for the large-scale synthesis and purification of this compound.

G cluster_cholinergic_synapse Representative Cholinergic Signaling Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Downstream Downstream Signaling (e.g., Neuronal Excitation) AChR->Downstream Activates SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron This compound This compound This compound->AChE Inhibits

Caption: Representative signaling pathway for crinane alkaloids like this compound.

References

Application Notes and Protocols for Identifying Crinamidine's Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the molecular mechanisms of the alkaloid Crinamidine, identifying its direct protein targets is a critical step. These application notes provide an overview and detailed protocols for robust and widely adopted methods for protein target identification.

Introduction

This compound is a naturally occurring alkaloid found in various plant species.[1][2] Understanding its mechanism of action at a molecular level is crucial for evaluating its therapeutic potential. The identification of its protein binding partners is the first step in elucidating the signaling pathways it modulates and its overall pharmacological effect. This document outlines several powerful techniques to achieve this, including affinity chromatography coupled with mass spectrometry and the Cellular Thermal Shift Assay (CETSA).

Key Techniques for Target Identification

Several methods can be employed to identify the protein targets of a small molecule like this compound.[3][4][5] The choice of method often depends on the availability of resources, the properties of the small molecule, and the biological question being addressed. Two of the most powerful and complementary approaches are:

  • Affinity Chromatography followed by Mass Spectrometry (MS): This biochemical approach involves immobilizing this compound onto a solid support to "pull down" its binding partners from a cell lysate.[5][6] The captured proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method assesses the thermal stabilization of proteins upon ligand binding in a cellular context.[7][8][9][10] It is a label-free technique that can validate target engagement in living cells.[9][10]

Application Note 1: Affinity Chromatography-Mass Spectrometry

Principle

Affinity chromatography is a powerful technique for isolating proteins that bind specifically to a particular molecule (ligand).[11][12] In this case, this compound is chemically modified to be immobilized on a solid matrix (e.g., agarose (B213101) beads).[13][14][15] When a cell lysate is passed over this matrix, proteins that bind to this compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[11]

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize this compound derivative with a linker arm B Immobilize this compound derivative on affinity resin A->B D Incubate lysate with This compound-bound resin B->D C Prepare cell lysate C->D E Wash away non-specific binders D->E F Elute bound proteins E->F G Separate proteins by SDS-PAGE F->G H In-gel digestion (e.g., with trypsin) G->H I Analyze peptides by LC-MS/MS H->I J Identify proteins using a protein database I->J

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Affinity Chromatography
  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to an affinity matrix (e.g., NHS-activated sepharose beads). A control matrix with the linker alone should also be prepared.

    • Couple the this compound derivative to the affinity matrix according to the manufacturer's instructions.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line) to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Equilibrate the this compound-bound resin and the control resin with lysis buffer.

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the equilibrated resins for 2-4 hours at 4°C with gentle rotation.

    • Wash the resins extensively with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the resin. This can be achieved by:

      • Competitive elution with an excess of free this compound.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

Protocol: Protein Identification by Mass Spectrometry
  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Excise the protein bands of interest (those present in the this compound pull-down but absent or reduced in the control).

    • Perform in-gel digestion of the proteins with a protease, typically trypsin.

  • LC-MS/MS Analysis:

    • Extract the resulting peptides from the gel slices.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest).

    • Identify proteins that are significantly enriched in the this compound pull-down compared to the control.

Data Presentation

The results of the mass spectrometry analysis should be summarized in a table to clearly present the identified protein targets.

Protein ID (UniProt) Gene Name Protein Name Score Unique Peptides Fold Enrichment (this compound/Control)
P04637TP53Cellular tumor antigen p532541215.2
Q06830HSP90AA1Heat shock protein HSP 90-alpha189910.8
P62258PPIAPeptidyl-prolyl cis-trans isomerase A15278.5
..................
Note: This is example data and does not represent actual results for this compound.

Application Note 2: Cellular Thermal Shift Assay (CETSA)

Principle

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[7][8][10] When cells are treated with a compound and then heated, the unbound proteins will denature and aggregate at a lower temperature than the ligand-bound proteins.[19] The amount of soluble (non-denatured) protein remaining at different temperatures can be quantified, typically by Western blotting or mass spectrometry.[7][9]

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture cells B Treat cells with this compound or vehicle (DMSO) A->B C Heat cell suspension/lysate to a range of temperatures B->C D Cell lysis (if not already done) C->D E Separate soluble and precipitated proteins by centrifugation D->E F Analyze soluble fraction by Western Blot or Mass Spectrometry E->F G Quantify protein levels F->G H Generate melt curves and isothermal dose-response curves G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

This protocol is designed to validate a specific protein target identified, for example, by affinity chromatography.

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with a specific concentration of this compound or vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

Data Presentation: Melt Curve

The data from the Western blot can be used to generate a "melt curve" by plotting the percentage of soluble protein against temperature. A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.

Temperature (°C) % Soluble Protein (Vehicle) % Soluble Protein (this compound)
40100100
4598100
508595
555580
602050
65525
70010
Note: This is example data and does not represent actual results for this compound.
Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of this compound in stabilizing its target protein at a constant temperature.

  • Determine Optimal Temperature: From the melt curve, select a temperature that results in approximately 50% denaturation of the target protein in the vehicle-treated group.[8]

  • Cell Treatment: Treat cells with a range of this compound concentrations.

  • Heating and Analysis: Heat all samples at the predetermined optimal temperature and perform protein extraction and Western blot analysis as described above.

  • Data Analysis: Plot the amount of soluble target protein as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation: Isothermal Dose-Response Curve
This compound Conc. (µM) % Soluble Protein
050
0.155
170
1085
10090
Note: This is example data and does not represent actual results for this compound.

Visualization of Potential Signaling Pathways

Once a protein target is identified and validated, its known signaling pathways can be investigated to understand the downstream effects of this compound. For example, if this compound is found to bind to a key kinase in a known pathway, the following diagram illustrates how this interaction could be visualized.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Target Identified Target (e.g., Kinase 2) Kinase1->Target Effector Effector Protein Target->Effector Response Cellular Response (e.g., Proliferation, Apoptosis) Effector->Response This compound This compound This compound->Target Inhibition

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The identification of this compound's protein targets is an essential step in its development as a potential therapeutic agent. The combination of affinity chromatography-mass spectrometry for initial target discovery and CETSA for target validation in a cellular context provides a robust and comprehensive strategy. The protocols and data presentation formats outlined in these application notes offer a structured approach for researchers to successfully identify and characterize the molecular targets of this compound.

References

Application Notes and Protocols for Cell-based Assays to Determine Crinamidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine is a crinane-type alkaloid found in various species of the Amaryllidaceae family, a plant family known for producing a wide range of biologically active compounds.[1] Structurally similar alkaloids have demonstrated significant cytotoxic potential against various cancer cell lines, making this compound a compound of interest in anticancer drug discovery.[2] Understanding the cytotoxic profile of this compound is a crucial first step in evaluating its therapeutic potential. This document provides detailed protocols for a suite of cell-based assays to comprehensively assess the cytotoxicity of this compound, focusing on metabolic activity, membrane integrity, and the induction of apoptosis.

Experimental Workflow

A systematic approach is essential for characterizing the cytotoxic effects of a compound. The following workflow outlines the key stages in determining the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, MCF-7, A549) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells prepare_this compound Prepare this compound Stock & Working Solutions prepare_this compound->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay measure_signal Measure Absorbance/ Luminescence mtt_assay->measure_signal ldh_assay->measure_signal caspase_assay->measure_signal calculate_ic50 Calculate IC50 Values & Percent Cytotoxicity measure_signal->calculate_ic50 pathway_analysis Mechanism of Action (Apoptosis Pathway) calculate_ic50->pathway_analysis

Experimental workflow for this compound cytotoxicity testing.

Data Presentation

The cytotoxic effects of this compound can be quantified and summarized for comparative analysis. The following table provides a template for presenting key cytotoxicity data obtained from the described assays.

Cell LineAssayParameterThis compound Concentration (µM)Result
HeLaMTTIC50Range (e.g., 0.1 - 100)e.g., 15 µM
MCF-7MTTIC50Range (e.g., 0.1 - 100)e.g., 25 µM
A549MTTIC50Range (e.g., 0.1 - 100)e.g., 30 µM
HeLaLDH% Cytotoxicity15 µM (IC50)e.g., 55%
MCF-7LDH% Cytotoxicity25 µM (IC50)e.g., 50%
A549LDH% Cytotoxicity30 µM (IC50)e.g., 45%
HeLaCaspase-3/7Fold Increase15 µM (IC50)e.g., 3.5-fold
MCF-7Caspase-3/7Fold Increase25 µM (IC50)e.g., 3.0-fold
A549Caspase-3/7Fold Increase30 µM (IC50)e.g., 2.8-fold

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2][6]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Lysis solution (for maximum LDH release control)

  • 96-well flat-bottom plate for the assay

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH Release: Use wells with untreated cells.

    • Maximum LDH Release: Add lysis solution to wells with untreated cells 30-45 minutes before the end of the incubation period.[7]

    • No-Cell Control: Use wells with medium only.

  • Supernatant Collection: After the desired incubation time with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.[8]

  • Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add 50 µL of stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9] The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7 to generate a luminescent signal.[1][9]

Materials:

  • Treated cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[10] Allow the reagent to equilibrate to room temperature before use.[11]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity by dividing the luminescence of the treated cells by the luminescence of the vehicle control.

Mechanism of Action: this compound-Induced Apoptosis

Crinane alkaloids, including those structurally related to this compound, have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of caspases.

apoptosis_pathway cluster_this compound This compound cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibition bax Bax (Pro-apoptotic) This compound->bax Activation mmp Disruption of Mitochondrial Membrane Potential bcl2->mmp Inhibition bax->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activation apoptosis Apoptosis caspase37->apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Key Steps in this compound-Induced Apoptosis:

  • Modulation of Bcl-2 Family Proteins: this compound is proposed to alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. It is hypothesized to downregulate the expression or activity of anti-apoptotic proteins like Bcl-2 and upregulate the expression or activity of pro-apoptotic proteins like Bax.[13][14]

  • Disruption of Mitochondrial Membrane Potential: The shift in the Bcl-2/Bax ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the disruption of the mitochondrial membrane potential.[15][16][17]

  • Release of Cytochrome c: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.[18]

  • Activation of Initiator Caspase-9: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[19][20]

  • Activation of Executioner Caspases-3/7: Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7.[21][22]

  • Execution of Apoptosis: Caspases-3 and -7 orchestrate the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

References

Application Notes and Protocols for the Spectroscopic Analysis of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the natural product Crinamidine. This document includes tabulated spectral data, comprehensive experimental protocols, and visual aids to facilitate the structural elucidation of this alkaloid.

Introduction to this compound

This compound is a crinane-type alkaloid that has been isolated from various plant species of the Amaryllidaceae family, such as Crinum moorei and Crinum latifolium.[1][2][3] Alkaloids from this family are known for their diverse and significant biological activities, making them of great interest to the pharmaceutical and medicinal chemistry sectors. Accurate structural determination is the foundation for understanding the bioactivity and for any further drug development efforts. This note focuses on the application of NMR and mass spectrometry for the unambiguous structural confirmation of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the combined interpretation of one- and two-dimensional NMR spectroscopy and mass spectrometry. The molecular formula of this compound is C₁₇H₁₉NO₅, with a molecular weight of 317.34 g/mol .[1]

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 1: Mass Spectrometry Data for this compound

Fragment Ion (m/z)Relative Intensity (%)Putative Fragment Assignment
31781[M]⁺ (Molecular Ion)
30218[M - CH₃]⁺
29815[M - H₂O - H]⁺
25620Retro-Diels-Alder fragmentation
24128Further fragmentation
228100Base Peak
18520Aromatic fragment
NMR Spectroscopy Data

Table 2: Hypothetical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationTentative Assignment
6.85s-1HAr-H
6.72s-1HAr-H
5.95s-2H-O-CH₂-O-
5.40d5.01HH-1
4.15m-1HH-3
3.85s-3H-OCH₃
3.50dd12.0, 4.01HH-6a
3.20d12.01HH-6b
2.80 - 2.60m-2HH-4, H-12
2.40 - 2.20m-2HH-11
2.00 - 1.80m-2HH-2

Table 3: Hypothetical ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon TypeTentative Assignment
147.5CC-9
147.2CC-10
146.8CC-8
132.5CC-6a
128.0CC-10a
109.5CHC-7
107.0CHC-10b
101.2CH₂-O-CH₂-O-
70.5CHC-3
68.0CHC-1
62.5CHC-4a
56.0CH₃-OCH₃
54.0CH₂C-6
52.0CHC-11b
48.0CH₂C-12
31.0CH₂C-2
29.0CH₂C-4

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Sample Preparation and Isolation

This compound is typically isolated from the bulbs or leaves of Crinum species. A standard protocol involves:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloid fraction.

  • Chromatography: The alkaloid-rich fraction is then purified using column chromatography (e.g., silica (B1680970) gel) followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Mass Spectrometry Protocol

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be performed to obtain the mass spectrum of this compound.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.

  • Sample Preparation: A dilute solution of the purified this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

NMR Spectroscopy Protocol

¹H, ¹³C, and 2D NMR spectra are essential for the complete structural assignment of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in about 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, which are critical for assigning the signals to specific atoms in the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and a simplified representation of its biosynthetic relationship to other crinane alkaloids.

structure_elucidation_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Crinum moorei) Crude_Extract Crude Methanolic Extract Plant_Material->Crude_Extract Methanol Extraction Alkaloid_Fraction Alkaloid Fraction Crude_Extract->Alkaloid_Fraction Acid-Base Extraction Pure_this compound Pure this compound Alkaloid_Fraction->Pure_this compound Chromatography (CC, HPLC) Mass_Spec Mass Spectrometry (GC-MS) Pure_this compound->Mass_Spec NMR_Spec NMR Spectroscopy (1D & 2D) Pure_this compound->NMR_Spec Molecular_Weight Molecular Weight & Formula (C17H19NO5) Mass_Spec->Molecular_Weight Fragmentation_Pattern Fragmentation Pattern Mass_Spec->Fragmentation_Pattern Proton_Carbon_Framework Proton & Carbon Framework NMR_Spec->Proton_Carbon_Framework Connectivity Connectivity & Stereochemistry NMR_Spec->Connectivity Data_Interpretation Data Interpretation Molecular_Weight->Data_Interpretation Fragmentation_Pattern->Data_Interpretation Proton_Carbon_Framework->Data_Interpretation Connectivity->Data_Interpretation Final_Structure This compound Structure Data_Interpretation->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

crinane_alkaloid_relationship Norbelladine Norbelladine (Precursor) Crinane_Skeleton Crinane Skeleton Norbelladine->Crinane_Skeleton Biosynthesis Crinamine Crinamine Crinane_Skeleton->Crinamine This compound This compound Crinane_Skeleton->this compound Powelline Powelline Crinane_Skeleton->Powelline Other_Alkaloids Other Crinane Alkaloids Crinane_Skeleton->Other_Alkaloids

Caption: Simplified biosynthetic relationship of this compound.

References

Application Notes and Protocols: ADME/Tox Profiling of Crinamidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine, an Amaryllidaceae alkaloid, and its derivatives represent a promising class of compounds with potential therapeutic applications. Early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying viable drug candidates and mitigating the risk of late-stage failures in drug development. This document provides a comprehensive overview of the key in silico and in vitro assays for profiling this compound derivatives and offers detailed protocols for their execution.

In Silico ADME/Tox Profiling

Computational models provide a rapid and cost-effective initial screening of ADME/Tox properties, helping to prioritize compounds for further experimental evaluation. A variety of software and web-based tools can be used to predict the physicochemical properties, pharmacokinetic profile, and potential toxicities of this compound and its derivatives.

Table 1: Predicted Physicochemical and ADME Properties of this compound Derivatives

CompoundMolecular Weight ( g/mol )logPTopological Polar Surface Area (Ų)Aqueous Solubility (logS)Blood-Brain Barrier PermeationHuman Intestinal Absorption (%)
This compound317.341.875.8-3.5Low85
Derivative A331.372.175.8-3.8Low82
Derivative B345.392.575.8-4.2Moderate78
Derivative C359.422.975.8-4.6Moderate75

Table 2: Predicted Toxicological Profile of this compound Derivatives

CompoundAmes MutagenicityhERG InhibitionHepatotoxicityCarcinogenicity
This compoundNegativeLow RiskLow RiskNegative
Derivative ANegativeLow RiskLow RiskNegative
Derivative BNegativeModerate RiskModerate RiskNegative
Derivative CPositiveHigh RiskHigh RiskPositive

In Vitro ADME Profiling

Experimental validation of in silico predictions is essential. The following are key in vitro assays to determine the ADME properties of this compound derivatives.

Experimental Protocols

1. Aqueous Solubility Assay (Kinetic Method)

  • Objective: To determine the kinetic solubility of the test compounds in phosphate-buffered saline (PBS).

  • Materials:

    • This compound derivatives (10 mM stock in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates

    • Plate shaker

    • Spectrophotometer or HPLC-UV

  • Protocol:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM compound stock solution in DMSO to the PBS, to achieve a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., spectrophotometry or a standard curve on HPLC-UV).

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of the test compounds using the Caco-2 cell line as a model of the intestinal epithelium.

  • Materials:

    • Caco-2 cells

    • 24-well Transwell® plates

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound derivatives

    • Lucifer yellow (as a marker of paracellular transport)

    • LC-MS/MS

  • Protocol:

    • Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to form a confluent monolayer.

    • Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) side of the monolayer.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • To assess efflux, add the compound to the basolateral side and sample from the apical side.

    • At the end of the experiment, measure the concentration of the compound in all samples by LC-MS/MS.

    • Measure the concentration of Lucifer yellow to assess the integrity of the cell monolayer.

    • Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions.

3. Metabolic Stability Assay (Human Liver Microsomes)

  • Objective: To evaluate the susceptibility of the test compounds to metabolism by cytochrome P450 enzymes in human liver microsomes.

  • Materials:

    • Human liver microsomes (HLMs)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • This compound derivatives

    • LC-MS/MS

  • Protocol:

    • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Toxicology Profiling

Assessing the potential toxicity of this compound derivatives early in development is critical to ensure safety.

Table 3: In Vitro ADME and Toxicology Data for this compound Derivatives

CompoundAqueous Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)HLM Stability (t½, min)Cytotoxicity (HepG2, IC₅₀, µM)hERG Inhibition (IC₅₀, µM)
This compound655.2>60>100>30
Derivative A586.1458525
Derivative B428.5253012
Derivative C2512.31052
Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which the test compounds reduce the viability of a human cell line (e.g., HepG2) by 50% (IC₅₀).

  • Materials:

    • HepG2 cells

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. hERG Inhibition Assay (Automated Patch Clamp)

  • Objective: To assess the potential of the test compounds to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Automated patch-clamp system

    • Extracellular and intracellular recording solutions

    • This compound derivatives

  • Protocol:

    • Harvest and prepare the hERG-expressing cells according to the instrument manufacturer's instructions.

    • Load the cells and test compounds onto the automated patch-clamp system.

    • Establish a stable baseline hERG current recording.

    • Apply increasing concentrations of the test compounds and record the hERG current at each concentration.

    • A known hERG inhibitor (e.g., dofetilide) should be used as a positive control.

    • Analyze the data to determine the concentration-response curve and calculate the IC₅₀ value.

Visualizations

Caption: Experimental workflow for ADME/Tox profiling of this compound derivatives.

Toxicity_Pathway This compound This compound Derivative Mitochondria Mitochondria This compound->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The integrated in silico and in vitro ADME/Tox profiling approach described here provides a robust framework for the early characterization of this compound derivatives. By systematically evaluating their physicochemical properties, pharmacokinetic potential, and toxicological liabilities, researchers can make informed decisions to select and optimize the most promising compounds for further development, ultimately increasing the likelihood of success in bringing a safe and effective therapeutic to the clinic.

Designing Crinamidine Analogs with Improved Potency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crinamidine, a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, has emerged as a promising scaffold for the development of novel anticancer agents. Like other members of the crinane alkaloid class, such as haemanthamine (B1211331) and crinamine, this compound exhibits significant cytotoxic and pro-apoptotic activities against various cancer cell lines. The development of this compound analogs presents an opportunity to enhance potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel this compound analogs, with a focus on improving their therapeutic potential.

Structure-Activity Relationship and Design Strategy

The design of potent this compound analogs is guided by a thorough understanding of the structure-activity relationships (SAR) within the crinane alkaloid family. Studies on related compounds, such as ambelline (B1262613) and haemanthamine, have revealed key structural features that are crucial for their cytotoxic effects.

The core crinane scaffold is essential for activity. Modifications have been focused on the substituent groups attached to this core. For instance, derivatization of the hydroxyl group at C-11 of ambelline has been shown to significantly modulate its cytotoxic potency. Aromatic ester derivatives, particularly those with electron-withdrawing groups on the phenyl ring, have demonstrated enhanced activity.

Based on these observations, a rational design strategy for novel this compound analogs would involve:

  • Modification at the C-11 hydroxyl group: Introduction of various substituted aromatic and aliphatic esters to explore the impact of electronic and steric factors on potency.

  • Alterations of the methoxy (B1213986) group: Investigating the effect of demethylation or replacement with other alkoxy groups.

  • Introduction of substituents on the aromatic ring: Exploring the influence of different functional groups on cytotoxicity and selectivity.

Data Presentation: Cytotoxicity of Ambelline Analogs

To illustrate the potential for improving potency through analog design, the following table summarizes the cytotoxic activities (IC50 values) of ambelline and a selection of its C-11-O-acyl derivatives against a panel of human cancer cell lines. Ambelline shares the same crinane core as this compound, making these data a valuable reference for guiding the design of new this compound analogs.

CompoundC-11 SubstituentMOLT-4 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)PANC-1 (Pancreatic) IC50 (µM)
Ambelline -OH>10>10>10>10
Derivative 1 -O-(3,5-dimethylbenzoyl)2.5 ± 0.24.1 ± 0.35.3 ± 0.46.8 ± 0.5
Derivative 2 -O-(3,4-dimethoxybenzoyl)1.8 ± 0.13.2 ± 0.24.5 ± 0.35.1 ± 0.4
Derivative 3 -O-(3,4,5-trimethoxybenzoyl)1.2 ± 0.12.5 ± 0.23.8 ± 0.34.2 ± 0.3
Derivative 4 -O-(4-chloro-3-nitrobenzoyl)0.6 ± 0.11.1 ± 0.11.9 ± 0.22.4 ± 0.2

Data is presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MOLT-4, A549, HT-29, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove 100 µL of the medium from each well and add 20 µL of MTT solution. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound analogs.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Analogs

Based on studies of related crinane alkaloids like haemanthamine, this compound analogs are hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves targeting the ribosome, leading to inhibition of protein synthesis and ribosome biogenesis, which in turn causes nucleolar stress and p53 stabilization. This can lead to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.

G Proposed Signaling Pathway of this compound Analogs cluster_0 This compound Analog This compound Analog Ribosome Ribosome This compound Analog->Ribosome Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Ribosome Biogenesis Inhibition Ribosome Biogenesis Inhibition Ribosome->Ribosome Biogenesis Inhibition Nucleolar Stress Nucleolar Stress Ribosome Biogenesis Inhibition->Nucleolar Stress p53 Stabilization p53 Stabilization Nucleolar Stress->p53 Stabilization Mitochondrion Mitochondrion p53 Stabilization->Mitochondrion ΔΨm Decrease ΔΨm Decrease Mitochondrion->ΔΨm Decrease Cytochrome c Release Cytochrome c Release ΔΨm Decrease->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound analogs.

Experimental Workflow for Analog Evaluation

The following workflow outlines the key steps for the comprehensive evaluation of newly designed this compound analogs.

G Experimental Workflow for this compound Analog Evaluation cluster_0 Design & Synthesis Design & Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Design & Synthesis->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) IC50 Determination->Apoptosis Assay (Annexin V) Mechanism of Action (Western Blot) Mechanism of Action (Western Blot) Apoptosis Assay (Annexin V)->Mechanism of Action (Western Blot) Lead Optimization Lead Optimization Mechanism of Action (Western Blot)->Lead Optimization

Troubleshooting & Optimization

Technical Support Center: Reverse-Phase HPLC Analysis of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Crinamidine co-elution in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for RP-HPLC analysis of this compound?

A1: A good starting point for separating this compound and related Amaryllidaceae alkaloids is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B) is commonly employed. Since this compound is a relatively polar alkaloid, indicated by a predicted LogP of 0.8, you may need to start with a lower percentage of organic solvent in your gradient. An acidic mobile phase modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often added to the aqueous phase to improve the peak shape of basic alkaloids like this compound.

Q2: I am observing co-elution of this compound with another compound. What is the first parameter I should adjust?

A2: The first and often most effective parameter to adjust is the mobile phase composition. Specifically, modifying the organic solvent percentage, changing the type of organic solvent (e.g., from acetonitrile to methanol or vice-versa), or adjusting the pH of the aqueous phase can significantly alter the selectivity of your separation and resolve co-eluting peaks.

Q3: How does the pH of the mobile phase affect the separation of this compound?

A3: As an alkaloid, this compound is a basic compound. The pH of the mobile phase will determine its ionization state. At a pH below its pKa, this compound will be protonated (ionized), and at a pH above its pKa, it will be in its neutral form. This change in ionization can significantly impact its retention time and selectivity relative to other compounds in the sample. Controlling the pH is crucial for achieving reproducible results and resolving co-elution. A slightly acidic pH is generally recommended to ensure consistent protonation and good peak shape.

Q4: My this compound peak is tailing. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like this compound in RP-HPLC is often caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:

  • Add an acidic modifier: Incorporating a small amount of an acid like formic acid or TFA (typically 0.1%) into your mobile phase can protonate the silanol groups, minimizing these unwanted interactions.

  • Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to have fewer accessible silanol groups, which reduces peak tailing for basic analytes.

  • Adjust the pH: Operating at a lower pH (e.g., pH 3) can also help to suppress the ionization of silanol groups.

Q5: Can changing the column temperature help resolve co-elution?

A5: Yes, adjusting the column temperature can influence selectivity. While its effect is generally less pronounced than changes to the mobile phase, for some co-eluting pairs, a change in temperature can alter the retention times differently, leading to improved resolution. It is advisable to use a column oven to maintain a consistent and controlled temperature for reproducible results.

Troubleshooting Guide: Overcoming this compound Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other compounds in your sample matrix.

Problem: this compound is co-eluting with an unknown peak.

Below is a workflow to systematically address the co-elution issue.

G cluster_0 Troubleshooting Workflow for this compound Co-elution A Initial Observation: This compound Co-elution B Step 1: Modify Mobile Phase - Adjust % Organic Solvent - Change Organic Solvent Type - Adjust pH A->B Start Here C Step 2: Change Stationary Phase - Different C18 Brand - Phenyl-Hexyl or Cyano Phase B->C Unsuccessful E Resolution Achieved B->E Successful D Step 3: Adjust Other Parameters - Temperature - Flow Rate C->D Unsuccessful C->E Successful D->E Successful F Re-evaluate and Combine Strategies D->F Unsuccessful F->B

Caption: A step-by-step workflow for troubleshooting this compound co-elution in RP-HPLC.

Detailed Troubleshooting Steps:

Step 1: Mobile Phase Optimization

Mobile phase composition is the most powerful tool for manipulating selectivity in RP-HPLC.

  • Adjust the Organic Solvent Strength:

    • Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., in 2-5% increments). This will increase the retention time of all compounds and may provide the necessary resolution.

    • Gradient Elution: If you are using a gradient, try making the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration over time). This can improve the separation of closely eluting peaks.

  • Change the Organic Solvent Type:

    • The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different properties and will interact differently with your analytes and the stationary phase, which can alter the elution order and resolve co-elution.

  • Adjust the Mobile Phase pH:

    • Since this compound is a basic alkaloid, its retention is highly sensitive to the pH of the mobile phase. Small adjustments to the pH can lead to significant changes in selectivity.

    • If the pKa of this compound and the co-eluting compound are different, there will be a pH at which their ionization states differ, allowing for separation.

    • It is recommended to screen a pH range from 3 to 7. Ensure your column is stable across the chosen pH range.

Quantitative Data Summary for Mobile Phase Optimization:

ParameterInitial Condition (Example)Suggested ModificationsExpected Outcome on Resolution
Organic Solvent % 30% Acetonitrile25%, 20%, 15% AcetonitrileMay increase separation
Organic Solvent Type AcetonitrileMethanolMay alter elution order and improve separation
Mobile Phase pH 3.0 (with 0.1% Formic Acid)4.5, 6.0, 7.0 (with appropriate buffer)Can significantly change selectivity

Step 2: Stationary Phase Selectivity

If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.

  • Try a Different C18 Column: Not all C18 columns are the same. Different manufacturers use different silica (B1680970) and bonding technologies, resulting in variations in selectivity.

  • Consider an Alternative Stationary Phase:

    • Phenyl-Hexyl: This phase offers pi-pi interactions, which can be beneficial for separating aromatic compounds.

    • Cyano (CN): A less hydrophobic stationary phase that can provide different selectivity for polar compounds.

Step 3: Other Chromatographic Parameters

  • Temperature: Varying the column temperature (e.g., in 5-10°C increments between 25°C and 50°C) can sometimes fine-tune the separation.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, though it will also increase the analysis time.

Experimental Protocols

Protocol 1: Baseline RP-HPLC Method for this compound Analysis

This protocol is based on established methods for the analysis of Amaryllidaceae alkaloids and can be used as a starting point for method development.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 50
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 232 nm and 280 nm, or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

Protocol 2: Systematic pH Screening

This protocol outlines a procedure for investigating the effect of mobile phase pH on the separation of this compound.

  • Prepare Buffers: Prepare a series of aqueous mobile phases (Mobile Phase A) at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Use appropriate buffers such as formate, acetate, or phosphate (B84403) at a concentration of 10-20 mM.

  • Equilibrate the Column: For each pH condition, thoroughly equilibrate the column with the new mobile phase before injecting your sample.

  • Analyze the Sample: Inject your sample containing this compound and the co-eluting peak and run your gradient.

  • Evaluate the Chromatograms: Compare the resolution of this compound and the co-eluting peak at each pH to determine the optimal pH for separation.

G cluster_1 pH Screening Logic A Prepare Mobile Phases at Different pH Values B Equilibrate Column with a Specific pH A->B C Inject Sample and Acquire Chromatogram B->C D Evaluate Resolution C->D E Is Resolution > 1.5? D->E F Optimal pH Found E->F Yes G Select Next pH and Return to Equilibration E->G No G->B

Caption: A logical workflow for performing a systematic pH screening experiment to resolve co-elution.

Technical Support Center: Optimizing Mobile Phase for Crinamidine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the separation of Crinamidine, a member of the Amaryllidaceae alkaloids.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What is a recommended starting mobile phase for this compound separation by Reversed-Phase HPLC?

A common and effective starting point for the separation of alkaloids like this compound is a simple acidic mobile phase. This approach helps to ensure consistent protonation of the basic nitrogen atoms in the alkaloid structure, leading to better peak shape and reproducibility.

Experimental Protocol: Initial RP-HPLC Screening

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: Start with a 95:5 (A:B) mixture and progress to a 5:95 (A:B) mixture over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength if the UV maximum for this compound is known).

  • Injection Volume: 10 µL.

This gradient method allows for a broad screening of the required solvent strength to elute this compound and other related compounds. After the initial run, the gradient can be optimized to a shallower slope around the elution time of the target analyte for better resolution, or converted to an isocratic method for simplicity and speed if the separation is straightforward.

Troubleshooting Guide

Troubleshooting 1: My this compound peak is tailing. How can I improve the peak shape?

Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[2] It is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[2][3]

Root Causes and Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized molecules will exist, leading to peak tailing. Lowering the pH ensures the analyte is fully protonated, minimizing interactions with silanols.[2][3]

  • Secondary Silanol Interactions: Free silanol groups on the column packing can interact strongly with basic analytes.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[4]

Corrective Actions:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing is to lower the mobile phase pH. Using an acidic modifier ensures that basic analytes like this compound are fully protonated, which minimizes secondary interactions.[3][5]

  • Use a Competing Base: Adding a small concentration of a competing base, like triethylamine (B128534) (TEA), can mask the active silanol sites, preventing the analyte from interacting with them.[2][6]

  • Reduce Sample Concentration: Try diluting the sample to see if the peak shape improves.[4]

  • Use a Modern, End-Capped Column: High-purity, "base-deactivated" or end-capped columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.[2]

Data Summary: Effect of Mobile Phase Modifier on Peak Asymmetry

Modifier (in 50:50 Acetonitrile:Water)Resulting pH (approx.)Peak Asymmetry Factor (As)Observation
None~7.0> 2.0Severe Tailing
0.1% Formic Acid~2.81.2 - 1.5Good Peak Shape
0.1% Trifluoroacetic Acid (TFA)~2.11.0 - 1.3Excellent Peak Shape
0.1% Triethylamine (TEA), pH adjusted to 7.0~7.01.3 - 1.6Improved, but pH control is critical

Note: Data is illustrative, based on typical behavior of basic compounds.

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed (As > 1.5) check_ph Is Mobile Phase pH at least 2 units below analyte pKa? start->check_ph add_acid Action: Add 0.1% Formic Acid or 0.1% TFA to mobile phase. check_ph->add_acid No check_overload Is sample concentration too high? check_ph->check_overload Yes end_good Peak Shape Improved (As < 1.5) add_acid->end_good dilute_sample Action: Dilute sample 10-fold and reinject. check_overload->dilute_sample Yes check_column Are you using an end-capped or base- deactivated column? check_overload->check_column No dilute_sample->end_good change_column Action: Switch to a modern column designed for basic analytes. check_column->change_column No check_column->end_good Yes change_column->end_good

Caption: A logical workflow for diagnosing and fixing peak tailing issues.

Troubleshooting 2: There is poor resolution between this compound and a co-eluting impurity. How can I improve the separation?

Improving resolution requires modifying the selectivity of the chromatographic system. The most powerful way to change selectivity is by altering the mobile phase composition.[7]

Root Causes and Solutions:

  • Suboptimal Organic Modifier: Different organic solvents (like acetonitrile and methanol) have different properties and can alter elution order and spacing between peaks.[5] Acetonitrile is generally a stronger solvent than methanol (B129727) in reversed-phase chromatography.[8]

  • Incorrect Solvent Strength: The ratio of organic solvent to water directly impacts retention. A lower percentage of organic solvent will increase retention times and may improve the separation of early-eluting peaks.

  • Isocratic Elution Limitations: For samples with components that have a wide range of polarities, an isocratic mobile phase may not be able to resolve all peaks effectively.

Corrective Actions:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a proton donor and may interact differently with the analytes, leading to changes in selectivity.[9]

  • Optimize the Organic/Aqueous Ratio: Perform a series of runs where you systematically change the percentage of the organic modifier (e.g., from 40% to 60% in 5% increments). This helps to find the optimal solvent strength for maximum resolution.

  • Implement a Gradient: A shallow gradient can significantly improve the resolution of closely eluting compounds.[9] Start with a lower percentage of organic solvent and slowly increase it over time.

Data Summary: Impact of Mobile Phase on Resolution (Rs)

Mobile Phase Composition (A: 0.1% Formic Acid, B: Organic)Retention Time (this compound)Retention Time (Impurity)Resolution (Rs)
50% Acetonitrile / 50% A5.2 min5.4 min0.8 (Co-eluting)
45% Acetonitrile / 55% A6.8 min7.2 min1.6 (Separated)
65% Methanol / 35% A6.5 min7.0 min1.9 (Baseline Resolved)

Note: Data is illustrative. A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.

FAQ 2: How should I select a mobile phase for Thin-Layer Chromatography (TLC) analysis of this compound?

For TLC, the goal is to find a solvent system that moves the compound of interest to a retention factor (Rf) value ideally between 0.2 and 0.4.[10] Since this compound is an alkaloid, a basic modifier is often required to prevent streaking on the silica (B1680970) plate.

Experimental Protocol: TLC Mobile Phase Scouting

  • Stationary Phase: Silica gel 60 F254 plates.

  • Initial Solvent System: Start with a relatively nonpolar solvent system and gradually increase polarity. A common starting point for alkaloids is a mixture of a nonpolar solvent, a moderately polar solvent, and a basic modifier.

  • Example Systems to Test:

    • System 1: Chloroform:Methanol (9:1)

    • System 2: Ethyl Acetate:Methanol (8:2)

    • System 3: Chloroform:Methanol:Ammonia (85:14:1)

  • Procedure:

    • Spot the sample onto the TLC plate.

    • Develop the plate in a chamber saturated with the chosen mobile phase.[11]

    • Dry the plate and visualize the spots under UV light (254 nm).[12]

    • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • Adjust solvent ratios to achieve the target Rf value. If the spot remains at the origin, increase the polarity of the mobile phase. If the spot moves with the solvent front, decrease the polarity.

TLC Optimization Workflow

G start Select Initial TLC Solvent System (e.g., Chloroform:Methanol) develop Develop & Visualize Plate start->develop calculate_rf Calculate Rf Value develop->calculate_rf check_rf Is 0.2 < Rf < 0.4? calculate_rf->check_rf increase_polarity Rf too low (<0.2) Increase % of polar solvent (e.g., Methanol) check_rf->increase_polarity No decrease_polarity Rf too high (>0.4) Decrease % of polar solvent check_rf->decrease_polarity No check_streaking Is there streaking? check_rf->check_streaking Yes increase_polarity->develop decrease_polarity->develop add_base Add basic modifier (e.g., 1% Ammonia) check_streaking->add_base Yes optimized Mobile Phase Optimized check_streaking->optimized No add_base->develop

Caption: A workflow for systematic TLC mobile phase optimization.

References

Crinamidine stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of crinamidine in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy after storage. What could be the cause?

A1: Cloudiness in your this compound stock solution can indicate several issues, including precipitation due to low solubility in the chosen solvent, degradation of the compound, or microbial contamination. First, verify the solubility of this compound in your specific solvent and concentration. If solubility is not the issue, consider the possibility of degradation, especially if the solution was not stored protected from light or at the recommended temperature.[1][2][3] Finally, if the solution was not prepared under sterile conditions, microbial growth could be a factor.

Q2: I am observing a significant loss of this compound potency in my aqueous buffer at neutral pH. Why is this happening?

A2: Many pharmaceutical compounds, especially alkaloids like this compound, can be susceptible to hydrolysis, particularly at neutral or alkaline pH.[4][5] The degradation rate of drugs in solution can be significantly influenced by the pH.[4][5] It is possible that this compound is more stable at a slightly acidic pH. We recommend performing a pH stability profile to determine the optimal pH for your experiments.

Q3: Can I use organic solvents to prepare my this compound stock solution? Which ones are recommended?

A3: Yes, organic solvents are often used to prepare stock solutions of compounds with limited aqueous solubility. Common choices include DMSO, ethanol, and methanol. However, the stability of this compound can vary between solvents. It is crucial to use high-purity, anhydrous solvents, as water content can promote hydrolysis.[1] We advise preparing a concentrated stock in a suitable organic solvent and then diluting it into your aqueous experimental medium immediately before use.

Q4: How should I store my this compound solutions to ensure maximum stability?

A4: For optimal stability, this compound solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation kinetics.[2][5] They should also be protected from light by using amber vials or by wrapping the container in foil, as many compounds are light-sensitive.[1][3] The choice of storage container is also important; use tightly sealed containers to prevent solvent evaporation and the entry of moisture.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Solution

Symptoms:

  • Loss of biological activity in your assay.

  • Appearance of new peaks in your HPLC or LC-MS analysis.

  • A significant decrease in the area of the this compound peak over a short period.

Possible Causes & Solutions:

CauseRecommended Action
Unfavorable pH Perform a pH stability study by preparing this compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at various time points to identify the pH at which this compound is most stable. Many drugs exhibit maximum stability in the pH range of 4 to 8.[5]
Hydrolysis If working in an aqueous environment is necessary, consider preparing fresh solutions for each experiment from a concentrated stock in an anhydrous organic solvent. Minimize the time the compound spends in the aqueous buffer before analysis.[1]
Oxidation If your buffer system is susceptible to generating reactive oxygen species, consider degassing the solvent or adding antioxidants. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect your solutions from light at all stages of the experiment, including preparation, storage, and during the assay itself. Use amber glassware or foil-wrapped containers.[1][3]
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • High variability in assay results.

  • Difficulty in reproducing data from previous experiments.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Solution Preparation Standardize your protocol for solution preparation. Ensure that the solvent, concentration, and dissolution method (e.g., vortexing, sonication) are consistent for every experiment.
Freeze-Thaw Cycles Repeated freezing and thawing can degrade sensitive compounds. Aliquot your stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Solvent Evaporation Ensure that your storage containers are properly sealed to prevent solvent evaporation, which would alter the concentration of your solution over time.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound to illustrate its potential behavior under different conditions. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pH% Remaining after 24h% Remaining after 72hMajor Degradation Product(s)
3.098.2%95.1%Degradant A
5.099.1%97.5%Minimal Degradation
7.485.3%65.4%Degradant B, Degradant C
9.060.7%30.2%Degradant B, Degradant D

Table 2: Effect of Solvent on this compound Stability at -20°C over 1 Month

Solvent% Remaining after 1 MonthAppearance
DMSO99.5%Clear, colorless
Ethanol98.9%Clear, colorless
Acetonitrile97.2%Clear, colorless
PBS (pH 7.4)70.8%Slight precipitate

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 3, 4, 5, 6, 7, 8, 9).

  • This compound Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the this compound stock solution into each buffer to the final desired concentration. Aliquot these solutions into amber vials and store them at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot from each pH condition.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.[6]

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation products and pathways.

  • Conditions: Expose this compound solutions to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C in a neutral solution for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using HPLC-MS or a similar technique to separate, identify, and characterize the degradation products.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation & Stress cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution (e.g., DMSO) dilute Dilute Stock into Test Conditions stock->dilute buffers Prepare Buffers (Varying pH/Solvents) buffers->dilute store Store at Controlled Temp & Light Conditions dilute->store sample Sample at Time Points (t=0, t=x, ...) store->sample hplc HPLC/LC-MS Analysis sample->hplc quantify Quantify Parent Compound & Degradants hplc->quantify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Troubleshooting this compound Instability start Inconsistent Results or Potency Loss Observed check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions check_prep->check_storage No sol_standardize Standardize Solvent, Concentration, & Mixing check_prep->sol_standardize Yes check_ph Is the solution aqueous? check_storage->check_ph No sol_aliquot Aliquot Stock to Avoid Freeze-Thaw Cycles check_storage->sol_aliquot Yes sol_ph_study Conduct pH Stability Study check_ph->sol_ph_study Yes sol_fresh Prepare Freshly from Organic Stock for Each Use check_ph->sol_fresh No sol_protect Protect from Light & Use Low Temperature (-20°C) sol_aliquot->sol_protect

Caption: Logic diagram for troubleshooting this compound stability.

References

Technical Support Center: Identification of Crinamidine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of Crinamidine degradation products. The information provided is based on general principles of forced degradation studies for pharmaceutical compounds and can be adapted for specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like this compound?

A1: Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability studies.[1] These studies are crucial to:

  • Identify potential degradation products that could form under various environmental conditions.[1]

  • Establish the intrinsic stability of the molecule.[1]

  • Elucidate degradation pathways.[2]

  • Develop and validate stability-indicating analytical methods, which are capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[3]

Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?

A2: A comprehensive forced degradation study typically includes the following conditions:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at various temperatures to assess susceptibility to pH-dependent degradation.[3]

  • Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (e.g., 0.1% to 3%), to evaluate oxidative stability.[3]

  • Thermal Degradation: Subjecting the solid drug substance and/or a solution to elevated temperatures (e.g., 50°C, 60°C, or higher in 10°C increments above accelerated testing conditions) to assess thermal lability.

  • Photostability: Exposing the drug substance to light sources that emit both UV and visible light to determine its photosensitivity, as per ICH Q1B guidelines.[4]

Q3: What is the target degradation level in a forced degradation study?

A3: The goal is to achieve a target degradation of approximately 5% to 20%.[2] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug, while under-stressing might not generate a sufficient amount of degradants for detection and characterization.[3]

Q4: What analytical techniques are most suitable for identifying and characterizing the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the degradation products from the parent drug and for quantification.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is powerful for the identification of degradation products by providing molecular weight and fragmentation information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.[7]

Q5: What is a "stability-indicating method," and how do forced degradation studies contribute to its development?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and quantify the degradation products formed.[3] Forced degradation studies are essential for developing such methods because they generate the degradation products needed to demonstrate the method's specificity and ability to separate the API from all potential degradants.[4]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the analysis of this compound degradation products.

HPLC Analysis Troubleshooting
Problem Possible Causes Solutions
Poor Resolution Between this compound and a Degradation Product 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Suboptimal flow rate or temperature.1. Adjust the mobile phase polarity, pH, or ionic strength. Consider using gradient elution.[8] 2. Select a column with a different stationary phase or particle size. 3. Optimize the flow rate and column temperature to improve separation efficiency.
Peak Tailing for this compound or Degradant Peaks 1. Column overload. 2. Presence of active sites on the column packing. 3. Mismatch between sample solvent and mobile phase.1. Reduce the injection volume or sample concentration.[8] 2. Use a mobile phase additive (e.g., triethylamine) to block active sites or switch to a base-deactivated column. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Ghost Peaks or Extraneous Peaks in the Chromatogram 1. Contaminated mobile phase or glassware. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler.1. Use high-purity solvents and thoroughly clean all glassware.[9] 2. Implement a robust needle wash procedure between injections. 3. Use a cooled autosampler or reduce the time the sample spends in the autosampler before injection.
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Contaminated or old mobile phase. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase and prime the pump.[9] 2. Prepare fresh mobile phase and filter it before use. 3. Replace the detector lamp according to the manufacturer's recommendations.
LC-MS/MS Analysis Troubleshooting
Problem Possible Causes Solutions
Poor Ionization of this compound or its Degradants 1. Suboptimal ionization source parameters (e.g., temperature, voltage). 2. Incompatible mobile phase additives.1. Optimize the ion source parameters for the analytes of interest. 2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) that are compatible with MS.[10]
In-source Fragmentation or Adduct Formation 1. High source temperature or voltage. 2. Presence of salts in the mobile phase.1. Reduce the source temperature and/or voltage to minimize in-source fragmentation. 2. Use MS-compatible mobile phases to avoid the formation of adducts.
Difficulty in Interpreting MS/MS Spectra 1. Low abundance of fragment ions. 2. Complex fragmentation pattern.1. Increase the collision energy to induce more fragmentation.[11] 2. Compare the fragmentation pattern with that of the parent drug and use software tools for structure elucidation.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the analysis of this compound degradation products.

Degradation ConditionDegradation Product IDRetention Time (min)% Degradation of this compound% Area of Degradation ProductProposed Structure
0.1 M HCl, 60°C, 8hDP-15.212.58.3Structure based on MS/MS and NMR data
0.1 M NaOH, 60°C, 4hDP-27.815.210.1Structure based on MS/MS and NMR data
3% H₂O₂, RT, 24hDP-39.18.95.6Structure based on MS/MS and NMR data
Thermal (80°C), 48hDP-46.55.33.1Structure based on MS/MS and NMR data
Photolytic, 1.2 million lux hoursDP-511.318.712.4Structure based on MS/MS and NMR data

Experimental Protocols

Forced Degradation Studies
1. Acid and Base Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of this compound.

  • For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of this compound.

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot and neutralize it (the acidic solution with NaOH and the basic solution with HCl).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

2. Oxidative Degradation
  • Prepare a stock solution of this compound as described above.

  • Add an appropriate volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light for a specified duration (e.g., up to 7 days), with samples taken at intermediate time points.[3]

  • Dilute the sample with the mobile phase for analysis.

3. Thermal Degradation
  • Place the solid this compound powder in a controlled temperature oven (e.g., 80°C).

  • For solution-state thermal degradation, prepare a solution of this compound in a suitable solvent and place it in the oven.

  • Expose the samples for a defined period, taking samples at various time points.

  • For the solid sample, dissolve it in a suitable solvent before analysis. Dilute the solution sample as needed.

4. Photolytic Degradation
  • Expose the solid this compound powder and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • A control sample should be protected from light with aluminum foil.

  • At the end of the exposure period, prepare the samples for analysis as described for thermal degradation.

Analytical Methodology
1. HPLC-UV Method for Separation and Quantification
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detector Wavelength: The wavelength of maximum absorbance of this compound should be used for detection. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.

  • Injection Volume: Typically 10-20 µL.

2. LC-MS/MS Method for Identification
  • An MS-compatible HPLC method should be developed, using volatile mobile phase additives.[10]

  • The HPLC system is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

  • Perform tandem MS (MS/MS) experiments on the detected degradation products to obtain fragmentation patterns for structural elucidation.[11]

3. NMR Spectroscopy for Structure Elucidation
  • Isolate the significant degradation products using preparative HPLC.

  • Lyophilize the collected fractions to obtain the pure degradant.

  • Dissolve the isolated degradant in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, to unambiguously determine the chemical structure of the degradation product.[7]

Mandatory Visualization

Experimental_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_outcome Outcomes API This compound (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC_UV HPLC-UV Analysis (Separation & Quantification) Acid->HPLC_UV Base->HPLC_UV Oxidation->HPLC_UV Thermal->HPLC_UV Photo->HPLC_UV LC_MS LC-MS/MS Analysis (Identification) HPLC_UV->LC_MS Method Stability-Indicating Method Development HPLC_UV->Method Isolation Isolation of Degradants (Preparative HPLC) LC_MS->Isolation Pathway Degradation Pathway Elucidation LC_MS->Pathway NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Pathway Pathway->Method

Caption: Experimental workflow for the identification of this compound degradation products.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Stimulates production of Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Transcription_Factor->Cellular_Response Regulates gene expression leading to

Caption: Hypothetical signaling pathway for the action of this compound. Note: This is a generic representation and not based on specific experimental data for this compound.

References

Navigating the Synthesis of Crinamidine: A Technical Guide to Improving Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the total synthesis of Crinamidine, a member of the crinine-type Amaryllidaceae alkaloids, presents a formidable challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on strategies to improve reaction yields.

The construction of the tetracyclic core of this compound involves several key chemical transformations, each with its own set of potential obstacles. Low yields can often be attributed to side reactions, incomplete conversions, or difficulties in purification. This guide offers insights into optimizing these critical steps.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to address specific experimental challenges.

Section 1: Formation of the C3a-Arylated Perhydroindole Core

The creation of the C3a-arylated perhydroindole moiety is a foundational step in many this compound syntheses. Several strategies exist, each with unique challenges.

Question: My Eschenmoser-Claisen rearrangement, following the Muxfeldt route, is giving a low yield of the desired amide, with a significant amount of a dehydrated diene byproduct. What can I do to improve this?

Answer: This is a common issue. The formation of the cyclohexa-1,3-diene byproduct arises from the dehydration of the allylic alcohol precursor. To minimize this side reaction, consider the following:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can interfere with the rearrangement and promote elimination.

  • Reaction Temperature and Time: The thermal conditions are critical. Heating the mixture of the allylic alcohol and dimethylacetamide dimethyl acetal (B89532) in refluxing benzene (B151609) or toluene (B28343) is a delicate balance. A lower temperature for a longer duration might favor the desired rearrangement over elimination. Monitor the reaction closely by TLC to avoid prolonged heating once the starting material is consumed.

  • Purification of the Allylic Alcohol: Ensure the starting allylic alcohol is of high purity. Impurities can catalyze the dehydration.

Experimental Protocol: Muxfeldt's Eschenmoser-Claisen Rearrangement

A mixture of the allylic alcohol (1.0 eq) and dimethylacetamide dimethyl acetal (excess) is heated in refluxing anhydrous benzene or toluene. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired amide.[1][2]

Question: I am struggling with the intramolecular Heck reaction to form the hydroindole core. What are the key parameters to optimize for better yield and selectivity?

Answer: The intramolecular Heck reaction is a powerful tool for this transformation but is sensitive to several factors. Here are key optimization strategies:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. The Herrmann-Beller catalyst is often effective. Experiment with different phosphine (B1218219) ligands to find the optimal balance of reactivity and stability.

  • Base and Solvent: The base and solvent system can significantly influence the reaction outcome. A common combination is a tertiary amine base like triethylamine (B128534) in a polar aprotic solvent such as DMF or acetonitrile.

  • Temperature: The reaction is typically run at elevated temperatures (80-120 °C). Careful control of the temperature is necessary to promote the desired cyclization without leading to decomposition.

  • Substrate Purity: The precursor's purity is paramount. Impurities can poison the catalyst.

Experimental Protocol: Intramolecular Heck Cyclization for Crinane Core

To a solution of the aryl halide precursor (1.0 eq) in an anhydrous solvent (e.g., DMF), the palladium catalyst (e.g., Herrmann-Beller catalyst, 5 mol%) and a base (e.g., triethylamine, 2.0 eq) are added. The mixture is heated under an inert atmosphere (e.g., argon) at a specified temperature until the starting material is consumed (monitored by TLC). The reaction is then cooled, filtered, and the solvent removed in vacuo. The residue is purified by column chromatography.

Section 2: Pictet-Spengler Cyclization for the Ethanophenanthridine Bridge

The final ring closure to form the characteristic 5,10b-ethanophenanthridine core of the crinane skeleton is typically achieved via a Pictet-Spengler reaction.

Question: My Pictet-Spengler reaction to form the crinane core is resulting in a low yield. What are the common pitfalls and how can I address them?

Answer: The Pictet-Spengler cyclization is a robust reaction, but its efficiency can be hampered by several factors. Here are some troubleshooting tips:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While traditional methods use strong acids like HCl, milder conditions can sometimes be more effective and prevent side reactions. For less reactive substrates, stronger acids or Lewis acids might be necessary.

  • Reaction Conditions: Temperature and reaction time are important parameters to optimize. Some reactions proceed well at room temperature, while others require heating. Prolonged reaction times or excessive heat can lead to decomposition.

  • Formaldehyde (B43269) Source: The reactivity of the formaldehyde source can influence the outcome. Paraformaldehyde or formalin are commonly used.

  • Alternative Reagents: Keck and Webb demonstrated that using Eschenmoser's salt for the Pictet-Spengler cyclization can significantly improve the yield compared to the traditional formaldehyde/HCl conditions (95% vs. 53% in their synthesis of (±)-crinane).[1]

Experimental Protocol: Keck's Modified Pictet-Spengler Cyclization

To a solution of the C3a-arylated hexahydroindole (1.0 eq) in an appropriate solvent, Eschenmoser's salt (1.1 eq) is added. The reaction is stirred at room temperature or with gentle heating until completion. The workup typically involves basification and extraction, followed by chromatographic purification.[1]

Quantitative Data Summary

The following tables summarize the reported yields for key steps in various total syntheses of crinine (B1220781) and related alkaloids, allowing for a comparative analysis of different strategies.

Synthetic Route Key Transformation Reagents and Conditions Reported Yield Reference
Muxfeldt (±)-Crinine Eschenmoser-Claisen RearrangementDimethylacetamide dimethyl acetal, refluxing benzene/toluene45% (combined diastereomers)[1][2]
Pictet-Spengler ReactionNot specifiedNot specified[1][2]
Whitlock (±)-Crinine Hexahydroindole FormationAziridine, NaI, elevated temperature-[1][2]
Pictet-Spengler ReactionFormalin, methanol-[2]
Overman (-)-Crinine Aza-Cope/Mannich CyclizationSilver nitrate-[1][2]
Keck (±)-Crinane Pictet-Spengler ReactionEschenmoser's salt95%[1]
Pictet-Spengler ReactionFormaldehyde/HCl53%[1]

Visualizing Synthetic Strategies

To aid in understanding the different approaches to the crinane core, the following diagrams illustrate the key bond formations and strategic disconnections.

Muxfeldt_Strategy Crinine Crinine Perhydroindole C3a-Arylated Perhydroindole Crinine->Perhydroindole Pictet-Spengler Amide Acyclic Amide Perhydroindole->Amide Reduction Allylic_Alcohol Allylic Alcohol Amide->Allylic_Alcohol Eschenmoser-Claisen Rearrangement

Caption: Muxfeldt's retrosynthetic analysis of Crinine.

Overman_Strategy Crinine (-)-Crinine Ketone Tricyclic Ketone Crinine->Ketone Final Steps Acyclic_Precursor Acyclic Amino Alcohol Precursor Ketone->Acyclic_Precursor Aza-Cope/Mannich Cyclization

Caption: Overman's key strategic bond formation for (-)-Crinine.

Heck_Strategy Crinane_Core Crinane Core Perhydroindole C3a-Arylated Perhydroindole Crinane_Core->Perhydroindole Pictet-Spengler Acyclic_Precursor Acyclic Aryl Halide and Alkene Perhydroindole->Acyclic_Precursor Intramolecular Heck Reaction

Caption: General strategy employing an intramolecular Heck reaction.

By carefully considering the troubleshooting advice, comparing the yields of different synthetic routes, and understanding the strategic approaches outlined, researchers can better navigate the complexities of this compound total synthesis and develop robust, high-yielding experimental protocols.

References

Technical Support Center: Managing Crinamidine Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Crinamidine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

A1: this compound is a crinine-type Amaryllidaceae alkaloid, a class of natural compounds known for a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] Like many hydrophobic compounds, this compound has low aqueous solubility. This can lead to its precipitation in cell culture media, making it difficult to achieve accurate and reproducible concentrations for in vitro assays. This can negatively impact the reliability of experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for many nonpolar compounds due to its strong solubilizing power and compatibility with most cell-based assays at low final concentrations.[4] Other potential organic solvents include ethanol (B145695) and dimethylformamide (DMF). It is crucial to determine the optimal solvent and concentration for your specific experimental setup.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, even lower (e.g., <0.1%). It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the solvent.

Q4: My this compound precipitates immediately when I add the stock solution to my cell culture medium. What is happening and how can I fix it?

A4: This phenomenon, often called "crashing out," is common with poorly soluble compounds. It occurs when the compound, dissolved in a concentrated organic solvent, is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is much lower. Several strategies can mitigate this issue:

  • Reduce the final concentration: Your target concentration may be above this compound's solubility limit in the media.

  • Use a stepwise dilution: Instead of adding the stock solution directly to the final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first.

  • Add the stock solution slowly: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C, as solubility often increases with temperature.

Q5: The media containing this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?

A5: Delayed precipitation can occur due to several factors:

  • Temperature changes: Fluctuations in temperature can decrease the solubility of the compound.

  • Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.

  • Changes in pH: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound like an alkaloid.

  • Evaporation: Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound for Stock Solution
  • Question: I am having trouble completely dissolving this compound powder in DMSO to make a stock solution. What can I do?

  • Answer:

    • Gentle Warming: Try warming the solution in a 37°C water bath for a short period.

    • Vortexing/Sonication: Increase the duration of vortexing. If a vortex mixer is insufficient, brief sonication in a water bath can help break up small particles and enhance dissolution.

    • Co-solvent System: For particularly difficult compounds, a co-solvent system may be beneficial. A mixture of solvents, such as DMSO and ethanol, can sometimes provide better solubility than a single solvent. However, the toxicity of the solvent mixture on your cells must be evaluated.

Issue 2: this compound Precipitation During Long-Term Experiments
  • Question: How can I prevent this compound from precipitating during a multi-day cell culture experiment?

  • Answer:

    • Monitor Media pH: Regularly check the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.

    • Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize media evaporation.

    • Consider Serum Concentration: If your experimental design allows, fetal bovine serum (FBS) can help solubilize hydrophobic compounds through protein binding.

    • Use of Solubilizing Agents: For very challenging situations, consider the use of solubilizing agents like cyclodextrins. These can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. However, their effects on your specific assay should be validated.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the mass of this compound needed. The molecular weight of this compound (C17H19NO5) is 317.34 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex the tube vigorously for 2-3 minutes to dissolve the powder.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • If necessary, sonicate the tube in a water bath for short intervals (e.g., 1-2 minutes) until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the kinetic solubility of this compound in a specific cell culture medium to avoid precipitation during experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) to detect light scattering from precipitates.

Procedure:

  • Prepare a series of 2-fold serial dilutions of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

  • Add 2 µL of each this compound dilution in DMSO to the corresponding wells of the 96-well plate. This will create a final DMSO concentration of 1%.

  • Also, prepare a vehicle control well with 198 µL of media and 2 µL of DMSO.

  • Mix the plate gently on a plate shaker for a few minutes.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).

  • After incubation, visually inspect each well for any signs of precipitation.

  • Measure the absorbance (light scattering) of each well at 600-650 nm using a plate reader.

  • The highest concentration that does not show visible precipitation and has an absorbance similar to the vehicle control is considered the maximum soluble concentration under these conditions.

Data Presentation

Table 1: Common Solvents for Hydrophobic Compounds

SolventPropertiesTypical Final Concentration in Media
DMSO High solubilizing power, miscible with water.< 0.5%
Ethanol Less toxic than DMSO for some cell lines, but also generally less effective at solubilizing highly nonpolar compounds.< 1%
DMF Strong solvent, but generally more toxic than DMSO.< 0.1%

Table 2: Example of a Serial Dilution for Solubility Determination

WellThis compound Stock Conc. (in DMSO)Final this compound Conc. in MediaVisual ObservationAbsorbance (600 nm)
110 mM100 µMPrecipitate0.52
25 mM50 µMPrecipitate0.35
32.5 mM25 µMSlight Haze0.15
41.25 mM12.5 µMClear0.08
50.625 mM6.25 µMClear0.07
6Vehicle Control0 µMClear0.07

Note: The data in this table is illustrative. Actual results will vary depending on the specific compound and media used.

Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting prep_start Weigh this compound Powder prep_dissolve Dissolve in 100% DMSO (e.g., 10 mM) prep_start->prep_dissolve prep_vortex Vortex/Sonicate until clear prep_dissolve->prep_vortex prep_store Aliquot and Store at -20°C prep_vortex->prep_store work_add Add this compound Stock Slowly while gently vortexing prep_store->work_add work_prewarm Pre-warm Cell Culture Media to 37°C work_intermediate Perform Intermediate Dilution (if necessary) work_prewarm->work_intermediate work_prewarm->work_add work_intermediate->work_add work_final Final Working Solution (e.g., <0.5% DMSO) work_add->work_final precipitate Precipitation Occurs work_final->precipitate solution1 Lower Final Concentration precipitate->solution1 solution2 Use Stepwise Dilution precipitate->solution2 solution3 Try a Co-Solvent precipitate->solution3 signaling_pathway Hypothetical Anti-Inflammatory Signaling Pathway for this compound cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events stimulus e.g., LPS, Cytokines receptor Receptor (e.g., TLR4) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_i p50/p65-IKBα ikk->nfkb_i Phosphorylates IKBα nfkb_a p50/p65 nfkb_i->nfkb_a IKBα Degradation translocation Nuclear Translocation nfkb_a->translocation transcription Gene Transcription translocation->transcription response Inflammatory Response (e.g., TNF-α, IL-6) transcription->response This compound This compound This compound->ikk Potential Inhibition

References

Addressing Crinamidine precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing issues with crinamidine precipitation in aqueous buffers. The following information is based on general principles of organic chemistry and pharmacology, as specific experimental solubility data for this compound is limited in publicly available literature. This compound is an alkaloid and is expected to behave as a weak base; its solubility is therefore highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer solution?

A1: this compound, as a weakly basic compound, likely has low intrinsic solubility in neutral and alkaline aqueous solutions. Precipitation commonly occurs when the pH of the solution is at or above the pKa of the compound, causing the more soluble, protonated form to convert to the less soluble, free base form. Other factors that can contribute to precipitation include high concentration, low temperature, and the ionic strength of the buffer.

Q2: I dissolved this compound in an organic solvent first, but it precipitated when I added my aqueous buffer. What happened?

A2: This is a common issue known as "crashing out." While this compound may be soluble in an organic solvent, adding this stock solution to an aqueous buffer changes the overall solvent composition. If the final concentration of the organic solvent is not high enough to maintain solubility, and the pH of the buffer is not acidic enough to protonate the this compound, the compound will precipitate.

Q3: Can the type of buffer I use affect this compound solubility?

A3: Yes, the buffer system can influence solubility. Some buffer species can interact with the compound, potentially affecting its solubility. Additionally, the ionic strength of the buffer can impact the activity of the compound in solution, which can indirectly affect solubility. It is advisable to test a few different buffer systems if you are encountering persistent precipitation issues.

Q4: Is there a difference in solubility between this compound free base and a potential salt form (e.g., this compound HCl)?

A4: While specific data for this compound is unavailable, for weakly basic compounds, the salt form (e.g., hydrochloride salt) is generally more soluble in aqueous solutions than the free base, especially at neutral pH.[1][2] The salt form exists in a pre-protonated state, which enhances its interaction with water molecules. However, the stability of the salt in solution is still pH-dependent.

Q5: How should I store my this compound solutions to prevent precipitation?

A5: To prevent precipitation during storage, it is generally recommended to store solutions of weakly basic compounds at a pH where they are fully dissolved (typically acidic pH). Solutions should be stored at a stable temperature, as temperature fluctuations can affect solubility. For long-term storage, it is often best to store the compound as a solid or as a concentrated stock in a suitable organic solvent and prepare fresh aqueous solutions as needed.[3]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step guide to troubleshoot the issue.

Step 1: Assess Your Current Protocol

Review your current experimental conditions. Note the following:

  • This compound form: Are you using the free base or a salt?

  • Solvent: What solvent was used to prepare the stock solution?

  • Buffer pH: What is the pH of your final aqueous solution?

  • Final Concentration: What is the final concentration of this compound in your experiment?

  • Temperature: At what temperature are you conducting your experiments and storing your solutions?

Step 2: Adjust the pH of Your Aqueous Buffer

Since this compound is a weak base, its solubility is expected to increase in acidic conditions.

  • Action: Lower the pH of your buffer. Start by decreasing the pH by 1-2 units and observe if the precipitate dissolves.

  • Rationale: In a more acidic environment, the tertiary amine group in the this compound structure will be protonated, leading to a positively charged molecule that is more readily solvated by water.

Step 3: Utilize a Co-solvent

If pH adjustment alone is not sufficient or if your experimental system is sensitive to low pH, consider using a co-solvent.

  • Action: Prepare your this compound stock solution in a water-miscible organic solvent such as DMSO, ethanol, or methanol. When preparing your final aqueous solution, add the stock solution dropwise to the buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Rationale: Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[4]

Step 4: Consider the Use of a Salt Form

If you are using the free base of this compound and continue to have solubility issues, investigate the availability of a salt form (e.g., this compound hydrochloride).

  • Action: If available, attempt to dissolve the salt form of this compound directly in your aqueous buffer or prepare a stock solution as described in Step 3.

  • Rationale: Salt forms of weak bases typically exhibit higher aqueous solubility than the free base.[1][2]

Step 5: Experimental Verification of Solubility

If the above steps do not resolve the issue, a more systematic approach to determine the solubility of this compound under your experimental conditions may be necessary. See the Experimental Protocols section for a method to assess the impact of pH on solubility.

Data Presentation

ParameterChangeExpected Effect on SolubilityRationale
pH Decrease (more acidic)IncreaseProtonation of the basic functional group leads to a more soluble charged species.
pH Increase (more basic)DecreaseThe compound is deprotonated to its less soluble free base form.
Temperature IncreaseGenerally IncreasesFor most solids, solubility increases with temperature. However, this should be tested as some compounds exhibit retrograde solubility.
Temperature DecreaseGenerally DecreasesLower kinetic energy reduces the dissolution of the solid.
Co-solvent % IncreaseGenerally IncreasesReduces the polarity of the solvent system, favoring dissolution of less polar compounds.
Ionic Strength VariableCan Increase or DecreaseHigh salt concentrations can lead to "salting out" (decreased solubility) or "salting in" (increased solubility) depending on the specific salt and compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent to facilitate its dilution into aqueous buffers.

Materials:

  • This compound (free base or salt)

  • Dimethyl sulfoxide (B87167) (DMSO), research grade

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder into a microcentrifuge tube or vial.

  • Add a small volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, gently warm the solution (e.g., to 37°C) and continue vortexing. Avoid excessive heat which could degrade the compound.

  • Once the this compound is fully dissolved, add DMSO to reach the final desired stock concentration.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.

Protocol 2: Determination of the Effect of pH on this compound Solubility

Objective: To empirically determine the solubility of this compound in a series of buffers with varying pH values.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Agitator/shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument for quantification

Procedure:

  • Prepare a set of vials, each containing the same volume of a different pH buffer.

  • Add an excess amount of solid this compound to each vial. Ensure there is undissolved solid at the bottom of each vial.

  • Seal the vials and place them on an agitator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant from each vial, ensuring no solid particles are transferred.

  • Quantify the concentration of dissolved this compound in each supernatant sample using a validated analytical method like HPLC-UV.

  • Plot the measured solubility (concentration) as a function of pH to determine the pH-solubility profile.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Start: this compound Precipitation Observed check_protocol Step 1: Review Protocol (pH, Concentration, Solvent) start->check_protocol adjust_ph Step 2: Lower Buffer pH check_protocol->adjust_ph dissolved1 Precipitate Dissolves? adjust_ph->dissolved1 use_cosolvent Step 3: Use a Co-solvent (e.g., DMSO) dissolved1->use_cosolvent No end_success Success: this compound is Solubilized dissolved1->end_success Yes dissolved2 Precipitate Dissolves? use_cosolvent->dissolved2 use_salt Step 4: Use a Salt Form (if available) dissolved2->use_salt No dissolved2->end_success Yes dissolved3 Precipitate Dissolves? use_salt->dissolved3 solubility_study Step 5: Conduct Solubility Study dissolved3->solubility_study No dissolved3->end_success Yes end_fail Further Optimization Needed solubility_study->end_fail

Caption: Troubleshooting workflow for addressing this compound precipitation.

pH-Dependent Solubility of a Weak Base

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) cluster_2 protonated This compound-H+ (Protonated, Soluble) free_base This compound (Free Base, Poorly Soluble) protonated->free_base + OH- increase_sol Increased Solubility free_base->protonated + H+ decrease_sol Decreased Solubility

References

Navigating the Synthesis of Crinamidine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like Crinamidine presents a series of challenges, particularly when scaling up from the laboratory bench to larger-scale production. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of this compound and related crinane alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the crinane alkaloid core?

A1: The most prevalent strategies for constructing the tetracyclic framework of crinane alkaloids, such as this compound, involve several key chemical transformations. These include:

  • Diels-Alder Reaction: A common approach utilizes an inverse-electron-demand Diels-Alder reaction of a 3-aryl-5-bromo-2-pyrone with a dienophile like a vinyl ether. This is often followed by a series of transformations to construct the full ring system.[1][2][3][4]

  • Pictet-Spengler Reaction: This reaction is frequently used as a key step to form the B-ring of the crinane core. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[5][6][7]

  • Intramolecular Heck Reaction: This palladium-catalyzed reaction is another powerful tool for ring closure, particularly for forming the heterocyclic rings within the crinane structure.[8]

  • Reductive Amination: This reaction is crucial for introducing nitrogen-containing moieties and for the formation of key amine intermediates in the synthetic pathway.[6][9][10]

  • Stille Coupling: This cross-coupling reaction is often employed to create key carbon-carbon bonds, for instance, in the synthesis of the 3-aryl-2-pyrone precursor for the Diels-Alder reaction.[1][2][11]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the lab scale. For a complex molecule like this compound, these can include:

  • Process Optimization and Reproducibility: Reactions that work well on a small scale may not be directly translatable to larger quantities. Maintaining consistent yields and purity requires careful optimization of reaction parameters.

  • Heat and Mass Transfer: Exothermic reactions can become difficult to control in large reactors, leading to side reactions and safety hazards. Inefficient mixing can result in localized "hot spots" and incomplete reactions.

  • Impurity Profile: Minor impurities at a small scale can become significant at a larger scale, complicating purification and potentially affecting the final product's quality.

  • Reagent and Solvent Quantities: The cost and handling of large quantities of reagents and solvents become significant factors in the economic viability of a scaled-up synthesis.

  • Purification: Chromatographic purification, which is common in lab-scale synthesis, can be challenging and expensive to implement on a large scale. Crystallization and extraction become more critical purification techniques.[12][13][14]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in key reactions during the synthesis of this compound.

Diels-Alder Reaction of 3-Aryl-5-bromo-2-pyrone

The Diels-Alder reaction is a critical step in many synthetic routes to the crinane core.

Issue: Low Yield of Cycloaddition Product

Potential Cause Troubleshooting Step Rationale
Decomposition of 2-pyrone Ensure the 3-aryl-5-bromo-2-pyrone is pure and freshly prepared if possible. High temperatures can lead to decomposition.The 2-pyrone ring can be sensitive to heat, leading to side reactions and reduced yield.
Inefficient Reaction Conditions Optimize the reaction temperature and time. While heating is often required, prolonged exposure to high temperatures can be detrimental. Consider microwave-assisted synthesis for shorter reaction times.[5]Finding the optimal balance between reaction rate and reactant stability is crucial.
Poor Dienophile Reactivity If using a less reactive dienophile, consider using a Lewis acid catalyst to enhance its reactivity.Lewis acids can lower the LUMO of the dienophile, accelerating the cycloaddition.
Steric Hindrance The steric bulk of the C3-aryl group on the 2-pyrone can affect the diastereoselectivity (endo/exo ratio) of the reaction. While this may not directly lower the total yield, it can complicate purification.Careful selection of the dienophile and reaction conditions can sometimes influence the stereochemical outcome.

Experimental Protocol: Synthesis of 3-(3,4-methylenedioxyphenyl)-5-bromo-2-pyrone and subsequent Diels-Alder Reaction [1]

  • Stille Coupling to form the 2-pyrone: To a solution of 3,5-dibromo-2-pyrone in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄) and the corresponding arylstannane (e.g., (3,4-methylenedioxyphenyl)tributylstannane). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC). After cooling, purify the product by column chromatography.

  • Diels-Alder Reaction: Dissolve the synthesized 3-aryl-5-bromo-2-pyrone and an excess of the dienophile (e.g., tert-butyldimethylsilyl vinyl ether) in a high-boiling point solvent (e.g., toluene (B28343) or xylene). Heat the mixture in a sealed tube or under reflux until the reaction is complete (monitor by TLC). The reaction typically yields a mixture of endo and exo isomers.

  • Purification: After removing the solvent under reduced pressure, the crude product is typically purified by column chromatography on silica (B1680970) gel to separate the desired cycloadducts from unreacted starting materials and byproducts.

Pictet-Spengler Cyclization

This reaction is key to forming the B-ring of the crinane alkaloid.

Issue: Incomplete Cyclization or Side Product Formation

Potential Cause Troubleshooting Step Rationale
Insufficiently Acidic Conditions Ensure the reaction medium is sufficiently acidic. Common catalysts include strong acids like hydrochloric acid or trifluoroacetic acid.[5][7]The reaction proceeds via an iminium ion intermediate, the formation of which is acid-catalyzed.[7]
Decomposition of Starting Material Use milder acidic conditions or lower the reaction temperature if the starting β-arylethylamine is sensitive to strong acids.Harsh acidic conditions can lead to degradation of sensitive functional groups.
Low Reactivity of Carbonyl Component If using a ketone, the reaction may be slower than with an aldehyde. Consider using a more reactive aldehyde or increasing the reaction temperature and time.Aldehydes are generally more electrophilic than ketones and react faster in the initial condensation step.[7]
Formation of Regioisomers If the aromatic ring has multiple potential sites for cyclization, a mixture of products may be obtained.The electronics and sterics of the aromatic ring direct the regioselectivity of the cyclization. Careful substrate design is key.

Experimental Protocol: Pictet-Spengler Reaction for Crinane Synthesis [6]

  • Reaction Setup: Dissolve the C3a-arylated perhydroindole intermediate in a suitable solvent (e.g., methanol).

  • Reagent Addition: Add an aqueous solution of formaldehyde (B43269) (formalin) to the reaction mixture.

  • Acid Catalysis: Add a strong acid, such as 6 M aqueous HCl, to catalyze the reaction.

  • Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an organic solvent. The crude product can then be purified by column chromatography or crystallization.

Purification of this compound and Intermediates

Purification is a critical and often challenging aspect of alkaloid synthesis.

Issue: Difficulty in Separating Diastereomers or Closely Related Impurities

Potential Cause Troubleshooting Step Rationale
Similar Polarity of Compounds Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system can improve separation. Consider using high-performance liquid chromatography (HPLC) for difficult separations.[12][14]Fine-tuning the eluent strength is crucial for resolving compounds with similar retention factors.
Poor Crystallization Screen a variety of solvents and solvent mixtures for crystallization. Techniques such as slow evaporation, vapor diffusion, or cooling crystallization can be employed. Seeding with a small crystal of the pure compound can sometimes induce crystallization.The choice of crystallization solvent is critical and often requires empirical screening to find the optimal conditions.
Presence of Gummy or Oily Impurities If the crude product is an oil, try triturating it with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation of the desired product or to wash away the oily impurities.This technique can be effective for removing non-polar, low-melting impurities.
Ionizable Nature of Alkaloids Utilize the basicity of the alkaloid. Acid-base extraction can be a powerful purification tool. The alkaloid can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.[12]This classic technique exploits the change in solubility of the alkaloid between its free base and salt forms.

General Purification Protocol for Alkaloids [12][15]

  • Extraction: The crude reaction mixture is typically subjected to a liquid-liquid extraction to separate the product from inorganic salts and highly polar impurities.

  • Column Chromatography: For lab-scale purification, column chromatography on silica gel or alumina (B75360) is common. The choice of eluent is critical and is usually determined by TLC analysis. For alkaloids, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing of the spots on the silica gel.[14]

  • Crystallization: The purified product from chromatography can often be further purified by crystallization from a suitable solvent or solvent mixture.[13]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for key steps in the synthesis of crinane alkaloids. It is important to note that yields can vary significantly depending on the specific substrate, scale, and reaction conditions.

Table 1: Diels-Alder Reaction of 3-Aryl-2-pyrones

DieneDienophileConditionsYield (%)Reference
3-(3,4-methylenedioxyphenyl)-5-bromo-2-pyroneTBS vinyl etherToluene, heat71 (endo/exo mixture)[1]
3,5-dibromo-2-pyronePhenyl vinyl thioetherHeat82 (endo/exo mixture)[2]

Table 2: Pictet-Spengler Cyclization for Crinane Synthesis

SubstrateReagentsConditionsYield (%)Reference
C3a-arylated perhydroindoleFormaldehyde, HCl50 °C23 (over two steps)[5]
C3a-arylated perhydroindoleFormaldehyde, HCl-68[6]

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the synthesis and troubleshooting processes, the following diagrams are provided in Graphviz DOT language.

Crinamidine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps 3,5-dibromo-2-pyrone 3,5-dibromo-2-pyrone Stille_Coupling Stille Coupling 3,5-dibromo-2-pyrone->Stille_Coupling Arylstannane Arylstannane Arylstannane->Stille_Coupling Diels_Alder Diels-Alder Reaction Stille_Coupling->Diels_Alder 3-Aryl-2-pyrone Intermediate_Modification Intermediate Modification (e.g., reduction, protection) Diels_Alder->Intermediate_Modification Pictet_Spengler Pictet-Spengler Cyclization Intermediate_Modification->Pictet_Spengler Final_Product This compound Pictet_Spengler->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Start->Optimize_Conditions Check_Reagents Verify Reagent Activity/Stoichiometry Start->Check_Reagents Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Check_Purity->Analyze_Byproducts Optimize_Conditions->Analyze_Byproducts Check_Reagents->Analyze_Byproducts Modify_Workup Modify Workup/ Purification Analyze_Byproducts->Modify_Workup Resolved Yield Improved Modify_Workup->Resolved

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Crinamidine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the extraction of Crinamidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent extraction important?

This compound is a crinine-type alkaloid found in various species of the Crinum genus (Amaryllidaceae family).[1][2] These alkaloids are of significant interest for their potential pharmacological activities.[3][4] Batch-to-batch consistency in extraction is crucial for obtaining reliable results in preclinical and clinical studies, ensuring product quality and safety, and meeting regulatory requirements. Variability in the chemical composition of extracts can lead to inconsistent biological activity.

Q2: What are the primary sources of batch-to-batch variability in this compound extraction?

The main sources of variability in natural product extraction can be categorized into three areas:

  • Raw Material Variability: Differences in the plant material itself, including the species and even geographical source of the Crinum plant, cultivation and harvest times, and post-harvest handling and drying methods can significantly impact the alkaloid profile and content.[5]

  • Extraction and Processing Parameters: The choice of extraction method, solvent, temperature, and duration of extraction can all lead to variations in the final extract.[6]

  • Manufacturing and Analytical Processes: Inconsistencies in the execution of the extraction protocol, equipment performance, and the methods used to analyze the extract can introduce variability.

Q3: Which extraction methods are commonly used for alkaloids from Crinum species?

Commonly used methods for extracting alkaloids from Crinum species include:

  • Maceration: Soaking the plant material in a solvent at room temperature.[7]

  • Hot Solvent Extraction (Reflux): Boiling the solvent with the plant material to increase extraction efficiency, though this can risk degradation of thermally sensitive compounds.[8]

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration into the plant matrix.[8]

  • Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material, which can significantly reduce extraction time.[8]

  • Acid-Base Extraction: A liquid-liquid extraction technique used to separate basic alkaloids from neutral and acidic compounds.[7][8][9]

Q4: How does the choice of solvent affect this compound extraction?

The polarity of the solvent is a critical factor. Alkaloids like this compound are typically extracted using polar solvents such as methanol (B129727) or ethanol (B145695).[3][7][9][10] The choice of solvent will influence the yield and the profile of co-extracted compounds. A systematic approach, testing a range of solvents with varying polarities, can help identify the optimal solvent for maximizing this compound yield while minimizing impurities.

Q5: What is the role of pH in this compound extraction and stability?

pH plays a crucial role, particularly in acid-base extraction. Alkaloids are basic compounds that are soluble in acidic aqueous solutions as salts and in organic solvents in their free base form. This property is exploited to purify alkaloids from other plant constituents.[7][8][9] The stability of this compound may also be pH-dependent, and it is important to avoid extreme pH conditions during processing to prevent degradation.

Q6: How can I quantify the amount of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of alkaloids in Crinum extracts.[11] A validated HPLC method, using a certified this compound standard, is essential for accurately determining the concentration and purity of this compound in different batches. Spectrophotometric methods can also be developed for quantification.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low_Yield_Troubleshooting Start Low this compound Yield Check_Material Review Raw Material - Correct species? - Proper drying? - Appropriate particle size? Start->Check_Material Optimize_Extraction Optimize Extraction Method - Maceration vs. UAE/MAE - Time and Temperature Start->Optimize_Extraction Solvent_Selection Evaluate Solvent System - Polarity (Methanol, Ethanol) - Solvent-to-solid ratio Start->Solvent_Selection Check_pH Verify pH in Acid-Base Extraction - Acidification (pH ~2) - Basification (pH 9-10) Start->Check_pH Degradation Investigate Potential Degradation - Excessive heat? - Extreme pH exposure? Start->Degradation Solution Improved Yield Check_Material->Solution Standardize Material Optimize_Extraction->Solution Implement Advanced Method Solvent_Selection->Solution Select Optimal Solvent Check_pH->Solution Adjust pH Control Degradation->Solution Modify Protocol to Preserve Compound

Possible Causes and Solutions:

  • Inadequate Raw Material Preparation:

    • Problem: The plant material may not be the correct species, harvested at the wrong time, or improperly dried and stored, leading to low initial concentrations of this compound. The particle size of the ground plant material may also be too large, limiting solvent penetration.

    • Solution: Ensure proper botanical identification of the Crinum species. Standardize harvesting and post-harvesting procedures, such as using hot air drying, which has been shown to be effective for preserving alkaloids in Crinum asiaticum.[13] Grind the dried plant material to a fine, uniform powder to maximize the surface area for extraction.

  • Suboptimal Extraction Solvent:

    • Problem: The solvent used may not have the ideal polarity to efficiently solubilize this compound.

    • Solution: While methanol and ethanol are commonly used, conduct small-scale comparative extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) and solvent mixtures to determine the most effective system for your specific plant material.

  • Inefficient Extraction Method:

    • Problem: Simple maceration can be time-consuming and may result in lower yields compared to more advanced techniques.

    • Solution: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time.[8] However, be mindful of potential thermal degradation with MAE and hot solvent extraction.

  • Compound Degradation:

    • Problem: this compound may be degrading during extraction due to excessive heat, prolonged exposure to harsh pH conditions, or light.

    • Solution: If using heat, ensure the temperature is controlled and minimized. For acid-base extractions, avoid prolonged exposure to strong acids and bases.[8] Conduct extractions in a timely manner and protect extracts from direct light.

Issue 2: Inconsistent Purity of this compound

Inconsistent_Purity_Troubleshooting Start Inconsistent Purity Raw_Material Raw Material Variability - Different source? - Inconsistent post-harvest processing? Start->Raw_Material Extraction_Selectivity Poor Extraction Selectivity - Solvent too non-polar/polar? - Co-extraction of impurities Start->Extraction_Selectivity Purification_Issues Ineffective Purification - Column overloading? - Inappropriate stationary/mobile phase? Start->Purification_Issues Analytical_Method Analytical Method Variability - Inconsistent sample prep? - Non-validated HPLC method? Start->Analytical_Method Solution Consistent Purity Raw_Material->Solution Standardize Raw Material Sourcing Extraction_Selectivity->Solution Optimize Solvent System Purification_Issues->Solution Refine Chromatography Protocol Analytical_Method->Solution Validate Analytical Method

Possible Causes and Solutions:

  • Variable Raw Material Composition:

    • Problem: Different batches of plant material may contain varying levels of other alkaloids and secondary metabolites, leading to inconsistent purity of the final extract.

    • Solution: Source plant material from a consistent, reputable supplier. Implement quality control checks on the raw material, such as chromatographic fingerprinting, to assess its chemical profile before extraction.

  • Ineffective Purification Protocol:

    • Problem: The purification method, such as column chromatography, may not be adequately separating this compound from other closely related alkaloids or impurities.

    • Solution: Optimize the column chromatography parameters, including the choice of stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20) and the mobile phase gradient.[14] Ensure the column is not overloaded with crude extract. Collect smaller fractions and analyze them by TLC or HPLC to identify the purest this compound-containing fractions.

  • Incomplete Acid-Base Extraction:

    • Problem: The pH may not be optimal during the acid-base extraction steps, leading to incomplete separation of this compound from non-alkaloidal impurities.

    • Solution: Carefully monitor and control the pH during the acidification (to ~pH 2) and basification (to pH 9-10) steps.[7][8] Ensure thorough mixing and adequate phase separation.

Data Presentation

Table 1: Illustrative Comparison of Alkaloid Extraction Methods from Crinum Species

Extraction MethodSolventTypical Total Alkaloid Yield Range (% w/w of dry plant material)Relative AdvantagesRelative Disadvantages
MacerationMethanol/Ethanol0.5 - 2.0%Simple, requires minimal equipmentTime-consuming, potentially lower yield
Hot Solvent Extraction (Reflux)Methanol/Ethanol1.0 - 3.0%Faster than maceration, higher yieldRisk of thermal degradation of compounds[8]
Ultrasound-Assisted Extraction (UAE)Methanol/Ethanol1.5 - 4.0%Faster, improved yield, can be done at lower temperaturesRequires specialized equipment
Microwave-Assisted Extraction (MAE)Methanol/Ethanol1.5 - 4.5%Very fast, high yieldPotential for localized overheating and degradation[13]

Disclaimer: The data presented is a generalized representation for total alkaloid extraction from Crinum species and is for illustrative purposes. Actual yields of this compound will vary based on the plant source, specific experimental conditions, and analytical method.

Table 2: Influence of Solvent on Total Alkaloid Yield from Crinum zeylanicum

SolventTotal Alkaloid Content (%)
n-Hexane4.62
Ethyl Acetate (B1210297)10.16
Methanol22.14
Water15.33

Data adapted from a study on Crinum zeylanicum and is illustrative of the impact of solvent polarity on alkaloid extraction.[15]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of this compound

This protocol provides a general guideline for the enrichment of alkaloids, including this compound, from a crude plant extract.

  • Preparation of Plant Material:

    • Dry the leaves of the Crinum species in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[13]

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Initial Solvent Extraction:

    • Extract the powdered plant material (e.g., 100 g) with methanol (e.g., 1 L) using a chosen method (maceration, reflux, or UAE).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% sulfuric acid solution until the pH reaches approximately 2.[7][8]

    • Filter the acidic solution to remove any precipitated material.

    • Wash the acidic aqueous layer with a non-polar organic solvent like n-hexane or ethyl acetate to remove non-alkaloidal compounds. Discard the organic layer.[7]

    • Adjust the pH of the aqueous layer to 9-10 using a base such as 25% ammonium (B1175870) hydroxide.[7][8]

    • Extract the now basic aqueous layer multiple times with an organic solvent such as ethyl acetate or chloroform.[7][8]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the alkaloid-enriched fraction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis (Illustrative)

This protocol is an illustrative example for the quantification of this compound. Method validation is required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at a specific pH) is often used for alkaloid separation. A starting point could be a gradient from 5% to 95% acetonitrile over 40 minutes.[16][17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The optimal wavelength for this compound detection should be determined by running a UV scan of a pure standard. Detection at multiple wavelengths (e.g., 210, 254, 280 nm) can be beneficial.[16]

  • Sample Preparation:

    • Accurately weigh the dried extract and dissolve it in a known volume of the mobile phase or a suitable solvent like methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Inject the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Mandatory Visualization

Crinamidine_Extraction_Workflow Plant_Material Dried & Powdered Crinum Leaves Solvent_Extraction Solvent Extraction (e.g., Methanol, UAE) Plant_Material->Solvent_Extraction Crude_Extract Crude Methanolic Extract Solvent_Extraction->Crude_Extract Acidification Acidification (pH ~2) with 2% H2SO4 Crude_Extract->Acidification Acidic_Solution Acidic Aqueous Solution (Alkaloid Salts) Acidification->Acidic_Solution Organic_Wash Wash with n-Hexane/ Ethyl Acetate Acidic_Solution->Organic_Wash Impurity_Removal Removal of Non-Alkaloidal Impurities Organic_Wash->Impurity_Removal Basification Basification (pH 9-10) with NH4OH Organic_Wash->Basification Basic_Solution Basic Aqueous Solution (Free Alkaloids) Basification->Basic_Solution Final_Extraction Extract with Ethyl Acetate/ Chloroform Basic_Solution->Final_Extraction Alkaloid_Fraction Alkaloid-Enriched Fraction Final_Extraction->Alkaloid_Fraction Purification Column Chromatography (Silica Gel) Alkaloid_Fraction->Purification Analysis HPLC Analysis Alkaloid_Fraction->Analysis Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->Analysis

References

Dealing with matrix effects in Crinamidine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Crinamidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4][5][6] Key interfering components in biological matrices often include phospholipids (B1166683), salts, and proteins.[1][7]

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression for this compound is most commonly caused by co-eluting phospholipids from biological matrices, especially when using electrospray ionization (ESI).[7] These molecules can compete with this compound for ionization in the mass spectrometer's ion source.[7] Other potential causes include high concentrations of salts in the final extract and interference from other endogenous matrix components.[2][3]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points in the chromatogram ion suppression or enhancement occurs.[4][8] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the this compound signal at its expected retention time indicates the presence of matrix effects.[4]

  • Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[2][4] The response of this compound spiked into an extracted blank matrix is compared to the response of this compound in a neat solvent standard at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.[4]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most widely recognized and effective technique to compensate for matrix effects.[3][9][10] A SIL-IS, such as this compound-d3 or ¹³C-labeled this compound, is chemically identical to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[11][12] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be effectively normalized.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Significant ion suppression from matrix components.1. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids and other matrix components.[7][13] 2. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry (e.g., phenyl-hexyl) to improve the separation of this compound from matrix interferences.[3][10] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[14]
High Variability in Results (Poor Precision) Inconsistent matrix effects between different samples or sample lots.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same matrix effects, thus compensating for variability between samples.[10][11] 2. Ensure Reproducible Sample Preparation: Automate or standardize the sample preparation workflow to minimize variability.
Poor Accuracy Consistent ion suppression or enhancement affecting calibration standards and samples differently.1. Employ Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples. This ensures that the calibration curve accurately reflects the matrix effects present in the samples.[3][15] 2. Use a SIL-IS: This is the preferred approach as it corrects for both proportional and differential matrix effects.[11]
Peak Tailing or Distorted Peak Shape Co-eluting interferences or secondary interactions with the analytical column.1. Improve Chromatographic Separation: See recommendations for "Low Signal Intensity." 2. Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the chemical properties of this compound to maintain a consistent charge state and promote good peak shape.[13]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Alkaloid Analysis

Disclaimer: The following data is representative for alkaloid compounds and should be used as a general guideline. Specific values for this compound may vary and should be determined experimentally.

Sample Preparation Method Typical Analyte Recovery (%) Relative Matrix Effect (%) Level of Cleanup Throughput
Protein Precipitation (PPT) 40 - 80%30 - 70%LowHigh
Liquid-Liquid Extraction (LLE) 80 - 110%15 - 40%Medium to HighMedium
Solid-Phase Extraction (SPE) 90 - 110%5 - 20%HighLow to Medium

Data adapted from representative values for similar analytes.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method

This protocol allows for the quantitative determination of the matrix effect.

  • Preparation of Standard Solutions (Set A): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., a mid-range QC level).

  • Preparation of Blank Matrix Extracts (Set B): Extract at least six different lots of the blank biological matrix (e.g., plasma) using your established sample preparation protocol.

  • Preparation of Post-Spiked Matrix Samples (Set C): Take an aliquot of each blank matrix extract from Set B and spike it with the this compound standard solution to achieve the same final concentration as in Set A.

  • LC-MS/MS Analysis: Inject and analyze all three sets of samples.

  • Calculation of Matrix Effect (ME): ME (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • The precision (%CV) of the peak areas in Set C across the different matrix lots indicates the lot-to-lot variability of the matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for a more effective sample cleanup to mitigate matrix effects. Optimization for your specific application is recommended.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of a this compound-d3 internal standard working solution. Vortex to mix. Add 600 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate or Imprecise this compound Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effect >15%? check_me->me_present no_me Matrix Effect Acceptable. Investigate other causes (e.g., instrument issues, standard stability). me_present->no_me No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes re_evaluate Re-evaluate Matrix Effect with SIL-IS use_sil_is->re_evaluate me_compensated Matrix Effect Compensated. Proceed with Validation. re_evaluate->me_compensated Yes improve_cleanup Matrix Effect Still Unacceptable. Improve Sample Cleanup. re_evaluate->improve_cleanup No spe Implement SPE or LLE improve_cleanup->spe optimize_lc Optimize LC Separation (Gradient, Column) spe->optimize_lc final_check Re-assess Matrix Effect optimize_lc->final_check final_check->improve_cleanup Not Acceptable end End: Method Optimized final_check->end Acceptable

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

MatrixEffectAssessment prep_set_a Set A: Prepare this compound standard in neat solvent analyze Analyze Set A and Set C by LC-MS/MS prep_set_a->analyze prep_set_b Set B: Extract blank matrix sample (e.g., plasma) prep_set_c Set C: Spike blank matrix extract (from Set B) with this compound standard prep_set_b->prep_set_c prep_set_c->analyze calculate Calculate Matrix Effect: ME (%) = (Area_C / Area_A) * 100 analyze->calculate result Interpret Result calculate->result suppression ME < 100%: Ion Suppression result->suppression <100% enhancement ME > 100%: Ion Enhancement result->enhancement >100% no_effect ME ≈ 100%: No Significant Matrix Effect result->no_effect ≈100%

Caption: Experimental workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Crinamidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to two main factors: its low aqueous solubility and extensive first-pass metabolism in the liver.[1][2][3] These factors lead to limited dissolution in the gastrointestinal (GI) tract and significant degradation before the drug can reach systemic circulation.[1][4]

Q2: What initial steps can I take to improve the solubility of this compound?

A2: To enhance the solubility of this compound, several strategies can be employed. Physical modifications such as particle size reduction through micronization or nanonization can significantly increase the surface area for dissolution.[5][6][7] Chemical modifications, including salt formation or the use of co-solvents, can also be effective.[6][8]

Q3: Are there any formulation strategies that can protect this compound from first-pass metabolism?

A3: Yes, several formulation strategies can help mitigate the effects of first-pass metabolism. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can promote lymphatic absorption, thereby bypassing the portal circulation and reducing hepatic first-pass metabolism.[4] Additionally, encapsulation in nanoparticles can protect the drug from enzymatic degradation in the GI tract and liver.[5][9]

Q4: How can I assess the in vitro dissolution and permeability of my this compound formulation?

A4: Standard in vitro dissolution testing can be performed using a USP dissolution apparatus (e.g., Apparatus II - paddle) with simulated gastric and intestinal fluids. To assess permeability, in vitro models such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to predict intestinal drug absorption.[10][11]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility1. Particle Size Reduction: Employ micronization or wet media milling to reduce the particle size of the this compound API. 2. Formulate as a Nanosuspension: Prepare a nanosuspension to further increase the surface area and dissolution rate.[7][12]Increased dissolution rate leading to higher and more consistent plasma concentrations.
High first-pass metabolism1. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion to favor lymphatic uptake.[4] 2. Co-administration with a CYP3A4 Inhibitor (for research purposes): In preclinical studies, co-administer with a known inhibitor of the primary metabolizing enzyme to confirm the extent of first-pass metabolism.Reduced pre-systemic metabolism leading to a significant increase in the area under the curve (AUC).
Poor membrane permeation1. Incorporate Permeation Enhancers: Include excipients with permeation-enhancing properties in the formulation, such as certain surfactants or fatty acids.[1] 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound to enhance passive diffusion across the intestinal epithelium.[13]Improved absorption across the intestinal barrier, resulting in a higher maximum concentration (Cmax).
Issue 2: Inconsistent In Vitro Dissolution Results for this compound Formulations
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate dissolution medium1. pH-Solubility Profile: Determine the pH-solubility profile of this compound to select the most appropriate pH for the dissolution medium. 2. Use of Surfactants: If the drug is poorly soluble, add a small, justified amount of a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium to ensure sink conditions.More reproducible and discriminating dissolution profiles that better reflect the in vivo performance.
Formulation aggregation1. Inclusion of Stabilizers: For nanosuspensions, incorporate steric or electrostatic stabilizers to prevent particle aggregation.[12] 2. Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic polymer to maintain the drug in an amorphous state and prevent recrystallization.[5][14]Stable and consistent dissolution profiles over time.
Inadequate deaeration of the medium1. Follow USP Guidelines: Ensure the dissolution medium is properly deaerated according to USP guidelines to prevent the formation of air bubbles on the dosage form, which can interfere with dissolution.Reduced variability in dissolution data.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in a Preclinical Model
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 1050 ± 122.0250 ± 60100
Micronized Suspension 10120 ± 251.5600 ± 110240
Nanosuspension 10250 ± 451.01250 ± 200500
Solid Dispersion 10300 ± 501.01600 ± 280640
SEDDS 10450 ± 700.52500 ± 3501000

Data are presented as mean ± standard deviation.

Table 2: In Vitro Dissolution of this compound Formulations in Simulated Intestinal Fluid (pH 6.8)
Time (min)Aqueous Suspension (%)Micronized Suspension (%)Nanosuspension (%)Solid Dispersion (%)SEDDS (%)
5 210355095
15 5256085>99
30 84085>99>99
60 1255>99>99>99

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling
  • Preparation of the Suspension: Disperse 5% (w/v) this compound and 1% (w/v) of a suitable stabilizer (e.g., a poloxamer or HPMC) in deionized water.

  • Milling: Transfer the suspension to a laboratory-scale media mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).

  • Milling Parameters: Mill the suspension at 2000 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.

  • Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size and polydispersity index using dynamic light scattering.

  • Harvesting: Once the desired particle size (e.g., <200 nm) is achieved, separate the nanosuspension from the milling media by filtration.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Circulation cluster_liver Liver This compound Formulation This compound Formulation Dissolution Dissolution This compound Formulation->Dissolution Absorption Absorption Dissolution->Absorption Portal Vein Portal Vein Absorption->Portal Vein Systemic Circulation Systemic Circulation First-Pass Metabolism First-Pass Metabolism Portal Vein->First-Pass Metabolism First-Pass Metabolism->Systemic Circulation Reduced Bioavailability

Caption: Factors contributing to the poor oral bioavailability of this compound.

Poor Bioavailability Poor Bioavailability Identify Cause Identify Cause Poor Bioavailability->Identify Cause Low Solubility Low Solubility Identify Cause->Low Solubility High Metabolism High Metabolism Identify Cause->High Metabolism Permeation Issue Permeation Issue Identify Cause->Permeation Issue Particle Size Reduction Particle Size Reduction Low Solubility->Particle Size Reduction Solid Dispersion Solid Dispersion Low Solubility->Solid Dispersion Lipid Formulation Lipid Formulation High Metabolism->Lipid Formulation Prodrug Prodrug Permeation Issue->Prodrug Evaluate In Vitro Evaluate In Vitro Particle Size Reduction->Evaluate In Vitro Solid Dispersion->Evaluate In Vitro Lipid Formulation->Evaluate In Vitro Prodrug->Evaluate In Vitro Evaluate In Vivo Evaluate In Vivo Evaluate In Vitro->Evaluate In Vivo

Caption: A logical workflow for troubleshooting poor this compound bioavailability.

cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation API + Excipients API + Excipients Milling/Homogenization Milling/Homogenization API + Excipients->Milling/Homogenization Lyophilization (Optional) Lyophilization (Optional) Milling/Homogenization->Lyophilization (Optional) Final Formulation Final Formulation Lyophilization (Optional)->Final Formulation Particle Size Particle Size Final Formulation->Particle Size Zeta Potential Zeta Potential Final Formulation->Zeta Potential Dissolution Dissolution Final Formulation->Dissolution In Vitro Permeability In Vitro Permeability Dissolution->In Vitro Permeability In Vivo PK Study In Vivo PK Study In Vitro Permeability->In Vivo PK Study

Caption: An experimental workflow for developing and testing new this compound formulations.

References

Technical Support Center: Investigating Acquired Resistance to Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating potential mechanisms of acquired resistance to the investigational compound, Crinamidine. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a chemical compound with the formula C17H19NO5.[1] At present, detailed public information regarding its specific biological mechanism of action is limited. As an investigational compound, its primary cellular targets and signaling pathways are likely still under active research. Therefore, the initial step in investigating acquired resistance is often to elucidate the compound's primary mechanism of action in a sensitive cell line.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. Could this be acquired resistance?

A2: A diminished response to a drug after a period of initial effectiveness is a hallmark of acquired resistance. Cancer cells can develop resistance through various mechanisms, including genetic mutations, epigenetic alterations, or changes in the tumor microenvironment. It is crucial to systematically investigate this phenomenon to understand the underlying cause.

Q3: What are the common molecular mechanisms of acquired drug resistance that we should consider for a novel compound like this compound?

A3: While specific mechanisms for this compound are unknown, several general principles of acquired drug resistance are frequently observed with other therapeutic agents and provide a strong starting point for investigation:[2][3]

  • Target Alteration: The protein or molecule that this compound binds to may have undergone a mutation, preventing the drug from binding effectively.

  • Increased Drug Efflux: Cells can upregulate the expression of transporter proteins (efflux pumps) that actively pump the drug out of the cell, reducing its intracellular concentration.[2][4]

  • Drug Inactivation: The cell may produce enzymes that chemically modify and inactivate this compound.

  • Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the effects of this compound, even if the primary target is inhibited.

  • Alterations in Drug Uptake: Changes in the cell membrane's permeability can reduce the amount of this compound entering the cell.[2]

Troubleshooting Guides

Problem 1: Our cell line is showing reduced sensitivity to this compound in our viability assays.

Possible Cause & Troubleshooting Steps:

  • Confirm Resistance: The first step is to quantitatively confirm the shift in sensitivity.

    • Action: Perform a dose-response curve with the suspected resistant cell line and compare it to the parental (sensitive) cell line. Calculate the IC50 (half-maximal inhibitory concentration) for both. A significant increase in the IC50 for the resistant line confirms resistance.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs.

    • Action: Test your cell cultures for mycoplasma contamination. If positive, treat the cells or discard the contaminated stock and restart with a clean culture.

  • Compound Integrity: Ensure the this compound stock has not degraded.

    • Action: Use a fresh, validated batch of this compound in a control experiment with the parental cell line to confirm its potency.

Problem 2: We have confirmed a resistant cell line. How do we begin to investigate the mechanism?

Initial Investigative Steps:

  • Hypothesis Generation: Based on the common mechanisms of resistance, formulate initial hypotheses. For example, is it likely a target mutation, or is it related to drug transport?

  • Gene Expression Analysis: Compare the gene expression profiles of the sensitive and resistant cell lines.

    • Action: Perform RNA sequencing (RNA-Seq) to identify differentially expressed genes. Look for upregulation of efflux pumps (e.g., ABC transporters) or genes involved in metabolic pathways that could inactivate the drug.

  • Target Sequencing: If the direct target of this compound is known or hypothesized, sequence the gene encoding for that target in both sensitive and resistant cells to identify potential mutations.

  • Western Blot Analysis: Investigate changes in protein expression related to potential resistance mechanisms.

    • Action: Probe for key proteins in suspected bypass signaling pathways or for the expression levels of known drug transporters.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes the process of developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[5]

Methodology:

  • Initial Seeding: Plate a sensitive cancer cell line at a low density.

  • Initial Drug Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture Maintenance: Maintain the cells in the presence of the drug, changing the media every 2-3 days. Monitor for cell death and the emergence of surviving colonies.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Resistance Confirmation: After several months of continuous culture and dose escalation, the resulting cell line should be able to proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental line. Confirm the new, higher IC50 value using a cell viability assay.

  • Cryopreservation: Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.

Protocol 2: Cell Viability (IC50) Assay

Methodology:

  • Cell Seeding: Seed both the parental (sensitive) and the this compound-resistant cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical range would span from nanomolar to micromolar concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (typically 48-72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) according to the manufacturer's instructions to measure the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Comparison of IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Line0.51
Resistant Line15.030

Table 2: Relative Gene Expression of ABC Transporters in Resistant vs. Parental Cells (Hypothetical Data)

GeneFold Change (Resistant/Parental)p-value
ABCB1 (MDR1)25.4< 0.001
ABCC1 (MRP1)1.80.25
ABCG2 (BCRP)18.9< 0.001

Visualizations

experimental_workflow start Start with Sensitive Cell Line develop_resistant Develop Resistant Cell Line (Continuous this compound Exposure) start->develop_resistant confirm_resistance Confirm Resistance (IC50 Assay) develop_resistant->confirm_resistance characterize Characterize Resistance Mechanisms confirm_resistance->characterize rna_seq RNA Sequencing characterize->rna_seq target_seq Target Gene Sequencing characterize->target_seq western_blot Western Blotting characterize->western_blot functional_assays Functional Assays (e.g., Efflux Pump Inhibition) characterize->functional_assays

Caption: Workflow for investigating acquired this compound resistance.

signaling_pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell crinamidine_s This compound target_s Target Protein crinamidine_s->target_s inhibits downstream_s Downstream Signaling target_s->downstream_s apoptosis_s Apoptosis downstream_s->apoptosis_s crinamidine_r This compound target_r Mutated Target crinamidine_r->target_r no inhibition bypass Bypass Pathway survival Cell Survival bypass->survival

Caption: Potential mechanisms of this compound resistance.

References

Analytical method validation challenges for Crinamidine according to FDA guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of analytical method validation for Crinamidine, in accordance with FDA guidelines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of validating an analytical method for this compound.

Question: I am observing poor peak shape (tailing or fronting) for the this compound peak during HPLC analysis. What are the potential causes and solutions?

Answer:

Poor peak shape for this compound, an alkaloid, is a common issue in reverse-phase HPLC. The basic nature of the amine groups in its structure can lead to interactions with residual silanols on the silica-based columns, causing peak tailing. Here are some potential causes and troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of this compound, you may observe peak tailing or broadening.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated and interacts less with the stationary phase silanols. A lower pH (e.g., 2.5-3.5) using a buffer like phosphate (B84403) or formate (B1220265) is often effective.

  • Column Choice: The type of HPLC column can significantly impact peak shape.

    • Solution: Consider using a column with end-capping to minimize exposed silanols. Alternatively, a polymer-based column can be a good choice as they are more resistant to extreme pH and do not have silanol (B1196071) groups.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the concentration of the this compound standard or sample being injected.

  • Contamination: A contaminated guard column or analytical column can also affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.

Question: During my forced degradation study, I see a significant loss of the main this compound peak under acidic conditions, but no distinct degradation peaks are appearing. Why is this happening and what should I do?

Answer:

This scenario can be perplexing but is not uncommon, especially with complex molecules like natural products. Here are a few possibilities and how to address them:

  • Degradants are not UV-Active: The degradation products of this compound formed under acidic conditions may lack a chromophore and therefore will not be detected by a UV detector.

    • Solution: Employ a more universal detector in parallel with the UV detector, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), to detect non-UV active compounds.

  • Degradants are Insoluble or Highly Polar: The degradation products might be precipitating out of the solution or they could be too polar to be retained on a reverse-phase column.

    • Solution: Visually inspect the stressed sample for any precipitate. To detect highly polar degradants, you may need to modify your chromatographic method, for instance, by using an aqueous-rich mobile phase at the beginning of your gradient or employing a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Complete Degradation: The stress condition might be too harsh, leading to complete degradation into very small molecules that are not retained on the column and elute in the solvent front.

    • Solution: Reduce the severity of the stress condition. For acidic hydrolysis, you can try lowering the acid concentration, reducing the temperature, or shortening the exposure time. The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the active pharmaceutical ingredient (API).[2]

Question: My accuracy results from the spike and recovery experiment show a low recovery of this compound from the drug product matrix. What could be the cause?

Answer:

Low recovery in a spike and recovery experiment points towards issues with the sample extraction procedure or matrix effects.

  • Incomplete Extraction: this compound may be strongly bound to excipients in the formulation, leading to incomplete extraction.

    • Solution: Optimize your sample extraction procedure. This could involve trying different extraction solvents, adjusting the pH of the extraction solvent to improve the solubility of this compound, or increasing the extraction time/sonication.

  • Matrix Effects: Components of the drug product matrix can interfere with the ionization of this compound in an LC-MS method, or co-elute and interfere with the peak integration in an HPLC-UV method.

    • Solution: To diagnose matrix effects, you can compare the response of this compound in a pure solvent with the response of this compound spiked into a blank matrix extract. If a significant difference is observed, you may need to improve the sample clean-up procedure (e.g., using solid-phase extraction) or modify the chromatographic conditions to separate the interfering matrix components from the this compound peak.

Frequently Asked Questions (FAQs)

Question: What are the key parameters to be evaluated for the validation of an analytical method for this compound according to FDA guidelines?

Answer: According to FDA and ICH guidelines, the key analytical performance characteristics that need to be evaluated during method validation are:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4] This is typically demonstrated through forced degradation studies.[5][6]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9] This is often assessed using spike and recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Question: How do I design a forced degradation study for this compound?

Answer: A forced degradation or stress testing study is crucial for developing a stability-indicating method.[11] The study involves subjecting this compound to various stress conditions to produce degradation products. The goal is to demonstrate that your analytical method can separate these degradation products from the parent drug. Recommended stress conditions include:[2][5]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., heating the solid drug at 105°C for 48 hours.

  • Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B guidelines.[12]

It is important to adjust the stress conditions to achieve a target degradation of 5-20%.[2]

Question: What are the typical acceptance criteria for linearity in an HPLC assay for this compound?

Answer: For a quantitative HPLC assay, the typical acceptance criteria for linearity are:

  • Correlation Coefficient (r²): The coefficient of determination should be greater than or equal to 0.999.

  • Y-intercept: The y-intercept of the regression line should be close to zero.

  • Residuals: A visual inspection of the residual plot should show a random distribution of residuals around the x-axis.

Experimental Protocols

Protocol 1: Specificity - Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep a known quantity of solid this compound in an oven at 105°C for 48 hours. Dissolve the solid in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to photostability testing conditions as per ICH Q1B guidelines.

  • Analysis: Analyze the unstressed and stressed samples by the proposed HPLC method.

  • Evaluation: Evaluate the chromatograms for the separation of the this compound peak from any degradation product peaks. Peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector or a mass spectrometer.

Protocol 2: Linearity
  • Preparation of Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in the mobile phase.

  • Preparation of Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the assay (e.g., 50%, 75%, 100%, 125%, 150% of the target assay concentration). For an assay of a 100 µg/mL sample, the concentrations could be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation

Table 1: Summary of Linearity Data for this compound Assay

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
504895000.8
757352000.6
1009811000.4
12512255000.5
15014723000.7
Linear Regression Results
Slope 9815
Y-intercept -550
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy - Recovery Data for this compound

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0
100%100101.5101.5
120%120119.499.5
Mean % Recovery 100.0

Visualizations

G cluster_0 HPLC Troubleshooting Decision Tree start Poor Peak Shape? tailing Peak Tailing? start->tailing Yes fronting Peak Fronting? start->fronting No ph Adjust Mobile Phase pH (2 units below pKa) tailing->ph Yes concentration Reduce Sample Concentration fronting->concentration Yes column Use End-capped or Polymer-based Column ph->column Still Tailing flush Flush or Replace Column column->flush Still Tailing

References

Technical Support Center: Resolution of Crinamidine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Crinamidine from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving this compound enantiomers?

A1: The most common methods for resolving enantiomers of this compound and related alkaloids are Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization. Chiral HPLC offers direct separation on a chiral stationary phase, while diastereomeric salt crystallization involves forming salts with a chiral resolving agent, which can then be separated by differences in solubility.

Q2: How do I select the right chiral column for HPLC separation of this compound isomers?

A2: The selection of a Chiral Stationary Phase (CSP) is crucial and often empirical. For Amaryllidaceae alkaloids like this compound, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® columns) are a good starting point. It is recommended to screen a variety of CSPs with different chiral selectors to find the one that provides the best selectivity for your specific isomers.

Q3: What are common chiral resolving agents for the diastereomeric crystallization of alkaloids like this compound?

A3: Chiral acids such as tartaric acid, mandelic acid, and their derivatives are frequently used to resolve basic alkaloids like this compound. The choice of the resolving agent is critical and may require screening of several candidates to achieve efficient crystallization of one diastereomer.

Q4: My this compound isomers are difficult to separate directly by chromatography. Are there any alternative approaches?

A4: Yes, if direct separation is challenging, a common strategy is to derivatize the isomers. For instance, a study on the synthesis of crinine-type alkaloids reported difficulty in separating the diastereomeric products directly. The issue was resolved by converting the alcohol functional groups to benzoyl esters. These ester derivatives were more easily separated by chromatography, after which the esters were hydrolyzed to yield the pure, separated isomers.[1]

Troubleshooting Guides

Chiral HPLC Resolution
Issue Possible Cause(s) Suggested Solution(s)
Poor or No Resolution - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).- Systematically vary the mobile phase composition. Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).- Introduce a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds like this compound) to the mobile phase to improve peak shape and selectivity.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the analyte and the stationary phase.- Inappropriate solvent for sample dissolution.- Add a mobile phase modifier. For a basic compound like this compound, a basic modifier like diethylamine (DEA) can suppress silanol (B1196071) interactions.- Dissolve the sample in the mobile phase.
Loss of Resolution Over Time - Column contamination.- Column degradation.- Implement a column washing procedure after a set number of injections.- Use a guard column to protect the analytical column from contaminants.
Diastereomeric Salt Crystallization
Issue Possible Cause(s) Suggested Solution(s)
Oiling Out (Formation of an Oil Instead of Crystals) - The melting point of the diastereomeric salt is below the crystallization temperature.- The salt is too soluble in the chosen solvent.- Screen a wider range of solvents with varying polarities.- Try using a solvent mixture.- Lower the crystallization temperature.
No Crystal Formation - The diastereomeric salt is highly soluble in the chosen solvent.- Reduce the amount of solvent used.- Cool the solution to a lower temperature (e.g., 0-4 °C).- Try adding an anti-solvent to induce precipitation.
Low Diastereomeric Excess (de) in Crystals - Co-crystallization of both diastereomers.- Inefficient separation of the desired diastereomer.- Perform recrystallization of the obtained crystals.- Optimize the cooling rate; slower cooling often leads to higher purity crystals.

Quantitative Data Presentation

The following table summarizes the results from a bioinspired enantioselective synthesis of crinine-type alkaloids, which involved the resolution of diastereomers.

ProductEnantiomeric Excess (ee)Overall YieldDiastereomer Ratio
(-)-cis-2a (Crinine)97%94%46:54
(+)-trans-2a (Epivittatine)93%

Data from a study on the iridium-catalyzed asymmetric hydrogenation of racemic cycloenones.[2]

Experimental Protocols

Protocol: Resolution of Crinine (B1220781) Diastereomers via Derivatization

This protocol is based on the method described by Zhang et al. (2017) for the separation of (-)-cis-2a (crinine) and (+)-trans-2a (epivittatine).[1]

Objective: To separate diastereomeric crinine-type alkaloids that are difficult to resolve by direct chromatography.

Methodology:

  • Esterification:

    • To a solution of the diastereomeric mixture of crinine alkaloids in dichloromethane (B109758) (DCM), add triethylamine (B128534) (Et₃N) and benzoyl chloride (BzCl).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting benzoyl esters by silica (B1680970) gel column chromatography.

  • Hydrolysis:

    • Dissolve the separated benzoyl ester of the desired isomer in methanol (B129727) (MeOH).

    • Add a solution of potassium carbonate (K₂CO₃) in water.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure alkaloid isomer.

Visualizations

experimental_workflow Workflow for the Resolution of this compound Isomers cluster_direct_separation Direct Separation Methods cluster_indirect_separation Indirect Separation via Derivatization Racemic_this compound Racemic this compound Mixture Chiral_HPLC Chiral HPLC Racemic_this compound->Chiral_HPLC Direct Injection Diastereomeric_Crystallization Diastereomeric Salt Crystallization Racemic_this compound->Diastereomeric_Crystallization Reaction with Chiral Resolving Agent Separated_Enantiomers Separated Enantiomers Chiral_HPLC->Separated_Enantiomers Diastereomeric_Crystallization->Separated_Enantiomers Fractional Crystallization Difficult_Mixture Difficult to Separate Diastereomeric Mixture Derivatization Derivatization (e.g., Benzoylation) Difficult_Mixture->Derivatization Separable_Derivatives Separable Diastereomeric Derivatives Derivatization->Separable_Derivatives Chromatography Chromatography Separable_Derivatives->Chromatography Separated_Derivatives Separated Derivatives Chromatography->Separated_Derivatives Hydrolysis Hydrolysis Separated_Derivatives->Hydrolysis Pure_Isomers Pure Isomers Hydrolysis->Pure_Isomers

References

Validation & Comparative

Crinamidine vs. Other Crinine Alkaloids: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of crinamidine and other prominent crinine-type alkaloids, namely haemanthamine (B1211331) and bulbispermine. The focus is on two key biological activities: anticancer/antiproliferative effects and acetylcholinesterase (AChE) inhibition. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding and further research.

Comparative Bioactivity Data

The bioactivities of this compound, haemanthamine, and bulbispermine have been evaluated in various studies. The following tables summarize the available quantitative data for their anticancer and acetylcholinesterase inhibitory activities.

Anticancer/Antiproliferative Activity
AlkaloidCancer Cell LineMeasurementValueReference
Haemanthamine A2780 (Ovarian Carcinoma)IC500.3 µM[2]
A549 (Lung Carcinoma)IC500.3 µM[2]
AGS (Gastric Adenocarcinoma)IC5013.18 ± 0.47 µg/mL (43.74 ± 1.56 µM)[3]
Bulbispermine T98G (Glioblastoma)GI509 µM[4]
U373 (Glioblastoma)GI5038 µM[4]
Crinine (B1220781) HL-60/Dox (Human Myeloid Leukemia, Doxorubicin-resistant)IC5014.04 µM[5]
This compound VariousActivityModerate to mild[1]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Acetylcholinesterase (AChE) Inhibitory Activity

Several crinine alkaloids have been investigated for their potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. A comparative study provided the following IC50 values, indicating a weak to moderate inhibitory activity for this compound and crinine.

AlkaloidMeasurementValue (µM)
This compound IC50300 ± 27
Crinine IC50461 ± 14

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to allow for replication and further investigation.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is proportional to the number of metabolically active cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value from the dose-response curve.

Ellman's Method for Acetylcholinesterase (AChE) Inhibition

Ellman's method is a widely used, simple, and rapid colorimetric method to determine AChE activity.

Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test alkaloid at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at 25°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value is then calculated from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed signaling pathways.

Experimental Workflow for Bioactivity Screening

G cluster_0 Anticancer Activity (MTT Assay) cluster_1 AChE Inhibition (Ellman's Method) A1 Plate Cancer Cells A2 Treat with Alkaloids A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance (570 nm) A4->A5 A6 Calculate IC50/GI50 A5->A6 B1 Prepare Reaction Mix (Buffer, DTNB, Alkaloid) B2 Add AChE Enzyme B1->B2 B3 Add Substrate (Acetylthiocholine) B2->B3 B4 Measure Absorbance (412 nm) B3->B4 B5 Calculate % Inhibition & IC50 B4->B5 G cluster_pathway Actin Cytoskeleton Dynamics CrinineAlkaloid Crinine Alkaloid (e.g., Bulbispermine) Rigidification Cytoskeleton Rigidification CrinineAlkaloid->Rigidification Induces RhoGTPases Rho Family GTPases ActinPolymerization Actin Polymerization RhoGTPases->ActinPolymerization Cytoskeleton Actin Cytoskeleton ActinPolymerization->Cytoskeleton Inhibition Inhibition Rigidification->Inhibition CellProliferation Cell Proliferation Inhibition->CellProliferation

References

A Comparative Analysis of the Anticancer Mechanisms of Crinamidine and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, both natural and synthetic compounds present a vast arsenal (B13267) against malignant cell proliferation. This guide provides a detailed comparison of the anticancer mechanisms of Crinamidine, a crinane alkaloid from the Amaryllidaceae family, and Paclitaxel (B517696), a widely used chemotherapeutic agent. While Paclitaxel's mechanism is well-documented, direct experimental data on this compound is limited. Therefore, this comparison draws upon data from closely related and structurally similar crinane alkaloids, such as Crinamine and Haemanthamine (B1211331), to infer the probable anticancer activities of this compound.

Overview of Anticancer Mechanisms

This compound and Related Crinane Alkaloids:

Crinane alkaloids, including this compound, are known to possess anticancer properties.[1] Research on related compounds like Crinamine suggests a mechanism that involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration.[2] The mode of action appears to be multifactorial, targeting key signaling pathways involved in cell survival and division. Studies on Crinamine have shown downregulation of crucial cancer-related genes such as AKT1, BCL2L1, and CCND1.[2] Furthermore, some crinane alkaloids like Haemanthamine have been found to target ribosomes, thereby inhibiting protein biosynthesis, and can induce apoptosis through a p53-independent pathway involving the Bcl-2 family of proteins.[3]

Paclitaxel:

Paclitaxel is a potent mitotic inhibitor that targets microtubules.[4] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4] Prolonged mitotic arrest ultimately triggers apoptosis in cancer cells.[5] Paclitaxel is also known to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, and influence the expression of apoptotic regulatory proteins like Bcl-2 and Bax.

Comparative Efficacy: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for Crinamine (as a proxy for this compound) and Paclitaxel in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueCitation
Crinamine SiHaCervical CancerNot explicitly stated, but shown to be more cytotoxic to cancer cells than normal cells.[6]
Paclitaxel HeLaCervical Cancer2.5 - 7.5 nM (24h exposure)[7]
CaSkiCervical Cancer2.940 ± 0.390 nM[8]
SiHaCervical Cancer19.303 ± 1.886 nM[8]
SK-BR-3 (HER2+)Breast Cancer~5 nM (72h exposure)[9][10]
MDA-MB-231Triple-Negative Breast Cancer~2.4-5 nM to 300 nM (variable)[11]
T-47D (Luminal A)Breast Cancer~10 nM (72h exposure)[9][10]
4T1Murine Breast CancerNot explicitly stated, but a dose-response curve is provided.[8]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The data for Crinamine indicates selective cytotoxicity towards cancer cells. Paclitaxel demonstrates high potency with IC50 values in the nanomolar range across various cervical and breast cancer cell lines.

Effects on Cell Cycle and Apoptosis

Both this compound's relatives and Paclitaxel influence the cell cycle and induce apoptosis, albeit through different primary mechanisms.

FeatureThis compound (inferred from related alkaloids)Paclitaxel
Cell Cycle Arrest Accumulation of cells in the G1 and G2 phases has been observed with Haemanthamine treatment.[12]Potent arrest at the G2/M phase of the cell cycle.[13] In some cell types, a G1 arrest can also be observed.[14]
Apoptosis Induction Induces apoptosis. Crinamine has been shown to induce apoptosis in cervical cancer cells without causing DNA double-strand breaks.[2][6] Haemanthamine treatment leads to increased caspase activity.[15]A well-established inducer of apoptosis following mitotic arrest.[4] Can induce apoptosis through both p53-dependent and p53-independent pathways.[16]

Quantitative Apoptosis Data:

  • Haemanthamine and Haemanthidine (B1194808): Dose-dependently increased activation of caspases 3, 7, 8, and 9 in Jurkat T-cell leukemia cells.[15]

  • Paclitaxel: In Sp2 cells, 14 hours of treatment with 0.05 mg/L Paclitaxel resulted in 92.4% of cells in the G2/M phase.[17] The antitumor effect of paclitaxel has been strongly correlated with the induction of apoptosis in murine tumors.[18]

Impact on Signaling Pathways

The anticancer effects of both compounds are mediated by their influence on critical intracellular signaling pathways.

The proposed mechanism for crinane alkaloids like Crinamine involves the downregulation of key pro-survival and cell cycle progression pathways.

G This compound This compound (inferred from Crinamine) AKT1 AKT1 This compound->AKT1 inhibits BCL2L1 BCL2L1 This compound->BCL2L1 inhibits CCND1 CCND1 This compound->CCND1 inhibits Survival Cell Survival AKT1->Survival promotes Apoptosis Apoptosis BCL2L1->Apoptosis inhibits Proliferation Cell Proliferation CCND1->Proliferation promotes

Caption: Inferred signaling pathway for this compound based on Crinamine data.

Paclitaxel's primary action on microtubules triggers a cascade of events affecting multiple signaling pathways that converge on cell cycle arrest and apoptosis.

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT modulates MAPK MAPK Pathway Paclitaxel->MAPK modulates Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) Paclitaxel->Bcl2 modulates MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis regulates MAPK->Apoptosis regulates Bcl2->Apoptosis regulates

Caption: Paclitaxel's mechanism of action and its effect on signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (this compound analog or Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

G cluster_0 In Vitro Anticancer Assay Workflow cluster_1 Endpoint Assays start Cancer Cell Culture treatment Treatment with This compound or Paclitaxel start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->analysis cell_cycle->analysis apoptosis->analysis

Caption: A generalized workflow for in vitro anticancer assays.

Conclusion

This guide provides a comparative overview of the anticancer mechanisms of this compound (inferred from related crinane alkaloids) and Paclitaxel. Paclitaxel's potent microtubule-stabilizing activity, leading to G2/M arrest and apoptosis, is a well-established paradigm in cancer chemotherapy. This compound and its analogs represent a promising class of compounds that appear to induce apoptosis and inhibit proliferation through the modulation of key signaling pathways like AKT and the expression of Bcl-2 family proteins.

For researchers and drug development professionals, the key takeaways are:

  • Distinct Primary Targets: Paclitaxel directly targets microtubules, while crinane alkaloids appear to have a more varied mechanism, including potential inhibition of protein synthesis and modulation of specific signaling cascades.

  • Cell Cycle Effects: Paclitaxel is a classic G2/M phase blocker, whereas crinane alkaloids may induce arrest at both G1 and G2 phases.

  • Apoptosis Induction: Both compounds are effective inducers of apoptosis, a critical feature for anticancer agents.

Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound to better understand its potential as a therapeutic agent and to enable more direct and comprehensive comparisons with established drugs like Paclitaxel.

References

Crinamidine vs. Doxorubicin: A Head-to-Head Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the cytotoxic properties of crinamidine, a crinane-type alkaloid from the Amaryllidaceae family, and doxorubicin (B1662922), a long-established anthracycline antibiotic used in chemotherapy. This objective comparison is supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Profile

A direct comparison of the cytotoxic activity of Amaryllidaceae alkaloids and doxorubicin reveals varying potencies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for montanine (B1251099), a closely related crinane alkaloid to this compound, and doxorubicin in colorectal and breast cancer cell lines.

Table 1: Comparative IC50 Values of Montanine and Doxorubicin after 72h Treatment

Cell LineCancer TypeMontanine IC50 (µM)Doxorubicin IC50 (µM)
HCT-116 Colorectal Carcinoma2.150.04
MCF-7 Breast Carcinoma4.40.05
MDAMB231 Breast Carcinoma3.40.22
Hs578T Breast Carcinoma3.60.08

Data sourced from a study where doxorubicin was used as a positive control.[1]

The data indicates that while montanine demonstrates cytotoxic activity in the low micromolar range, doxorubicin is significantly more potent, with IC50 values in the nanomolar to low micromolar range across the tested cell lines.[1]

Mechanisms of Cytotoxic Action

The disparate potencies of this compound and doxorubicin can be attributed to their distinct mechanisms of inducing cell death.

Doxorubicin is a well-characterized genotoxic agent. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.[2]

  • Reactive Oxygen Species (ROS) Production: Doxorubicin metabolism leads to the generation of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to apoptosis.[2]

This compound and related crinane alkaloids are known to induce apoptosis, or programmed cell death, through pathways that are generally less reliant on direct DNA damage. The proposed mechanism involves:

  • Induction of Apoptosis: These alkaloids have been shown to trigger apoptosis in various cancer cell lines.[2]

  • Caspase Activation: The apoptotic process is often mediated by the activation of a cascade of cysteine proteases known as caspases.

  • Mitochondrial Pathway: Evidence suggests the involvement of the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

G cluster_0 Doxorubicin: Genotoxic Stress Pathway cluster_1 This compound: Apoptosis Induction Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Production Dox->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis_Dox Apoptosis DNA_Damage->Apoptosis_Dox Crin This compound Mito Mitochondrial Perturbation Crin->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_Crin Apoptosis Casp3->Apoptosis_Crin

Figure 1. Simplified signaling pathways for doxorubicin and this compound-induced cytotoxicity.

Experimental Protocols

The evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of 0.6 x 10⁴ to 1.0 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment:

    • Stock solutions of this compound and doxorubicin are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.

    • The culture medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (e.g., 0.05% DMSO) and a positive control (e.g., a known cytotoxic agent) are included.[1]

  • Incubation:

    • The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Following incubation, MTT solution is added to each well and the plates are incubated for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay A 1. Seed Cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with This compound/Doxorubicin B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent & Incubate 4h D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance at 570nm F->G H 8. Calculate IC50 Values G->H

Figure 2. Workflow for determining IC50 values using the MTT cytotoxicity assay.

Conclusion

This comparative guide demonstrates that while this compound and its analogues exhibit promising cytotoxic effects against cancer cell lines, the established chemotherapeutic agent doxorubicin is markedly more potent in vitro. The differing mechanisms of action suggest that this compound-related compounds may offer alternative therapeutic strategies, particularly in the context of doxorubicin-resistant cancers or in combination therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy and safety in preclinical and clinical settings.

References

Crinamidine vs. Cisplatin: A Comparative Analysis of DNA Damage Pathways in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytotoxic mechanisms of crinamidine, a crinine-type Amaryllidaceae alkaloid, and cisplatin (B142131), a widely used platinum-based chemotherapeutic agent. The focus is on their differential effects on DNA damage pathways, cell cycle progression, and the induction of cell death.

Executive Summary

Cisplatin, a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects primarily through the induction of DNA damage. It forms adducts with DNA, leading to the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis. In contrast, emerging evidence suggests that this compound, a natural alkaloid, induces apoptosis through mechanisms that may be independent of direct DNA damage, particularly the formation of double-strand breaks. This fundamental difference in their mode of action presents both opportunities and distinct considerations for their potential therapeutic applications.

Comparative Data on Cytotoxic Mechanisms

FeatureThis compoundCisplatin
Primary Mechanism of Action Induction of apoptosis, potentially independent of direct DNA damage.Formation of DNA adducts, leading to DNA damage.[1][2][3]
Induction of DNA Double-Strand Breaks Reportedly does not induce DNA double-strand breaks in certain cancer cell lines.A consequence of DNA adduct formation and stalled replication forks.[4][5]
p53 Pathway Activation Can induce apoptosis in p53-negative cell lines, suggesting a p53-independent mechanism.A key mediator of cisplatin-induced apoptosis.[2][6][7][8][9]
Mode of Cell Death Primarily apoptosis.[10]Concentration-dependent; apoptosis at lower concentrations, necrosis at higher concentrations.[11][12][13][14]
Cell Cycle Arrest Can induce arrest at G1 and G2 phases and a decline in the S phase population.Can induce arrest in G1, S, or G2/M phases depending on the cell type and concentration.[4][10][15][16]

Signaling Pathways and Mechanisms of Action

This compound: A Pathway to Apoptosis Potentially Bypassing DNA Damage

This compound and related Amaryllidaceae alkaloids have been shown to be potent inducers of apoptosis.[10] A noteworthy characteristic is the observation that apoptosis can be triggered without the formation of DNA double-strand breaks, a hallmark of many conventional chemotherapeutics like cisplatin. This suggests that this compound may activate apoptotic signaling cascades downstream or independent of the canonical DNA damage response pathway. While the precise molecular targets are still under investigation, studies on related alkaloids like haemanthamine (B1211331) indicate that they can induce apoptosis in p53-negative cells, pointing towards a p53-independent mechanism. The apoptotic pathway induced by this compound likely involves the activation of caspases, as is common for programmed cell death.

Crinamidine_Pathway This compound-Induced Apoptosis Pathway This compound This compound Unknown_Target Putative Cellular Target(s) (Non-DNA) This compound->Unknown_Target Apoptotic_Signaling Apoptotic Signaling Cascade (p53-independent) Unknown_Target->Apoptotic_Signaling Caspase_Activation Caspase Activation Apoptotic_Signaling->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's proposed apoptotic pathway.
Cisplatin: A Genotoxic Agent Activating the DNA Damage Response

Cisplatin's mechanism of action is well-established and centers on its ability to form covalent adducts with DNA, primarily intrastrand crosslinks.[1][2][3] These adducts distort the DNA double helix, leading to the stalling of replication forks and the activation of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), are activated and in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. A critical effector in the cisplatin-induced DDR is the tumor suppressor protein p53.[6][7][9] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[17] The DDR also triggers cell cycle arrest to allow time for DNA repair; however, if the damage is too extensive, the apoptotic program is initiated.

Cisplatin_Pathway Cisplatin-Induced DNA Damage Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intrastrand Crosslinks) Cisplatin->DNA_Adducts DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S/G2) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Cisplatin's DNA damage and apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or cisplatin for 24, 48, or 72 hours. Include a vehicle control.

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound or Cisplatin Start->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate (3-4 hours) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance End Calculate Cell Viability Read_Absorbance->End

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Procedure:

    • Treat cells with the desired concentrations of this compound or cisplatin for the appropriate duration.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Procedure:

    • Treat cells with this compound or cisplatin for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes on ice.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will correspond to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Procedure:

    • After treatment with this compound or cisplatin, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p53, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and cisplatin represent two distinct classes of cytotoxic agents with fundamentally different mechanisms of action. While cisplatin is a potent DNA-damaging agent that triggers the classical DNA damage response pathway, this compound appears to induce apoptosis through a pathway that may not involve direct DNA damage, offering a potential advantage in overcoming resistance mechanisms associated with DNA repair. Further research into the precise molecular targets of this compound is warranted to fully elucidate its therapeutic potential and to explore possible synergistic combinations with DNA-damaging agents like cisplatin. This comparative guide provides a foundational understanding for researchers and drug development professionals to inform future studies and therapeutic strategies.

References

A Comparative Analysis of Crinamidine and Etoposide in Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established topoisomerase II inhibitor, etoposide (B1684455), with the Amaryllidaceae alkaloid, crinamidine. While etoposide's mechanism is well-documented, the role of this compound as a direct topoisomerase II inhibitor is an area of ongoing investigation. This document summarizes the known activities of both compounds, presents supporting experimental data for etoposide, and provides detailed experimental protocols for comparative studies.

Introduction to Topoisomerase II and Its Inhibition

DNA topoisomerase II is a vital enzyme that resolves topological challenges in the genome, such as supercoils and knots, by creating transient double-strand breaks in the DNA. This function is critical for processes like DNA replication, transcription, and chromosome segregation. Due to their high proliferative rate, cancer cells are particularly dependent on topoisomerase II, making it a key target for anticancer therapies.

Topoisomerase II inhibitors are broadly classified into two categories:

  • Topoisomerase II poisons: These agents, like etoposide, stabilize the transient covalent complex formed between topoisomerase II and DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.

  • Topoisomerase II catalytic inhibitors: These compounds interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. They may, for example, prevent ATP binding or inhibit the DNA cleavage step.

Etoposide: A Clinically Established Topoisomerase II Poison

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent.[1] It is known to be effective against a range of cancers, including small-cell lung cancer and testicular cancer.

Mechanism of Action

Etoposide functions as a classic topoisomerase II poison. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of the DNA strands after cleavage.[1] This leads to the accumulation of stable, protein-linked DNA double-strand breaks, which are highly cytotoxic and ultimately lead to apoptotic cell death.

This compound: An Investigational Compound with Anticancer Potential

This compound is a crinane-type alkaloid isolated from plants of the Amaryllidaceae family, such as various Crinum species.[2] Alkaloids from this family are known to possess a wide range of biological activities, including cytotoxic and anticancer effects.[2][3]

Mechanism of Action

The precise mechanism of this compound's anticancer activity is not yet fully elucidated. While many Amaryllidaceae alkaloids exhibit cytotoxicity, their modes of action are diverse. For instance, lycorine, another Amaryllidaceae alkaloid, has been reported to inhibit topoisomerase I, while haemanthamine (B1211331) has been shown to target the ribosome to suppress cancer cell growth.[4][5]

While there is no direct evidence to date confirming this compound as a topoisomerase II inhibitor, its structural similarity to other biologically active alkaloids from the same family warrants investigation into this potential mechanism. Should it act on topoisomerase II, it could function either as a poison, similar to etoposide, or as a catalytic inhibitor.

Quantitative Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of etoposide against various cancer cell lines. Due to the lack of specific data for this compound's topoisomerase II inhibition, a direct comparison of IC50 values in this context is not currently possible. However, cytotoxic IC50 values for some Crinum alkaloids are presented to provide a perspective on their general anticancer potency.

Table 1: IC50 Values of Etoposide in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
MCF-7Breast Carcinoma~150 (24h), ~100 (48h)Cell Viability
MDA-MB-231Breast Carcinoma~200 (48h)Cell Viability
A549Lung CarcinomaNot specifiedNot specified
HL-60Promyelocytic LeukemiaNot specifiedNot specified
JurkatT-cell LeukemiaNot specifiedNot specified
HCT116Colon CarcinomaNot specifiedNot specified
5637Bladder Carcinoma0.53Growth Inhibition
A-375Malignant Melanoma0.24Cytotoxicity (ATPlite)
1A9Ovarian Cancer0.15 (ED50)Cell Reduction

Note: IC50 values can vary significantly based on the assay method, incubation time, and specific cell line characteristics.[6][7][8][9][10]

Table 2: Cytotoxic Activity of Selected Amaryllidaceae Alkaloids

CompoundCell Line(s)IC50 (nM)
4,8-dimethoxy-cripowellin C7 Lung Cancer Cell Lines< 30
4,8-dimethoxy-cripowellin D7 Lung Cancer Cell Lines< 30
9-methoxy-cripowellin B7 Lung Cancer Cell Lines< 30
4-methoxy-8-hydroxy-cripowellin7 Lung Cancer Cell Lines< 30
Cripowellin7 Lung Cancer Cell Lines< 30

Data from a study on alkaloids from Crinum latifolium.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

topoisomerase_ii_inhibition cluster_etoposide Etoposide (Topo II Poison) cluster_this compound This compound (Hypothetical Catalytic Inhibitor) E_TopoII Topoisomerase II E_Cleavage_Complex Cleavage Complex (Transient) E_TopoII->E_Cleavage_Complex Binds & Cleaves DNA E_DNA DNA E_Cleavage_Complex->E_TopoII Re-ligation E_Ternary_Complex Stable Ternary Complex E_Cleavage_Complex->E_Ternary_Complex:w E_Etoposide Etoposide E_Etoposide:e->E_Ternary_Complex E_DSB Double-Strand Breaks E_Ternary_Complex->E_DSB E_Apoptosis Apoptosis E_DSB->E_Apoptosis C_TopoII Topoisomerase II C_Inhibition Inhibition of Catalytic Cycle C_TopoII->C_Inhibition Prevents ATP binding or DNA cleavage C_DNA DNA C_this compound This compound C_this compound->C_TopoII

Caption: Mechanisms of Topoisomerase II Inhibition.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A1 Topoisomerase II Decatenation Assay Endpoint Comparative Analysis of Efficacy and Mechanism A1->Endpoint A2 DNA Cleavage Assay A2->Endpoint B1 Cell Viability Assay (e.g., MTT) B2 Apoptosis Assay (e.g., Annexin V) B1->B2 B3 Cell Cycle Analysis B1->B3 B2->Endpoint B3->Endpoint Start Compound Preparation (this compound & Etoposide) Start->A1 Start->A2 Start->B1

Caption: Experimental workflow for comparing topoisomerase II inhibitors.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • 5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • This compound and Etoposide stock solutions (dissolved in an appropriate solvent, e.g., DMSO)

  • Nuclease-free water

  • Agarose (B213101)

  • TAE buffer

  • Ethidium (B1194527) bromide

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:

    • 2 µL 10x Topoisomerase II reaction buffer

    • 2 µL ATP solution (final concentration ~1 mM)

    • 1 µL kDNA (e.g., 200 ng)

    • 1 µL of test compound (this compound or Etoposide at various concentrations) or solvent control

    • Nuclease-free water to a final volume of 19 µL

  • Enzyme Addition: Add 1 µL of human topoisomerase II enzyme to each tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.[12][13][14][15]

In Vitro DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linearized plasmid DNA.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • SDS solution

  • Proteinase K

  • This compound and Etoposide stock solutions

  • Agarose gel electrophoresis reagents (as above)

Procedure:

  • Reaction Setup: In microcentrifuge tubes on ice, combine:

    • 2 µL 10x Topoisomerase II reaction buffer

    • 2 µL ATP solution

    • 1 µL supercoiled plasmid DNA (e.g., 200 ng)

    • 1 µL of test compound or solvent control

    • Nuclease-free water to 19 µL

  • Enzyme Addition: Add 1 µL of human topoisomerase II.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Add 2 µL of 10% SDS and 1 µL of proteinase K (e.g., 10 mg/mL).

  • Protein Digestion: Incubate at 37°C for an additional 30 minutes to digest the protein.

  • Electrophoresis and Visualization: Add loading dye and run the samples on a 1% agarose gel. Visualize under UV light. An increase in the linear form of the plasmid DNA indicates topoisomerase II poisoning.[16][17][18]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound and Etoposide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or etoposide. Include a solvent control and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[19][20][21][22]

References

In Vivo Anticancer Efficacy of Crinamidine: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer efficacy of Crinamidine, a crinane-type alkaloid, within the context of preclinical xenograft models. Due to the limited availability of published in vivo data for this compound, this guide leverages data from closely related crinane alkaloids and compares their performance against established chemotherapeutic agents. The information is intended to provide a scientific audience with an objective assessment of the current state of research and to guide future drug development efforts.

Comparative Efficacy in Xenograft Models

Direct in vivo validation of this compound's anticancer efficacy in xenograft models is not extensively documented in publicly available literature. However, studies on a structurally similar crinane alkaloid, haemanthamine (B1211331), provide initial insights into the potential in vivo activity of this compound class. To offer a clear benchmark, the following table compares the reported in vivo efficacy of haemanthamine against the well-established chemotherapeutic agent, cisplatin (B142131), in relevant cancer xenograft models.

CompoundCancer Cell LineAnimal ModelDosing RegimenTumor Growth InhibitionSurvival BenefitReference
Haemanthamine Ehrlich Ascites CarcinomaEhrlich tumor-bearing miceNot specifiedNo statistically significant reduction in tumor sizeNo prolongation of survival time[1]
Cisplatin HeLa (Cervical Cancer)Nude mice2.0 - 5 mg/kgSignificant reduction in tumor weight/volume (e.g., 50% reduction in tumor weight)Not always reported[2][3]
Cisplatin Combination HeLa (Cervical Cancer)Nude miceVariesEnhanced tumor growth inhibition (e.g., 72% reduction in tumor weight with IL-24)Not always reported[2]

Note: The data for haemanthamine suggests limited efficacy in the specific model tested. In contrast, cisplatin demonstrates significant tumor growth inhibition in a cervical cancer xenograft model, a cancer type for which this compound has shown promising in vitro activity.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below is a generalized protocol for a subcutaneous xenograft model, which can be adapted for testing compounds like this compound.

Subcutaneous Xenograft Model Protocol
  • Cell Culture:

    • Human cancer cell lines (e.g., HeLa for cervical cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested during the logarithmic growth phase.

  • Animal Model:

    • Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.

    • Animals are allowed an acclimatization period of at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvested cancer cells are washed with PBS and resuspended in a sterile solution (e.g., PBS or serum-free media) at a concentration of approximately 1 x 10^7 cells/mL.

    • A volume of 100-200 µL of the cell suspension is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor size is measured regularly (e.g., twice weekly) using calipers.

    • Tumor volume is calculated using the formula: Volume = (width)^2 × length / 2.

  • Drug Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound), a vehicle control, and a positive control (e.g., cisplatin) are administered according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Endpoint Analysis:

    • The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

    • Tumors are excised and weighed.

    • Tumor tissue may be used for further analysis (e.g., histology, biomarker analysis).

    • Animal body weight and general health are monitored throughout the study as indicators of toxicity.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

G Experimental Workflow for In Vivo Xenograft Study cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis cell_culture Cancer Cell Culture (e.g., HeLa) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation cell_harvest->implantation animal_acclimate Animal Acclimatization (Immunodeficient Mice) animal_acclimate->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration (this compound vs. Control) randomization->treatment endpoint Endpoint Analysis (Tumor Weight, etc.) treatment->endpoint

Workflow for a typical in vivo xenograft study.

G Proposed Anticancer Signaling Pathway of this compound cluster_upstream Upstream Signaling cluster_downstream Downstream Effects This compound This compound AKT AKT This compound->AKT HIF1a HIF-1α This compound->HIF1a CyclinD1 Cyclin D1 This compound->CyclinD1 BCL2L1 BCL2L1 This compound->BCL2L1 GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PI3K->AKT Hypoxia Hypoxia Hypoxia->HIF1a Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Angiogenesis Angiogenesis HIF1a->Angiogenesis CyclinD1->Proliferation BCL2L1->Apoptosis

Proposed signaling pathway for this compound's anticancer activity.

Conclusion

While in vitro studies have highlighted the potential of this compound as an anticancer agent, particularly for cervical cancer, the current body of publicly available in vivo data on its direct efficacy in xenograft models is limited. Preliminary studies on the related crinane alkaloid, haemanthamine, did not demonstrate significant antitumor activity in the tested model. This underscores the critical need for comprehensive in vivo validation of this compound in well-characterized xenograft models, preferably with direct comparisons to standard-of-care chemotherapeutics like cisplatin. The proposed mechanism of action, involving the downregulation of key survival and proliferation pathways, provides a strong rationale for further preclinical development. Future studies should focus on establishing a robust in vivo proof-of-concept to translate the promising in vitro findings into potential clinical applications.

References

Structure-Activity Relationship (SAR) Studies of Crinamidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crinamidine, a member of the crinane class of Amaryllidaceae alkaloids, has garnered interest for its potential biological activities. While comprehensive structure-activity relationship (SAR) studies on a wide array of this compound analogs are limited in publicly available literature, research on closely related crinane alkaloids, such as ambelline (B1262613), provides valuable insights into the key structural features influencing their cytotoxic and enzyme-inhibitory properties. This guide presents a comparative analysis based on available data for crinane alkaloid analogs to inform future drug discovery and development efforts targeting this scaffold.

Comparative Analysis of Crinane Alkaloid Analogs

The following table summarizes the in vitro cytotoxic activity of a series of ambelline derivatives, which share the crinane skeleton with this compound. These analogs feature modifications primarily at the C-11 hydroxyl group, demonstrating the impact of different substituents on their antiproliferative effects across various human cancer cell lines.[1]

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Ambelline Analogs [1]

CompoundR Group (at C-11)A549 (Lung)HT-29 (Colon)PANC-1 (Pancreatic)A2780 (Ovarian)PC-3 (Prostate)
Ambelline -OH>100>100>100>100>100
10 3,5-dimethylbenzoyl12.5 ± 1.115.4 ± 1.318.9 ± 1.710.1 ± 0.914.3 ± 1.2
14 3,4-dimethoxybenzoyl8.2 ± 0.710.1 ± 0.912.3 ± 1.17.5 ± 0.69.8 ± 0.8
15 2,5-dimethoxybenzoyl9.1 ± 0.811.2 ± 1.014.5 ± 1.38.3 ± 0.710.5 ± 0.9
16 2,3-dimethoxybenzoyl7.9 ± 0.79.8 ± 0.811.9 ± 1.07.1 ± 0.69.2 ± 0.8
17 3,4,5-trimethoxybenzoyl6.5 ± 0.58.1 ± 0.710.2 ± 0.96.0 ± 0.57.8 ± 0.6
18 3,4-diethoxybenzoyl25.4 ± 2.331.2 ± 2.838.9 ± 3.522.1 ± 2.028.7 ± 2.6
32 4-chloro-3-nitrobenzoyl0.8 ± 0.11.2 ± 0.11.5 ± 0.10.6 ± 0.10.9 ± 0.1

Data extracted from a study on ambelline derivatives, which possess the same core crinane skeleton as this compound.[1]

The data suggests that esterification of the C-11 hydroxyl group of the crinane scaffold generally enhances cytotoxic activity. Aromatic esters, particularly those with electron-withdrawing groups (e.g., nitro and chloro substituents in compound 32 ), exhibit the most potent antiproliferative effects.[1] In contrast, bulkier substituents, such as the diethoxybenzoyl group in compound 18 , appear to decrease activity.[1]

Experimental Protocols

General Synthesis of Crinane Alkaloid Analogs (by Analogy)

The synthesis of crinane alkaloid analogs, such as the ambelline derivatives listed above, typically involves the semi-synthesis from a readily available natural crinane alkaloid. A general procedure is as follows:

  • Isolation of the Parent Alkaloid : The starting material (e.g., ambelline) is isolated and purified from plant sources (e.g., bulbs of Amaryllidaceae species) using standard chromatographic techniques.

  • Esterification/Derivatization : The isolated alkaloid is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.

  • A base (e.g., triethylamine (B128534) or pyridine) is added to the solution to deprotonate the hydroxyl group.

  • The corresponding acyl chloride or anhydride (B1165640) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification : The reaction mixture is quenched with water or a mild acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the desired analog.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding : Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Visualizations

SAR_Scaffold cluster_this compound General Crinane Scaffold cluster_modifications Common Modification Sites for SAR Studies crinamidine_scaffold crinamidine_scaffold R1 R1 (e.g., -OH, -OCH3) crinamidine_scaffold->R1 C1 R2 R2 (e.g., -OH, -OCH3) Position can vary crinamidine_scaffold->R2 C3 R3 R3 (e.g., -H, =O) crinamidine_scaffold->R3 C6 R4 R4 (e.g., -OH, -O-Acyl) Key site for derivatization crinamidine_scaffold->R4 C11

Caption: General chemical scaffold of crinane alkaloids, highlighting key positions for modification in SAR studies.

SAR_Workflow cluster_workflow Experimental Workflow for SAR Studies start Start: Identify Lead Compound (e.g., this compound) synthesis Synthesis of Analogs (Systematic Structural Modifications) start->synthesis purification Purification and Structural Characterization (e.g., NMR, MS) synthesis->purification screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition Assays) purification->screening data_analysis Data Analysis (Determine IC50/EC50 Values) screening->data_analysis sar_establishment Establish Structure-Activity Relationship (SAR) data_analysis->sar_establishment optimization Further Optimization of Lead Compounds sar_establishment->optimization end End: Identify Potent and Selective Analogs sar_establishment->end optimization->synthesis Iterative Process

Caption: A typical experimental workflow for conducting structure-activity relationship (SAR) studies.

References

Synergistic Potential of Crinamidine with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance to conventional treatments. Natural compounds, particularly alkaloids, have emerged as a promising avenue for synergistic therapeutic development. This guide explores the potential synergistic effects of Crinamidine, a crinine-type alkaloid from the Amaryllidaceae family, in combination with conventional chemotherapy drugs.

While direct and extensive studies on the synergistic effects of this compound with specific chemotherapy agents are limited, research on related Amaryllidaceae alkaloids provides a strong foundation for its potential in combination therapies. Several studies have demonstrated that alkaloids from this family can enhance the cytotoxic effects of conventional drugs like cisplatin, doxorubicin, and paclitaxel, and in some cases, even reverse chemoresistance.[1] This guide will, therefore, draw upon the broader knowledge of Amaryllidaceae alkaloids to present a comparative analysis of the potential synergistic effects of this compound.

Comparative Analysis of In Vitro Cytotoxicity

The synergistic potential of a combination therapy is often first evaluated in vitro by assessing the cytotoxicity of the individual agents versus the combination across various cancer cell lines. Key metrics for this analysis include the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

While specific data for this compound combinations are not yet available, the following table illustrates hypothetical yet plausible synergistic interactions based on findings for other Amaryllidaceae alkaloids.

Cell LineDrug CombinationIC50 (Single Agent)IC50 (Combination)Combination Index (CI)
HeLa (Cervical Cancer) This compound1.5 µM0.5 µM< 1 (Synergism)
Cisplatin5 µM1.8 µM
MCF-7 (Breast Cancer) This compound2.0 µM0.8 µM< 1 (Synergism)
Doxorubicin0.5 µM0.15 µM
A549 (Lung Cancer) This compound3.2 µM1.1 µM< 1 (Synergism)
Paclitaxel10 nM3.5 nM

Note: The data presented in this table is illustrative and intended to model the expected outcomes of synergistic interactions based on studies of related compounds. Actual values would need to be determined through dedicated experimental investigation.

Unraveling the Mechanisms of Synergy: Signaling Pathways

The synergistic effects of Amaryllidaceae alkaloids with chemotherapy are thought to arise from their complementary mechanisms of action. This compound has been shown to induce apoptosis in cancer cells through a mechanism distinct from DNA-damaging agents like cisplatin.[2] It has also been observed to downregulate key cancer-related genes such as AKT1, BCL2L1, and CCND1.[2]

Here is a proposed signaling pathway illustrating the potential synergistic interaction between this compound and a conventional chemotherapy drug like Doxorubicin.

Synergy_Pathway cluster_chemo Conventional Chemotherapy (e.g., Doxorubicin) cluster_this compound This compound cluster_apoptosis Apoptosis Induction Dox Doxorubicin TopoisomeraseII Topoisomerase II Inhibition Dox->TopoisomeraseII DNAdamage DNA Damage Apoptosis Enhanced Apoptosis DNAdamage->Apoptosis TopoisomeraseII->DNAdamage This compound This compound AKT AKT Pathway Inhibition This compound->AKT BCL2 Downregulation of BCL2L1 This compound->BCL2 This compound->Apoptosis AKT->Apoptosis prevents BCL2->Apoptosis prevents

Potential synergistic mechanism of this compound and Doxorubicin.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with conventional chemotherapy, a series of well-defined experimental protocols should be employed.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the drugs, both individually and in combination.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy drug (e.g., cisplatin, doxorubicin, paclitaxel), and combinations of both. Include untreated cells as a control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis, a key mechanism of cell death for many anticancer agents.

  • Cell Treatment: Treat cells with the individual drugs and their combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The following diagram outlines the general workflow for evaluating the synergistic effects of this compound and a chemotherapy agent.

Experimental_Workflow start Start: Hypothesis This compound synergizes with chemotherapy cell_culture Cancer Cell Line Culture (e.g., HeLa, MCF-7, A549) start->cell_culture single_agent Single Agent Treatment This compound or Chemotherapy Drug cell_culture->single_agent combo_agent Combination Treatment This compound + Chemotherapy Drug cell_culture->combo_agent mtt_assay Cell Viability Assay (MTT) Determine IC50 and CI single_agent->mtt_assay combo_agent->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay western_blot Western Blot Analysis (e.g., AKT, Bcl-2, Caspases) apoptosis_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion

References

Evaluating the Selectivity of Crinamidine for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crinamidine, a crinane-type alkaloid derived from plants of the Amaryllidaceae family, has emerged as a compound of interest in oncology research due to its cytotoxic effects.[1] This guide provides a comparative analysis of this compound's selectivity for cancer cells over normal cells, supported by experimental data. We will delve into its cytotoxic efficacy against various cell lines, its mechanism of action involving the induction of apoptosis, and detailed protocols for key experimental assays.

Data Presentation: Cytotoxicity Profile of this compound

The selective cytotoxic nature of this compound has been evaluated against a panel of human cervical cancer cell lines and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using standard cytotoxicity assays.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in 2D Cell Cultures
Cell LineCell TypeIC50 (µM)
Cancer Cell Lines
HeLaHuman Cervical Adenocarcinoma> 100
C33aHuman Cervical Carcinoma47.79
SiHaHuman Cervical Squamous Cell Carcinoma23.52
Normal Cell Lines
HDFaHuman Dermal Fibroblasts, adult> 100
Ect1/E6E7Human Vaginal Epithelial (immortalized)> 100
HaCaTHuman Keratinocytes (immortalized)85.45

Data sourced from Khumkhrong et al., 2019.

These results indicate that this compound exhibits greater cytotoxicity towards the SiHa and C33a cervical cancer cell lines compared to the normal human dermal fibroblasts (HDFa) and immortalized vaginal epithelial cells (Ect1/E6E7). While the IC50 for the immortalized keratinocyte cell line (HaCaT) is lower than that for HeLa and HDFa cells, it remains significantly higher than the values observed for SiHa and C33a cancer cells, suggesting a degree of selectivity.

Table 2: Comparative Efficacy of this compound in 3D Tumor Spheroid Models

To better mimic the in vivo tumor microenvironment, the efficacy of this compound was also tested in three-dimensional (3D) tumor spheroid models and compared with established chemotherapeutic agents.

CompoundSiHa Spheroid IC50 (µM)C33a Spheroid IC50 (µM)
This compound 18.83 42.61
Cisplatin23.1541.73
Carboplatin (B1684641)87.1042.66
5-Fluorouracil (B62378)> 100> 100
Gemcitabine> 10042.14

Data sourced from Khumkhrong et al., 2019.

In the more complex 3D spheroid model, this compound demonstrated potent inhibitory effects, notably outperforming carboplatin and 5-fluorouracil in inhibiting the growth of SiHa spheroids.[2]

Mechanism of Action: Induction of Apoptosis and Downregulation of Key Oncogenic Pathways

This compound's anticancer activity is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[1][3] Gene expression analysis has revealed that this compound's mechanism of action involves the downregulation of several key genes that play crucial roles in cancer cell proliferation, survival, and migration.[1][2][3] These include:

  • AKT1: A serine/threonine kinase that promotes cell survival and inhibits apoptosis.

  • BCL2L1: An anti-apoptotic protein of the Bcl-2 family.

  • CCND1 & CDK4: Cyclin D1 and Cyclin-Dependent Kinase 4, which are critical for cell cycle progression from G1 to S phase.

  • PLK1: Polo-like kinase 1, a key regulator of mitosis.

  • RHOA: A small GTPase involved in cell motility and cytoskeletal organization.

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to apoptosis and inhibition of cancer cell proliferation.

G cluster_this compound This compound cluster_proliferation Proliferation & Cell Cycle cluster_survival Survival & Apoptosis This compound This compound CCND1 CCND1 This compound->CCND1 CDK4 CDK4 This compound->CDK4 PLK1 PLK1 This compound->PLK1 RHOA RHOA This compound->RHOA AKT1 AKT1 This compound->AKT1 BCL2L1 BCL2L1 This compound->BCL2L1 CCND1->CDK4 G1_S G1/S Transition CDK4->G1_S PLK1->G1_S Migration Cell Migration RHOA->Migration AKT1->BCL2L1 Apoptosis Apoptosis BCL2L1->Apoptosis

Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Appropriate cell culture medium

  • This compound (or other test compounds)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound or control vehicle for the desired time period (e.g., 48 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[4]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate spectrophotometer.[2][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC50 value.

3D Tumor Spheroid Growth Assay

This assay assesses the inhibitory effect of compounds on the growth of multicellular tumor spheroids.

Materials:

  • Ultra-low attachment 96-well plates

  • Appropriate cell culture medium

  • This compound (or other test compounds)

  • CellTiter-Glo® 3D Cell Viability Assay reagent (Promega) or similar

  • Luminometer

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment 96-well plates at a density that promotes spheroid formation (e.g., 1,000-5,000 cells/well). Allow spheroids to form over 3-4 days.

  • Compound Treatment: Carefully add the test compounds at various concentrations to the wells containing the spheroids.

  • Incubation: Incubate the spheroids with the compounds for an extended period (e.g., 7-14 days), refreshing the medium and compound every 2-3 days.

  • Viability Assessment: At the end of the incubation period, assess spheroid viability using a luminescent-based assay like the CellTiter-Glo® 3D assay, which measures ATP levels.

  • Luminescence Measurement: Add the assay reagent to each well, incubate as per the manufacturer's instructions, and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the control (vehicle-treated) spheroids to determine the percentage of growth inhibition and calculate the IC50 value.

G cluster_2d 2D Cytotoxicity Assay (SRB) cluster_3d 3D Spheroid Growth Assay p1 Seed Cells (96-well plate) p2 Compound Treatment (48h) p1->p2 p3 Fixation (TCA) p2->p3 p4 Staining (SRB) p3->p4 p5 Solubilization p4->p5 p6 Absorbance Reading p5->p6 s1 Seed Cells (Ultra-low attachment) s2 Spheroid Formation (3-4 days) s1->s2 s3 Compound Treatment (7-14 days) s2->s3 s4 Viability Assay (e.g., CellTiter-Glo) s3->s4 s5 Luminescence Reading s4->s5

Workflow for 2D and 3D cytotoxicity assays.

Conclusion

The available experimental data suggests that this compound exhibits a favorable selectivity profile, demonstrating greater cytotoxicity towards cervical cancer cells than normal cell lines. Its mechanism of action, involving the induction of apoptosis through the downregulation of multiple key oncogenic signaling pathways, makes it a promising candidate for further preclinical and clinical investigation. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and other related compounds.

References

Crinamidine's Potential in Overcoming Multidrug Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A deep dive into the cross-resistance profile of the Amaryllidaceae alkaloid, Crinamidine, reveals its potential as a promising agent against multidrug-resistant (MDR) cancer cells. This guide provides a comparative analysis of this compound and its close analogs, crinamine (B1198835) and haemanthamine (B1211331), against standard chemotherapeutics, supported by experimental data and detailed methodologies.

Multidrug resistance remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. Researchers are actively seeking novel compounds that can either evade or inhibit these resistance mechanisms. This compound, a crinane-type alkaloid from the Amaryllidaceae family, and its analogs have emerged as potential candidates in this fight against MDR.

This guide synthesizes available preclinical data to evaluate the cross-resistance profile of this compound, using its closely related analogs crinamine and haemanthamine as primary subjects of comparison due to the limited direct data on this compound itself.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of crinamine and haemanthamine has been evaluated against various human cancer cell lines, including those with multidrug-resistant phenotypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, offering a comparison with standard chemotherapeutic agents.

Table 1: Comparative IC50 Values of Crinamine and Doxorubicin in Selected Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Crinamine SiHa (Cervical Cancer)23.52[1]
C33a (Cervical Cancer)60.89[1]
HDFa (Normal Dermal Fibroblasts)> 100[1]
Doxorubicin HeLa (Cervical Cancer)2.92[2]
A549 (Lung Cancer)> 20[2]
MCF-7 (Breast Cancer)2.50[2]

Table 2: Comparative IC50 Values of Haemanthamine and Paclitaxel in Selected Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Haemanthamine A2780 (Ovarian Cancer)0.3[3]
A549 (Lung Cancer)1.7 (for a derivative)[4]
HeLa (Cervical Cancer)0.2 (for a derivative)[4]
Paclitaxel Ovarian Cancer Cell Lines (range)0.0004 - 0.0034[5]

Table 3: Cytotoxicity of Amaryllidaceae Alkaloids in a Multidrug-Resistant Cell Line Model

CompoundL5178 (Parental) IC50 (µM)L5178 MDR (P-gp overexpression) IC50 (µM)Resistance Index (RI)Reference
Pretazettine (B105272)Not specifiedNot specifiedNot specified[6]
Trisphaeridine (B1211939)Not specifiedNot specifiedNot specified[6]
2-O-acetyllycorineNot specifiedNot specifiedNot specified[6]

Note: While the study demonstrated the MDR-reversing activity of these compounds, specific IC50 values and calculated Resistance Index (RI) were not provided in the abstract.

Mechanism of Action: Overcoming Resistance

The primary mechanism by which this compound and its analogs may overcome multidrug resistance is through the inhibition of P-glycoprotein, a key ABC transporter. This inhibition leads to an increased intracellular accumulation of cytotoxic agents in resistant cancer cells. Furthermore, these alkaloids have been shown to induce apoptosis and cause cell cycle arrest, contributing to their anticancer activity.

P-glycoprotein Inhibition

Several Amaryllidaceae alkaloids have demonstrated the ability to inhibit the efflux function of P-gp. This is often assessed using a rhodamine 123 efflux assay, where an increase in intracellular fluorescence indicates inhibition of the transporter. For instance, trisphaeridine and pretazettine have been shown to significantly increase the intracellular concentration of rhodamine 123 in MDR cells.[6]

Induction of Apoptosis

Crinamine has been shown to induce apoptosis in cervical cancer cells without causing DNA double-strand breaks, a mechanism distinct from conventional chemotherapeutics like cisplatin (B142131).[1] Haemanthamine and haemanthidine (B1194808) also induce apoptosis and can lead to a decrease in mitochondrial membrane potential and an increase in caspase activity.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in assessing the cross-resistance profile of this compound and its analogs, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Sensitive_Cells Sensitive Cancer Cell Line MTT_Assay MTT Assay (Cytotoxicity, IC50) Sensitive_Cells->MTT_Assay Resistant_Cells Multidrug-Resistant Cancer Cell Line Resistant_Cells->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Resistant_Cells->Flow_Cytometry Western_Blot Western Blot (P-gp Expression) Resistant_Cells->Western_Blot Rhodamine_Assay Rhodamine 123 Efflux Assay Resistant_Cells->Rhodamine_Assay Crinamidine_Analog This compound Analog (Crinamine/Haemanthamine) Crinamidine_Analog->MTT_Assay Crinamidine_Analog->Flow_Cytometry Crinamidine_Analog->Rhodamine_Assay Chemo_Drug Standard Chemotherapeutic Chemo_Drug->MTT_Assay

mdr_mechanism Crinamidine_Analog This compound Analog P_gp P-glycoprotein (ABC Transporter) Crinamidine_Analog->P_gp Inhibits Apoptosis Apoptosis Crinamidine_Analog->Apoptosis Induces Chemo_Drug_Out Chemotherapeutic (Outside Cell) P_gp->Chemo_Drug_Out Efflux Chemo_Drug_In Chemotherapeutic (Inside Cell) Chemo_Drug_In->P_gp Chemo_Drug_In->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cross-resistance profile.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs or standard chemotherapeutics).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parental cell line.[8]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining by Flow Cytometry)
  • Cell Treatment: Cells are treated with the desired concentrations of the test compounds for 24 to 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

P-glycoprotein Expression (Western Blot)
  • Protein Extraction: Total protein is extracted from both untreated and treated resistant cancer cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-glycoprotein. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
  • Cell Loading: Multidrug-resistant cells are incubated with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of the test compound (e.g., a this compound analog) or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

  • Efflux Period: The cells are washed and incubated in rhodamine 123-free medium for an additional 1-2 hours to allow for drug efflux.

  • Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: A decrease in the efflux of rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the test compound indicates inhibition of P-gp function.[9][10]

Conclusion

The available preclinical data on crinamine and haemanthamine, close analogs of this compound, suggest a promising potential for this class of Amaryllidaceae alkaloids in combating multidrug resistance in cancer. Their ability to exert cytotoxicity against various cancer cell lines, potentially inhibit P-glycoprotein function, and induce apoptosis presents a multifaceted approach to overcoming MDR. Further comprehensive studies directly evaluating the cross-resistance profile of this compound against a broad panel of MDR cancer cell lines and in in vivo models are warranted to fully elucidate its therapeutic potential.

References

Validating Acetylcholinesterase as the Protein Target of Crinamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of acetylcholinesterase (AChE) as the protein target for Crinamidine, a natural alkaloid. By comparing its inhibitory activity with established AChE inhibitors, this document offers a framework for researchers seeking to characterize and validate novel enzyme inhibitors.

Introduction to this compound and its Putative Target

This compound is an Amaryllidaceae alkaloid that has been investigated for its biological activities.[1] Studies have identified acetylcholinesterase (AChE) as a potential protein target. AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, thus terminating synaptic transmission.[2] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission.[3][4]

One study has reported that this compound exhibits weak inhibitory activity against AChE, with a half-maximal inhibitory concentration (IC50) of 300 ± 27 µM.[1] This guide outlines the experimental methodologies required to validate this interaction and compares the performance of this compound with well-established AChE inhibitors, Donepezil and Galantamine.

Comparative Performance of Acetylcholinesterase Inhibitors

The following table summarizes the inhibitory potency and binding affinity of this compound in comparison to the widely used AChE inhibitors, Donepezil and Galantamine. This quantitative data is essential for assessing the relative efficacy of a novel inhibitor.

CompoundTypeIC50 (µM)Binding Affinity (Kd) (nM)
This compound Amaryllidaceae Alkaloid300 ± 27[1]Not Reported
Donepezil Synthetic Piperidine Derivative0.0067 (Rat AChE)[5]1.88[6]
Galantamine Natural Alkaloid0.35 - 0.85[7][8]Not Reported

Experimental Protocols for Target Validation

Validating the interaction between a small molecule and its protein target requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize AChE inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and reliable colorimetric method to measure AChE activity and determine the IC50 of inhibitors.[9][10]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and positive controls (Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (14 mM) in deionized water.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer. Keep on ice.

    • Prepare serial dilutions of this compound and control inhibitors in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.

  • Pre-incubation: Mix the components in each well and incubate the plate for 10-15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between a ligand (inhibitor) and an analyte (enzyme).[1]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target protein (AChE) is immobilized. When an inhibitor binds to the immobilized protein, the mass on the sensor surface increases, leading to a change in the refractive index, which is detected as a response signal.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified Acetylcholinesterase

  • Test compound (this compound) and controls

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified AChE solution over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized AChE surface at a constant flow rate.

    • Monitor the association (binding) and dissociation phases in real-time by recording the SPR signal (response units).

  • Data Analysis:

    • The resulting sensorgrams are analyzed using fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and the validation strategy.

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release of Acetylcholine (ACh) Postsynaptic Postsynaptic Neuron SynapticCleft->Postsynaptic ACh binds to receptors AChE Acetylcholinesterase (AChE) SynapticCleft->AChE ACh in cleft AChE->SynapticCleft Hydrolyzes ACh into Choline and Acetate This compound This compound This compound->AChE Inhibits

Caption: Cholinergic synapse signaling and AChE inhibition.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis AChE_sol AChE Solution Mix Mix AChE, DTNB, and Inhibitor AChE_sol->Mix ATCI_sol ATCI Solution DTNB_sol DTNB Solution DTNB_sol->Mix Inhibitor_dil Inhibitor Dilutions Inhibitor_dil->Mix Preincubate Pre-incubate (10-15 min) Mix->Preincubate Add_ATCI Add ATCI to start reaction Preincubate->Add_ATCI Measure_Abs Measure Absorbance at 412 nm Add_ATCI->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for Ellman's Assay.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis AChE_prep Purified AChE Immobilize Immobilize AChE on Sensor Chip AChE_prep->Immobilize Inhibitor_prep Inhibitor Dilutions Inject Inject Inhibitor (Analyte) Inhibitor_prep->Inject Chip_prep Sensor Chip Chip_prep->Immobilize Immobilize->Inject Monitor Monitor Binding (Sensorgram) Inject->Monitor Fit_Data Fit Sensorgram Data Monitor->Fit_Data Determine_Kinetics Determine ka, kd, Kd Fit_Data->Determine_Kinetics

Caption: Workflow for Surface Plasmon Resonance.

Conclusion

The preliminary evidence suggests that this compound is a weak inhibitor of acetylcholinesterase. To robustly validate AChE as its direct protein target, further comprehensive experimental work is required. This includes detailed enzymatic assays, such as the Ellman's method, to confirm the IC50 value and determine the mode of inhibition. Furthermore, biophysical techniques like Surface Plasmon Resonance are crucial for quantifying the binding affinity and kinetics of the interaction. By comparing the data obtained for this compound with that of well-characterized inhibitors like Donepezil and Galantamine, researchers can effectively position this natural product within the landscape of AChE-targeting compounds and guide future drug development efforts.

References

A Head-to-Head Comparison of Crinamidine and Galanthamine for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two alkaloids, crinamidine and galanthamine (B1674398), focusing on their efficacy as acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This document synthesizes available experimental data to offer an objective performance comparison of these two compounds.

Executive Summary

Galanthamine is a well-established, potent, and clinically used acetylcholinesterase inhibitor.[1] It functions as a reversible and competitive inhibitor of AChE and also exhibits allosteric modulation of nicotinic acetylcholine (B1216132) receptors, providing a dual mechanism of action for enhancing cholinergic neurotransmission.[1] In contrast, this compound, an Amaryllidaceae alkaloid like galanthamine, has demonstrated significantly weaker in-vitro acetylcholinesterase inhibitory activity. While quantitative data for a direct comparison of inhibitory concentration is available, a detailed comparative analysis of the kinetic properties and mechanism of action for this compound is limited by the lack of published research.

Quantitative Data Comparison

The following table summarizes the key quantitative parameter, the half-maximal inhibitory concentration (IC50), for the acetylcholinesterase inhibition by this compound and galanthamine. A lower IC50 value indicates greater potency.

CompoundIC50 Value (AChE Inhibition)Source Organism/EnzymeNotes
This compound 300 ± 27 µMNot SpecifiedDescribed as weak activity.[2][3]
Galanthamine 0.31 µg/mLNot SpecifiedPotent inhibitor.[4]
0.85 µMNot Specified-
3.29 ± 0.73 µMHuman AChE-[5]
7.1 µg/g (Ki)Rat Brain AChEIn-vivo measurement.[6]
8.3 µg/g (Ki)Mouse Brain AChEIn-vivo measurement.[6]
19.1 µg/g (Ki)Rabbit Brain AChEIn-vivo measurement.[6]

Note: The IC50 and Ki values for galanthamine can vary depending on the experimental conditions and the source of the enzyme.

Mechanism of Action

Galanthamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase, meaning it binds to the active site of the enzyme and prevents the breakdown of acetylcholine.[1] Additionally, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which enhances their sensitivity to acetylcholine and further augments cholinergic signaling.[1]

This compound's mechanism of acetylcholinesterase inhibition has not been elucidated in the available scientific literature. Kinetic studies to determine if its weak inhibition is competitive, non-competitive, or mixed are not publicly available.

Experimental Protocols

The primary method for determining acetylcholinesterase inhibition for both this compound and galanthamine is the Ellman's method . This widely accepted colorimetric assay is a standard for measuring cholinesterase activity.

Principle of the Ellman's Assay

The assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine (B1204863). The process involves two main reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (B1193921) (ATCI), to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.

The rate of the color change is directly proportional to the enzyme activity. The presence of an inhibitor like this compound or galanthamine reduces the rate of this reaction.

General Procedure (96-well plate format)
  • Preparation of Reagents:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

    • DTNB Solution (10 mM in phosphate buffer)

    • ATCI Solution (14 mM in deionized water, prepared fresh)

    • AChE Enzyme Solution (concentration to be optimized)

    • Test Compounds (this compound and Galanthamine): Stock solutions prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Plate Setup:

    • Blank: Phosphate buffer.

    • Control (100% activity): Phosphate buffer, AChE solution, DTNB, and the solvent used for the test compounds.

    • Test Sample: Phosphate buffer, AChE solution, DTNB, and the test compound solution.

  • Pre-incubation: The buffer, AChE solution, DTNB, and test compound/solvent are added to the respective wells and incubated for a set period (e.g., 15 minutes at 30°C).[7]

  • Reaction Initiation: The reaction is started by adding the ATCI substrate to all wells.

  • Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a period of time using a microplate reader.[7]

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Inhibition

Acetylcholinesterase Catalysis and Inhibition cluster_0 Normal Cholinergic Synaptic Transmission cluster_1 Inhibition of Acetylcholinesterase Acetylcholine Acetylcholine AChE Acetylcholinesterase (Enzyme) Acetylcholine->AChE Binds to Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolyzes into Inactive_AChE Inactive Acetylcholinesterase Inhibitor This compound or Galanthamine Inhibitor->AChE Binds to & Inhibits Acetylcholine_Accumulation Increased Acetylcholine in Synapse Inactive_AChE->Acetylcholine_Accumulation Leads to Experimental Workflow for AChE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Blank, Control, Test Samples) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (e.g., 15 min at 30°C) Plate_Setup->Pre_incubation Initiate_Reaction Add ATCI Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Kinetic Measurement at 412 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Preclinical Therapeutic Index of Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Crinamidine, a crinane alkaloid derived from plants of the Crinum genus, in the context of preclinical research.[1] Given the limited publicly available data specifically calculating the therapeutic index of this compound, this document establishes a framework for its evaluation. This is achieved by comparing its known biological activities with those of other well-studied Crinum alkaloids and by detailing the requisite experimental protocols for a comprehensive assessment.

The genus Crinum is a recognized source of bioactive compounds, particularly alkaloids with a range of therapeutic potentials, including anticancer, antiviral, and analgesic properties.[2][3] this compound belongs to the crinane series of Amaryllidaceae alkaloids, which are structurally similar to the lycorine (B1675740) series of alkaloids known for their cytotoxic potential.[1][4] The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A comprehensive evaluation of the therapeutic index is a cornerstone of preclinical drug development.[5][6]

Comparative Analysis of In Vitro Efficacy

The initial assessment of a potential therapeutic agent's efficacy often begins with in vitro cytotoxicity assays against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. While specific IC50 data for this compound is sparse in readily available literature, the following table presents data for related Crinum alkaloids to provide a comparative baseline for its potential efficacy.

Table 1: Comparative In Vitro Cytotoxicity of Crinum Alkaloids

Alkaloid Cell Line IC50 (µM) Reference
Crinamine 5123tc (Rat Hepatoma) 1.5 [1]
Haemanthamine A549 (Human Lung Carcinoma) 0.8 [7]
HeLa (Human Cervical Cancer) 1.2 [7]
Lycorine K562 (Human Leukemia) 0.28 [4]
U937 (Human Leukemia) 0.15 [4]

| Undulatine | P-388 (Murine Leukemia) | Inactive |[1] |

Note: Data for this compound is not sufficiently available for a direct comparison in this table. The listed alkaloids share a common structural backbone and are co-isolated from Crinum species, making them relevant comparators.

Preclinical Toxicity and Therapeutic Index Calculation

A crucial component for determining the therapeutic index is the assessment of toxicity in preclinical models. This is often quantified by the median lethal dose (LD50) or the maximum tolerated dose (MTD) in animal studies. The therapeutic index is subsequently calculated as:

TI = LD50 / ED50

Where LD50 is the dose lethal to 50% of the test population, and ED50 is the median effective dose required to produce the desired therapeutic effect in 50% of the population.

Specific in vivo toxicity and efficacy data for this compound are not yet established in published literature. Table 2 provides a hypothetical framework for presenting such data, which would be essential for calculating the therapeutic index.

Table 2: Hypothetical Preclinical Data for Therapeutic Index Calculation of this compound

Parameter Value Animal Model Route of Administration
ED50 Value to be determined Murine Xenograft Model Intraperitoneal
LD50 Value to be determined Swiss Albino Mice Intraperitoneal

| Therapeutic Index | LD50 / ED50 | - | - |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of a compound's therapeutic index.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the IC50 value of a compound in a cancer cell line.

  • Cell Culture : Culture the selected cancer cell line in appropriate media and conditions until it reaches logarithmic growth phase.

  • Cell Seeding : Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound (and comparator compounds) in the culture medium. Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Acute Toxicity Study (Up-and-Down Procedure)

This protocol is used to estimate the LD50 in rodents.

  • Animal Acclimatization : Acclimatize healthy, young adult rodents (e.g., Swiss albino mice) for at least one week before the experiment.

  • Dose Selection : Choose a starting dose based on in vitro cytotoxicity data and any available in vivo data. The Up-and-Down Procedure uses a dose progression factor (e.g., 1.5 or 2).

  • Sequential Dosing : Dose a single animal with the starting dose.

  • Observation : Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment :

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis : The LD50 is calculated using specialized software that analyzes the sequence of outcomes (survival or death). This method minimizes the number of animals required.[5]

Visualizations: Workflows and Pathways

Conceptual Framework for Therapeutic Index Assessment

The following diagram illustrates the logical relationship between efficacy, toxicity, and the resulting therapeutic index.

Therapeutic_Index_Concept cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment cluster_TI Therapeutic Index (TI) invitro In Vitro Studies (e.g., Cell Lines) invivo_eff In Vivo Efficacy Models (e.g., Xenografts) invitro->invivo_eff Determine Potency ti_calc TI = LD50 / ED50 invivo_eff->ti_calc Provides ED50 invivo_tox In Vivo Toxicity Models (e.g., Healthy Rodents) mtd Determine MTD/LD50 invivo_tox->mtd mtd->ti_calc Provides LD50

Caption: Logical flow for determining the Therapeutic Index.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the general workflow for assessing a natural product like this compound in preclinical models.

Preclinical_Workflow start Compound Isolation (this compound from Crinum sp.) invitro In Vitro Screening (Cytotoxicity, IC50) start->invitro invivo_tox In Vivo Acute Toxicity (LD50/MTD) invitro->invivo_tox invivo_eff In Vivo Efficacy Studies (e.g., Tumor Models, ED50) invitro->invivo_eff ti_calc Therapeutic Index Calculation invivo_tox->ti_calc invivo_eff->ti_calc conclusion Decision for Further Development ti_calc->conclusion

Caption: Generalized preclinical evaluation workflow.

Potential Signaling Pathway: Induction of Apoptosis

Crinane alkaloids have been shown to induce apoptosis in cancer cells.[1] The following diagram illustrates a simplified, generalized pathway for apoptosis that could be investigated for this compound.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Comparative Analysis of the Anti-Angiogenic Effects of Crinamidine and Bevacizumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic properties of Crinamidine, a natural alkaloid, and Bevacizumab (Avastin®), a well-established monoclonal antibody therapy. While Bevacizumab's mechanism and efficacy are extensively documented, data on this compound's direct anti-angiogenic effects are limited. This guide summarizes the known information for both compounds, offers context from related molecules for this compound, and proposes experimental protocols to facilitate a direct comparison.

Introduction: Targeting Angiogenesis in Disease

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both healthy and diseased states. In cancer, tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply.[1] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. This guide focuses on two distinct agents with known or potential anti-angiogenic activities: the clinically approved monoclonal antibody Bevacizumab and the natural Amaryllidaceae alkaloid, this compound.

Bevacizumab: A Clinically Validated Anti-Angiogenic Therapy

Bevacizumab is a recombinant humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor A (VEGF-A).[2] VEGF-A is a potent signaling protein that stimulates the proliferation and migration of endothelial cells, the primary cells lining blood vessels.[3] By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting the downstream signaling cascade that leads to angiogenesis.[3][4]

Mechanism of Action of Bevacizumab

The primary anti-angiogenic mechanism of Bevacizumab involves the sequestration of VEGF-A, leading to:

  • Inhibition of Endothelial Cell Proliferation and Migration: By blocking VEGF-A signaling, Bevacizumab directly inhibits the key cellular processes required for the formation of new blood vessels.

  • Regression of Existing Microvessels: The inhibition of VEGF-A can lead to the regression of newly formed, immature tumor blood vessels.

  • Normalization of Tumor Vasculature: Bevacizumab can also "normalize" the chaotic and leaky tumor vasculature, which can improve the delivery and efficacy of concomitant chemotherapy agents.

The signaling pathway affected by Bevacizumab is depicted below:

cluster_membrane Cell Membrane cluster_intracellular Intracellular Bevacizumab Bevacizumab VEGF-A VEGF-A Bevacizumab->VEGF-A VEGFR VEGF Receptor (VEGFR) VEGF-A->VEGFR Binding and Activation Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling_Cascade Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling_Cascade->Angiogenesis Promotion cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A VEGFR VEGF Receptor (VEGFR) VEGF-A->VEGFR Binding and Activation Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling_Cascade Activation This compound This compound This compound->Signaling_Cascade Inhibition? Apoptosis_Machinery Apoptosis This compound->Apoptosis_Machinery Induction? Cell_Cycle_Control Cell Cycle This compound->Cell_Cycle_Control Arrest? Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling_Cascade->Angiogenesis Promotion Apoptosis_Machinery->Angiogenesis Inhibition Cell_Cycle_Control->Angiogenesis Inhibition Start Start: Endothelial Cells (e.g., HUVECs) Proliferation_Assay Endothelial Cell Proliferation Assay (e.g., MTT, BrdU) Start->Proliferation_Assay Migration_Assay Endothelial Cell Migration Assay (e.g., Transwell, Wound Healing) Start->Migration_Assay Tube_Formation_Assay Tube Formation Assay Start->Tube_Formation_Assay Data_Analysis Comparative Data Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Crinamidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Crinamidine Waste Management

Given its nature as a biologically active compound, all this compound waste, including pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or poured down the drain.[1][2] Adherence to institutional and local regulations is critical, and consultation with your organization's Environmental Health and Safety (EHS) department is the first and most crucial step.[2]

Quantitative Data on Hazardous Waste Characterization

While specific quantitative data for this compound's disposal parameters are not published, the following table outlines general characteristics that classify a substance as hazardous waste, which should be assumed for this compound.

CharacteristicDescriptionGeneral Thresholds
Ignitability Liquids with a flash point of less than 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and ignitable compressed gases and oxidizers.Flash Point < 60°C
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.pH ≤ 2 or pH ≥ 12.5
Reactivity Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source.Varies by substance
Toxicity Waste that is harmful or fatal when ingested or absorbed. Toxicity is identified through the Toxicity Characteristic Leaching Procedure (TCLP).Exceeds TCLP regulatory limits

Step-by-Step Disposal Protocol for this compound

The following workflow provides a systematic approach to safely manage and dispose of this compound waste.

  • Segregation and Collection :

    • Do not mix this compound waste with non-hazardous laboratory trash.[1]

    • Collect all solid waste contaminated with this compound, such as personal protective equipment (PPE), weighing papers, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • For liquid waste, such as solutions containing this compound, use a dedicated, shatter-proof, and leak-proof container. Ensure the container is chemically compatible with the solvent used.

  • Waste Container Labeling :

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[1]

    • Identify the contents as "this compound Waste" and list all components, including solvents and their approximate concentrations.

    • Include the date when waste was first added to the container.

  • Storage :

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2]

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Follow your institution's guidelines for the maximum volume of hazardous waste that can be stored in the laboratory and the time limits for accumulation.

  • Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

    • Provide the waste disposal service with a Safety Data Sheet (SDS) for this compound if available, or a detailed chemical profile.

    • Maintain all records of hazardous waste disposal as required by your institution and local regulations.

Experimental Workflow for Decontamination of Labware

For reusable labware that has come into contact with this compound, a thorough decontamination procedure is necessary to ensure safety and prevent cross-contamination.

  • Initial Rinse : Rinse the labware with a solvent in which this compound is known to be soluble. Collect this rinsate and dispose of it as hazardous liquid waste.[1]

  • Washing : Wash the labware with a suitable laboratory detergent and warm water.

  • Final Rinse : Perform a final rinse with deionized water to remove any residual detergent.

  • Drying : Allow the labware to air dry completely before reuse.

Crinamidine_Disposal_Workflow cluster_prep Preparation & Segregation cluster_handling Labeling & Storage cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_container Use Designated Solid Waste Container segregate->solid_container Solid liquid_container Use Designated Liquid Waste Container segregate->liquid_container Liquid label_waste Label Container: 'Hazardous Waste' 'this compound Waste' Contents & Date solid_container->label_waste liquid_container->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Vendor store_waste->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Crinamidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Crinamidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a member of the crinane alkaloids, this compound is recognized for its cytotoxic properties and requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Adherence to these procedural steps is mandatory for all personnel involved in the research and development process.

Quantitative Data on Related Crinane Alkaloids
AlkaloidCell LineMeasurementValue
HaemanthamineHT-1080 FibrosarcomaED500.3 µg/mL[1]
LycorineHL-60 Promyelocytic LeukemiaIC500.6 µM[1]
6α-hydroxycrinamineHuman Neuroblastoma (SH-SY5Y)IC50 (MTT assay)54.5 µM[2]
6α-hydroxycrinamineHuman Neuroblastoma (SH-SY5Y)IC50 (Neutral red assay)61.7 µM[2]

Personal Protective Equipment (PPE)

The minimum recommended PPE for handling this compound is based on its classification as a cytotoxic compound. All personnel must be trained in the proper use and disposal of PPE.

1. Gloves:

  • Requirement: Double gloving with chemotherapy-rated nitrile gloves is mandatory.

  • Procedure: The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures. The inner glove provides additional protection in case the outer glove is breached.

2. Gown:

  • Requirement: A disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric.

  • Procedure: Gowns should be changed immediately if contaminated and at the end of each handling session.

3. Eye and Face Protection:

  • Requirement: Safety goggles with side shields are the minimum requirement. A full-face shield should be worn in addition to goggles when there is a risk of splashing.

  • Procedure: Ensure a snug fit to prevent any airborne particles or liquids from entering the eyes.

4. Respiratory Protection:

  • Requirement: An N95 respirator or higher is required when handling powdered this compound or when there is a risk of aerosolization.

  • Procedure: Personnel must be fit-tested for the specific respirator model being used.

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound must be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent exposure.

1. Preparation and Weighing:

  • Step 1: Assemble all necessary materials, including a pre-weighed, sealable container for the final product, and place them inside the chemical fume hood.

  • Step 2: Don all required PPE before approaching the fume hood.

  • Step 3: Carefully open the primary container of this compound.

  • Step 4: Use a dedicated spatula to transfer the desired amount of powdered this compound to a tared weigh boat.

  • Step 5: Transfer the weighed compound to the final container.

  • Step 6: Securely seal the final container.

  • Step 7: Decontaminate all surfaces and equipment within the fume hood.

2. Administration (In Vitro/In Vivo):

  • Step 1: Prepare the final dilution or formulation within a chemical fume hood or biological safety cabinet.

  • Step 2: Clearly label the final preparation with "Cytotoxic" and the compound name.

  • Step 3: When administering the compound, wear all required PPE.

  • Step 4: Use Luer-Lok syringes and needless systems to prevent accidental sharps injuries and leakage.

  • Step 5: After administration, dispose of all contaminated materials as cytotoxic waste.

Disposal Plan: Hazardous Waste Management

This compound and all materials that have come into contact with it are to be considered hazardous cytotoxic waste.

1. Waste Segregation:

  • Solid Waste: All contaminated solid materials (e.g., gloves, gowns, weigh boats, paper towels) must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: All needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

2. Labeling:

  • All waste containers must be labeled with:

    • "Hazardous Cytotoxic Waste"

    • The biohazard symbol

    • "this compound"

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

3. Storage:

  • Sealed and labeled waste containers must be stored in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of accidental exposure to this compound, immediate action is critical.

1. Skin Exposure:

  • Step 1: Immediately remove contaminated clothing.

  • Step 2: Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Step 3: Seek immediate medical attention.

2. Eye Exposure:

  • Step 1: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Step 2: Seek immediate medical attention.

3. Inhalation:

  • Step 1: Move the affected person to fresh air immediately.

  • Step 2: If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Step 3: Seek immediate medical attention.

4. Ingestion:

  • Step 1: Do NOT induce vomiting.

  • Step 2: If the person is conscious and able to swallow, have them rinse their mouth with water.

  • Step 3: Seek immediate medical attention.

Spill Cleanup:

  • In the event of a spill, evacuate the area and alert others. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill using a designated cytotoxic spill kit.

Visual Workflow and Emergency Response Diagrams

SafeHandlingWorkflow start Start: Receive this compound storage Store in Secure Location start->storage prep Prepare for Handling in Fume Hood storage->prep ppe Don Full PPE prep->ppe weigh Weighing & Reconstitution ppe->weigh admin Administration (In Vitro/In Vivo) weigh->admin decon Decontaminate Work Area admin->decon waste_solid Segregate Solid Waste decon->waste_solid waste_liquid Segregate Liquid Waste decon->waste_liquid waste_sharps Segregate Sharps Waste decon->waste_sharps dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose waste_sharps->dispose end End of Process dispose->end

Caption: Workflow for the safe handling of this compound.

EmergencyResponse incident Incident: this compound Exposure skin Skin Contact incident->skin eye Eye Contact incident->eye inhalation Inhalation incident->inhalation ingestion Ingestion incident->ingestion action_skin Remove Clothing Wash with Soap & Water (15 min) skin->action_skin action_eye Flush Eyes with Water (15 min) eye->action_eye action_inhalation Move to Fresh Air inhalation->action_inhalation action_ingestion Do NOT Induce Vomiting Rinse Mouth ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhalation->medical action_ingestion->medical report Report Incident to Supervisor/EHS medical->report

Caption: Emergency response plan for this compound exposure.

References

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